molecular formula C14H16N2O B1590123 N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide CAS No. 60480-69-5

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Cat. No.: B1590123
CAS No.: 60480-69-5
M. Wt: 228.29 g/mol
InChI Key: DNJBLXBGYRYOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBLXBGYRYOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494196
Record name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60480-69-5
Record name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a heterocyclic organic compound featuring a tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules.[1] Derivatives of tetrahydrocarbazole have been explored for a range of therapeutic applications, including as agents targeting neurological disorders and for their potential anticancer properties.[2][3] An understanding of the physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is fundamental for its development in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals with both the available data and the practical methodologies required for a thorough characterization of this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide[4]
CAS Number 60480-69-5[4]
Molecular Formula C₁₄H₁₆N₂O[4]
Molecular Weight 228.29 g/mol [4]
InChIKey DNJBLXBGYRYOBT-UHFFFAOYSA-N[4]

Computed Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for key physicochemical properties. These predicted values are instrumental in the early stages of drug development for in silico screening and lead optimization. The following data is primarily derived from computational predictions available through the PubChem database.[4]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Source
XLogP3 2.1PubChem[4]
Boiling Point 493.7°C at 760 mmHgMySkinRecipes[2]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Rotatable Bonds 1PubChem[4]
Topological Polar Surface Area 44.9 ŲPubChem[4]

Experimental Determination of Physicochemical Properties

To address the gap in experimental data, this section provides standardized, step-by-step protocols for determining the melting point, aqueous solubility, partition coefficient (LogP), and acid dissociation constant (pKa). These methods represent the gold standard in pharmaceutical research and ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range.

Protocol: Capillary Melting Point Determination [5][6]

  • Sample Preparation: Ensure the sample of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before a more precise measurement.

  • Slow Heating: Heat the sample at a controlled rate of 1-2°C per minute near the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

G cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a crucial property that dictates a compound's bioavailability. The shake-flask method is a reliable technique for its determination.

Protocol: Shake-Flask Method for Aqueous Solubility [7][8]

  • Preparation: Add an excess amount of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide to a known volume of purified water (or a relevant buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported in units such as mg/mL or mol/L.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability.

Protocol: Shake-Flask Method for LogP Determination [9][10][11][12]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the compound in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning & Analysis Saturate Saturate Solvents Dissolve Dissolve Compound in Octanol Saturate->Dissolve AddWater Add Aqueous Phase Dissolve->AddWater Shake Shake to Equilibrate AddWater->Shake Separate Separate Phases Shake->Separate Analyze Analyze Concentrations Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for LogP Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility and absorption.

Protocol: Potentiometric Titration for pKa Determination [13][14][15]

  • Instrument Calibration: Calibrate a pH meter using standard buffers.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve to find the equivalence point.

Spectroscopic Characterization

  • ¹H NMR: Protons on the aromatic ring of the carbazole nucleus are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the saturated cyclohexane ring will be in the aliphatic region (δ 1.5-3.0 ppm). The acetamide group will show a characteristic singlet for the methyl protons (around δ 2.0 ppm) and a signal for the NH proton, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The carbonyl carbon of the acetamide group is expected around δ 170 ppm. Aliphatic carbons of the cyclohexane ring will appear in the upfield region.

  • FT-IR: The spectrum should show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹).

Synthesis and Biological Context

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its analogs are typically synthesized from the corresponding 3-amino-tetrahydrocarbazole precursor, which can be obtained through multi-step reactions starting from cyclohexanone and a suitable phenylhydrazine, often involving the Fischer indole synthesis.[3][20] The final acetamide is then formed by acylation of the amino group.

The tetrahydrocarbazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Compounds containing this core have been investigated for various activities, including as inhibitors of cholinesterase for potential use in Alzheimer's disease, and as modulators of serotonin receptors, suggesting applications in treating neurological disorders.[2][21] Furthermore, recent studies have explored the anticancer potential of novel amide and thioamide substituted tetrahydrocarbazoles.[3]

Conclusion

This technical guide has synthesized the available computational data and provided a clear pathway for the experimental determination of the key physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the provided protocols offer a robust framework for researchers to generate high-quality, reproducible data. Such data is indispensable for advancing the study of this and related compounds in the fields of drug discovery and development. The combination of predictive data and standardized experimental methodologies presented herein provides a solid foundation for future research into this promising chemical entity.

References

  • Avdeef, A., Box, K., Comer, J., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Pal, T., & Ghorai, P. K. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054501. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Comer, J. E. A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • AI Papers. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. [Link]

  • Pal, T., & Ghorai, P. K. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214501. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8314-8363. [Link]

  • Al-Jammal, M. K. (2021). experiment (1) determination of melting points. SlideShare. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17094-17102. [Link]

  • Yildiz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. [Link]

  • Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition. [Link]

  • PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. [Link]

  • Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2024). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Journal of Pharmaceutical Negative Results. [Link]

  • De Vleeschouwer, F., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Laitar, D. S., et al. (2014). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. IUCrData, 1(1), x140001. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Yildiz, E., & Gökçe, H. (2025). Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis. ResearchGate. [Link]

  • Laitar, D. S., et al. (2014). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring- containing 9-methoxy-3,4,5,6. IUCr Journals. [Link]

  • Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2), 155-158. [Link]

  • Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. PMC. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Kumar, A., et al. (2015). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4282. [Link]

  • El-Sayed, M. A. A., et al. (2021). A review on the biological potentials of carbazole and its derived products. Molecules, 26(11), 3169. [Link]

  • Gornowicz, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed. [Link]

  • Kumar, A., et al. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 51B(1), 133-140. [Link]

  • Al-Majidi, S. M. H., & Al-Quaz, A. M. N. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science, 13(1), 26-35. [Link]

  • MySkinRecipes. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. [Link]

  • Semantic Scholar. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. [Link]

  • Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13529. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry and drug development, the tetrahydrocarbazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a derivative of this important class, presents a fascinating subject for molecular characterization. Its potential biological activities, including its role as an enzyme inhibitor, necessitate a thorough understanding of its three-dimensional structure and electronic properties.[2] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, written from the perspective of field-proven experience. Our focus is not merely on the data itself, but on the causal logic behind the analytical choices and the self-validating nature of a multi-spectroscopic approach.

The Strategic Imperative of Spectroscopic Analysis

Before delving into the specifics of each technique, it is crucial to understand the overarching strategy. The spectroscopic analysis of a novel or synthesized compound like N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a process of orthogonal verification. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to an unambiguous solution. This multi-faceted approach ensures the highest level of scientific integrity.

G cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation NMR NMR Structure Elucidation->NMR MS MS Structure Elucidation->MS IR IR Structure Elucidation->IR UV-Vis UV-Vis Structure Elucidation->UV-Vis

Figure 1: The workflow from synthesis to complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete and unambiguous assignment of all proton and carbon signals.

The "Why" of NMR Experiment Selection

The choice of NMR experiments is a deliberate process. ¹H NMR provides the initial overview of the proton environment, while ¹³C NMR reveals the carbon skeleton. However, in a molecule of this complexity, signal overlap and ambiguity are common. Therefore, 2D NMR techniques are indispensable. COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon couplings, which is critical for piecing together the molecular puzzle.

G node1 ¹H NMR Proton Environment node3 COSY ¹H-¹H Correlations node1->node3 node4 HSQC ¹H-¹³C (1-bond) Correlations node1->node4 node5 HMBC ¹H-¹³C (long-range) Correlations node1->node5 node2 ¹³C NMR Carbon Skeleton node2->node4 node2->node5 node6 Complete Structural Assignment node3->node6 node4->node6 node5->node6

Figure 2: The synergistic relationship of NMR experiments for structural assignment.
Expected ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1~2.8 - 3.0~25 - 30
2~1.9 - 2.1~20 - 25
3~4.0 - 4.2~45 - 50
4~2.6 - 2.8~20 - 25
4a-~110 - 115
4b-~125 - 130
5~7.4 - 7.6~118 - 120
6~7.0 - 7.2~119 - 121
7~7.0 - 7.2~121 - 123
8~7.3 - 7.5~110 - 112
8a-~135 - 140
9 (NH)~7.8 - 8.2 (broad)-
Acetamide NH~5.8 - 6.2-
Acetamide CH₃~1.9 - 2.1~23 - 25
Acetamide C=O-~169 - 172
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons with deuterium, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish proton-proton connectivities.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for typical 2-3 bond couplings (around 8 Hz), to establish the connectivity of quaternary carbons and piece together the molecular fragments.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

The "Why" of Ionization Technique Selection

Electrospray ionization (ESI) is the preferred method for a molecule like N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing a clear confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which in turn confirms the elemental composition.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₄H₁₆N₂O

  • Molecular Weight: 228.29 g/mol

  • Expected [M+H]⁺ Ion: m/z 229.1335 (calculated for C₁₄H₁₇N₂O⁺)

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Key expected fragmentation pathways for the [M+H]⁺ ion would involve the loss of the acetamide group or cleavages within the tetrahydrocarbazole ring. Common fragmentation patterns for amides often involve McLafferty rearrangements.[5]

Table 2: Predicted Key Fragment Ions

m/z Proposed Fragment
186[M+H - CH₃CONH]⁺
171[M+H - CH₃CONH₂]⁺ (loss of acetamide)
143Fragmentation of the tetrahydrocarbazole ring
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution mass measurements.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the MS/MS spectrum and identify the characteristic fragment ions.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, the IR spectrum will be dominated by absorptions from the N-H, C=O, and aromatic C-H bonds.

The "Why" of IR Analysis

The primary purpose of IR spectroscopy in this context is to confirm the presence of key functional groups, particularly the amide and the N-H of the carbazole ring. The position and shape of these absorption bands provide valuable structural information.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchCarbazole N-H
~3250N-H stretchAmide N-H
~3050C-H stretchAromatic C-H
~2950C-H stretchAliphatic C-H
~1650C=O stretchAmide I band
~1550N-H bendAmide II band
~1450C=C stretchAromatic C=C

Note: The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the carbazole chromophore.

The "Why" of UV-Vis Analysis

The UV-Vis spectrum is characteristic of the conjugated system of the carbazole ring. The positions of the absorption maxima (λ_max) and their intensities are sensitive to the substitution pattern on the aromatic ring. While not as structurally informative as NMR or MS, it serves as a useful fingerprint of the chromophore. Carbazole and its derivatives typically exhibit characteristic absorption peaks around 300 nm, which are attributed to π to π* transitions of the aromatic C=C bonds.[6][7]

Table 4: Predicted UV-Vis Absorption Maxima

Solvent λ_max (nm)
Ethanol~235, ~255, ~290, ~330
AcetonitrileSimilar to Ethanol
Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value below 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline correction should be performed using a cuvette containing only the solvent.

Conclusion: A Cohesive and Self-Validating Analytical Narrative

The spectroscopic analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a prime example of how a suite of analytical techniques can be synergistically employed to build a complete and validated molecular picture. The definitive connectivity information from 2D NMR, coupled with the molecular weight confirmation from high-resolution mass spectrometry and the functional group identification from IR spectroscopy, provides an unassailable structural assignment. The UV-Vis spectrum further corroborates the presence of the carbazole chromophore. This comprehensive approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation and potential application in drug development.

References

  • Nakano, Y., & Lupton, D. W. (n.d.). Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Siddappa, B., & Prasad, K. J. R. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 43(1), 169-173.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 29(1), 12.
  • Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(10), 2465.
  • Velmurugan, R., Sekar, M., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2010). 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2965.
  • Kumar, A., Kumar, A., & Kumar, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Molecular Structure, 1301, 137350.
  • Kavitha, S., et al. (2020). Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis. Journal of Molecular Structure, 1202, 127278.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

  • Shukla, R., Singh, P., Panini, P., & Prasad, K. J. R. (2018). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1311-1321.
  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)
  • ResearchGate. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fun, H. K., et al. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 23(9), 3845-3848.
  • Al-Owaedi, F. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.

Sources

A Technical Guide to the IUPAC Nomenclature of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the fields of medicinal chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, regardless of their native language, to deduce the exact molecular structure from its name. This technical guide provides an in-depth deconstruction of the IUPAC nomenclature for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a complex heterocyclic molecule. By dissecting the name into its constituent parts—the parent heterocycle, its state of saturation, points of attachment, and the principal functional group—this paper offers researchers and scientists a clear, logical methodology for interpreting and applying IUPAC rules to similarly complex structures.

Deconstructing the Nomenclature: A Logical Workflow

The IUPAC name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide may appear complex, but it is constructed from a series of logical components, each describing a specific feature of the molecule. Understanding the name requires a systematic breakdown, starting from the core parent structure and progressively adding layers of modification and substitution.

The logical workflow for interpreting this name can be visualized as a hierarchical process, where the principal functional group dictates the suffix, and the more complex part of the molecule is treated as a substituent.

G cluster_0 Full IUPAC Name cluster_1 Principal Group (Suffix) cluster_2 Substituent Group (Prefix) cluster_3 Attachment Locant cluster_4 Substituent Breakdown Full_Name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Acetamide acetamide Full_Name->Acetamide Substituent (2,3,4,9-Tetrahydro-1H-carbazol-3-YL) Full_Name->Substituent N_Locant N- Full_Name->N_Locant Parent_Heterocycle carbazol Substituent->Parent_Heterocycle Saturation 2,3,4,9-Tetrahydro Substituent->Saturation Indicated_Hydrogen 1H- Substituent->Indicated_Hydrogen Attachment_Suffix 3-YL Substituent->Attachment_Suffix

Figure 1: Logical deconstruction of the IUPAC name.

The Parent Heterocycle: Carbazole

The foundation of the substituent group is carbazole . Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, which consists of two six-membered benzene rings fused to a central five-membered nitrogen-containing ring.[1][2] Its structure is based on indole, with a second benzene ring fused to the 2-3 position of the indole core.[1]

Numbering the Carbazole System

According to IUPAC recommendations, the numbering of the carbazole ring system is fixed and does not follow a systematic pattern but is a retained name with a specific, established numbering scheme.[3] The numbering starts from a carbon adjacent to the nitrogen and proceeds around the outer perimeter, with the nitrogen atom assigned position 9.

Figure 2: IUPAC numbering scheme for the 9H-Carbazole parent heterocycle.

Defining Saturation and Tautomeric Form

The prefixes and descriptors preceding "carbazole" modify this parent structure significantly.

"Tetrahydro": Indicating Saturation

The prefix "tetrahydro-" indicates that four hydrogen atoms have been added to the parent carbazole structure, saturating four positions. The locants "2,3,4,9-" specify exactly which atoms have been hydrogenated.

  • Positions 2, 3, and 4 are saturated, converting one of the benzene rings into a cyclohexane ring.

  • Position 9 is saturated, meaning the nitrogen atom is now bonded to a hydrogen atom and is sp3-hybridized.

"1H-": The Role of Indicated Hydrogen

In a ring system with the maximum number of non-cumulative double bonds, it is sometimes necessary to specify where a hydrogen atom is located to define a specific isomer.[4][5] This is known as "indicated hydrogen" and is denoted by a locant followed by an italicized H.[6]

While the most common form of carbazole is 9H-carbazole, the hydrogenation at positions 2, 3, and 4 alters the double bond arrangement in the adjacent ring.[1][7] The name "2,3,4,9-tetrahydro-1H -carbazole" specifies that in this particular saturated derivative, the position that requires an indicated hydrogen to define the double bond placement is now at locant 1.[8][9]

ComponentMeaning
2,3,4,9- Locants specifying the positions of hydrogenation.
Tetra A multiplier indicating four added hydrogen atoms.
hydro A prefix denoting the addition of hydrogen (saturation).
1H- Indicated hydrogen specifying the location of a saturated atom needed to define the double bond arrangement in the modified ring system.
Table 1: Breakdown of the saturation and isomeric descriptors.

Defining the Substituent and Attachment Point

The modified carbazole structure is not the main molecule but rather a substituent attached to another functional group.

The "-YL" Suffix

In IUPAC nomenclature, the suffix "-yl" is used to denote a substituent group that is formed by the removal of one hydrogen atom from a parent compound.[10][11][12] Therefore, "2,3,4,9-tetrahydro-1H-carbazolyl " refers to the entire tetrahydrocarbazole moiety as a substituent group.

The "3-" Locant

The prefix "3-" immediately preceding "-YL" is the locant that indicates the point of attachment. This means the tetrahydrocarbazole substituent is connected to the main part of the molecule via the carbon atom at position 3.

The Principal Functional Group: Acetamide

The end of the name, "acetamide" , denotes the principal functional group, which gives the molecule its base name.

The "N-" Locant

Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. "Acetamide" is derived from acetic acid. When substituents are attached to the nitrogen atom of an amide, their position is indicated with the locant N- .[13] This distinguishes them from substituents on the carbon chain.[14]

In this case, "N-" signifies that the entire (2,3,4,9-Tetrahydro-1H-carbazol-3-YL) group is covalently bonded to the nitrogen atom of the acetamide functional group.

Assembling the Final Structure

By combining all the decoded components, we can construct the final molecule with confidence:

  • Start with the principal group: Acetamide (CH₃-CO-NH₂).

  • Identify the substituent: The (2,3,4,9-Tetrahydro-1H-carbazol-3-YL) group.

  • Determine the attachment point: The "N-" locant indicates the substituent is attached to the nitrogen of the acetamide.

  • Construct the substituent:

    • Begin with the carbazole ring system.

    • Saturate positions 2, 3, 4, and 9 with hydrogen atoms.

    • Ensure the double bond structure is consistent with a hydrogen at position 1 (1H).

    • Identify position 3 as the point of attachment to the acetamide's nitrogen atom.

This systematic process leads to the final, unambiguous structure.

Figure 3: The complete molecular structure with key components annotated.

Conclusion

The IUPAC nomenclature system, while appearing daunting for complex molecules, is a deeply logical and systematic language. By understanding the role of parent structures, prefixes, suffixes, and locants, researchers can accurately translate a chemical name into a precise two-dimensional structure. The deconstruction of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide serves as a practical demonstration of this process, highlighting the importance of a step-by-step approach to interpretation. This analytical skill is indispensable for professionals in chemistry, ensuring clarity, avoiding ambiguity, and fostering effective global scientific collaboration.

References

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (P-66.1.1.4.1 N-Substituted Primary Amides). Royal Society of Chemistry.
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–) "indicated hydrogen".
  • ResearchGate. (2020). Indicated hydrogens in heterocyclic compounds - nomenclature? Discussion.
  • Wikipedia. IUPAC nomenclature of organic chemistry.
  • Benchchem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.
  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems.
  • PubChem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. National Center for Biotechnology Information.
  • Fiveable. -yl Definition - Organic Chemistry Key Term.
  • University of Calgary. Nomenclature of Amides. Department of Chemistry.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ACD/Labs. R-1.3 INDICATED HYDROGEN.
  • Wikipedia. Tetrahydrocarbazole.
  • YouTube. (2025). What Is YL In Organic Chemistry? Chemistry For Everyone.
  • Wikipedia. Carbazole.
  • PubChem. 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information.
  • OpenOChem Learn. Carbazole.
  • PubChem. 9H-Carbazole. National Center for Biotechnology Information.
  • ACD/Labs. Table 23 Heterocyclic parent hydrides.
  • NIST. 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Nomenclature of Amides.
  • Leah4sci. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach.
  • Chemistry LibreTexts. (2024). 2.2: Nomenclature of Alkanes.

Sources

An In--Depth Technical Guide to the Molecular Structure and Conformation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular architecture and conformational dynamics of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its synthesis, detailed spectroscopic characterization, and three-dimensional structure, integrating experimental data with computational modeling. We explore the causality behind methodological choices, from synthetic strategy to analytical techniques, to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule's properties. The guide elucidates the compound's potential as a therapeutic agent, particularly as a butyrylcholinesterase (BChE) inhibitor and CRTH2 receptor antagonist, grounding its structural features in the context of its biological activity.

Introduction to the Molecular Architecture

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a complex organic molecule built upon a tricyclic tetrahydrocarbazole core. Its structure is a hybrid of a rigid aromatic indole system and a flexible, saturated cyclohexane ring, which imparts unique physicochemical properties crucial for its biological interactions.

Core Scaffold: The Tetrahydrocarbazole Framework

The foundational structure is 2,3,4,9-tetrahydro-1H-carbazole. This scaffold consists of three fused rings: a benzene ring, a pyrrole ring (which together form the indole moiety), and a partially saturated six-membered cyclohexane ring. The aromatic indole portion provides a planar surface capable of π-π stacking and other non-covalent interactions, while the non-planar, saturated ring introduces conformational flexibility. This flexibility is a critical determinant of how the molecule binds to biological targets. In related structures, this cyclohexene ring is known to adopt a half-chair conformation to minimize steric strain.[1][2][3]

Key Functional Groups and Properties

The molecule is defined by an acetamide group (-NHC(O)CH₃) covalently bonded to the 3-position of the tetrahydrocarbazole core. This functional group introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), significantly influencing the molecule's polarity, solubility, and ability to interact with protein active sites.

PropertyValueSource
IUPAC Name N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide[4]
Molecular Formula C₁₄H₁₆N₂O[4]
Molecular Weight 228.29 g/mol [4]
CAS Number 60480-69-5[4]
Significance in Medicinal Chemistry

Tetrahydrocarbazole derivatives are prevalent in biologically active indole alkaloids and have been explored extensively as therapeutic agents.[2] N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, in particular, has been investigated for its role in treating neurodegenerative diseases due to its potential to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Furthermore, its derivatives have shown promise as antagonists for the CRTH2 receptor, a target for treating allergic conditions like asthma.

Synthesis and Spectroscopic Validation

The synthesis of the title compound is a multi-step process that relies on established organic chemistry reactions. The validation of its structure is a self-validating system, where data from orthogonal spectroscopic techniques converge to confirm the molecular identity.

Synthetic Pathway

The construction of the tetrahydrocarbazole scaffold is most commonly achieved via the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of a phenylhydrazine with a ketone, in this case, cyclohexanone, to form the core ring system.[2][5] The subsequent introduction of the acetamide group at the 3-position typically involves the reduction of a nitro group or another precursor to an amine, followed by acetylation. A representative final step involves reacting 2,3,4,9-tetrahydro-1H-carbazol-3-amine with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Acetylation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine

Causality: This protocol is chosen for its high efficiency and straightforward purification. Acetyl chloride is a highly reactive acylating agent, and a base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and dissolves the reactants while being easy to remove post-reaction.

  • Dissolution: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide are confirmed by a combination of NMR, IR, and Mass Spectrometry.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Purified Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms validation Structural Confirmation nmr->validation ir->validation ms->validation G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Higher Energy (Steric Hindrance) b Lower Energy (More Stable) a->b Conformational Equilibrium G cluster_targets Potential Therapeutic Targets cluster_diseases Therapeutic Areas molecule N-(2,3,4,9-Tetrahydro-1H- carbazol-3-YL)acetamide bche Butyrylcholinesterase (BChE) molecule->bche Inhibition crth2 CRTH2 Receptor molecule->crth2 Antagonism neuro Neurodegenerative Disease (e.g., Alzheimer's) bche->neuro Leads to allergy Allergic Inflammation (e.g., Asthma) crth2->allergy Leads to

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) framework represents a privileged heterocyclic scaffold that is a cornerstone of medicinal chemistry and natural product synthesis.[1] This tricyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is prevalent in a vast array of biologically active compounds.[1][2] This guide provides an in-depth exploration of the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding pharmacological significance of tetrahydrocarbazoles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal-driven advancements in the field, from foundational cyclization reactions to modern catalytic systems, providing both historical context and practical, field-proven insights.

The Genesis: Early Investigations and Foundational Syntheses

The story of tetrahydrocarbazole is intrinsically linked to the broader history of carbazole chemistry. The first significant breakthrough in synthesizing the THCz core is credited to the Borsche–Drechsel cyclization . This acid-catalyzed reaction, initially reported by Drechsel and later refined by W. Borsche in 1908, involves the rearrangement of a cyclohexanone arylhydrazone to form the tricyclic tetrahydrocarbazole system.[2][3]

The reaction proceeds via the intramolecular cyclization of the phenylhydrazone of cyclohexanone under strong acidic conditions.[2][3] While historically significant, this method often required harsh conditions, which limited its applicability to substrates with sensitive functional groups.

Diagram 1: The Borsche-Drechsel Cyclization

Borsche_Drechsel start Cyclohexanone Phenylhydrazone thc 1,2,3,4-Tetrahydrocarbazole start->thc  H+ Catalyst  (e.g., H2SO4)  Heat

Caption: The foundational Borsche-Drechsel cyclization reaction.

A Paradigm Shift: The Fischer Indole Synthesis

The most pivotal and enduring method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis , first developed by Emil Fischer in 1883.[2][3] This reaction is not only the most common method for THCz synthesis but also one of the most important reactions in heterocyclic chemistry.[1][2] Its power lies in its versatility and the ready availability of its starting materials: an arylhydrazine and a ketone, which for the parent THCz is cyclohexanone.[2]

The causality behind this reaction's success is a sophisticated mechanistic pathway. The acid catalyst is not merely an additive; it is essential for two key transformations: first, to facilitate the tautomerization of the initially formed hydrazone into a crucial enamine intermediate, and second, to promote the subsequent, irreversible[3][3]-sigmatropic rearrangement, which is the core bond-forming step. The loss of ammonia and subsequent aromatization drives the reaction to completion, yielding the stable indole ring system.

Diagram 2: Mechanism of the Fischer Indole Synthesis for THCz

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization cluster_4 Step 5: Elimination Phenylhydrazine Phenylhydrazine Cyclohexanone Cyclohexanone Hydrazone Cyclohexanone Phenylhydrazone Enamine Enamine Intermediate Hydrazone->Enamine H+ DienoneImine Di-imine Intermediate Enamine->DienoneImine Heat AminoIndolenine Cyclized Intermediate DienoneImine->AminoIndolenine -H+ THCz 1,2,3,4-Tetrahydrocarbazole AminoIndolenine->THCz -NH3

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Classic Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a self-validating system, representing a standard and reliable application of the Fischer indole synthesis. The choice of glacial acetic acid serves as both a solvent and a catalyst, providing the necessary acidic environment for the reaction to proceed efficiently.

Diagram 3: Experimental Workflow

workflow A 1. Combine Reactants (Phenylhydrazine, Cyclohexanone) B 2. Add Catalyst/Solvent (Glacial Acetic Acid) A->B C 3. Heat under Reflux B->C D 4. Reaction Work-up (Cooling, Neutralization, Extraction) C->D E 5. Purification (Recrystallization from Methanol/Ethanol) D->E F 6. Characterization (MP, NMR, IR) E->F

Caption: Standard laboratory workflow for THCz synthesis.

Step-by-Step Methodology
  • Objective: To synthesize 1,2,3,4-Tetrahydrocarbazole from phenylhydrazine and cyclohexanone.

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Cyclohexanone (1.05 eq)

    • Glacial Acetic Acid

    • Methanol or Ethanol (for recrystallization)

    • Sodium Bicarbonate solution (saturated)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine.

    • Slowly add cyclohexanone to the flask. An exothermic reaction may be observed.

    • Add glacial acetic acid to the mixture. The volume should be sufficient to dissolve the reactants upon heating.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water. A solid precipitate of crude THCz should form.

    • If the mixture remains oily, carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. This will precipitate the product.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

    • For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from hot methanol or ethanol to yield pure 1,2,3,4-tetrahydrocarbazole as crystalline needles.

  • Expected Yield: 85-95%.[3]

The Evolution of Synthesis: Modern Methods and Catalysis

While the Fischer synthesis remains a workhorse, the demands of modern chemistry—milder conditions, higher efficiency, and greater substrate scope—have driven significant innovation. Researchers have developed numerous modifications to improve the synthesis of the THCz core.

The key insight driving these advancements is that the rate-limiting steps of the Fischer synthesis can be accelerated by catalysts that more effectively promote either enamine formation or the sigmatropic rearrangement.

  • Microwave-Assisted Synthesis: The application of microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often increasing yields.[2][3] For instance, using K-10 montmorillonite clay as a solid acid catalyst under microwave irradiation can yield THCz in just 3 minutes with a 96% yield.[2]

  • Solid Acid Catalysts: The use of heterogeneous catalysts like zeolites (e.g., H-ZSM-5, H-beta) and clays simplifies product work-up, as the catalyst can be easily filtered off.[3] These catalysts provide an acidic surface that facilitates the reaction, often with high selectivity.[3]

  • Lewis Acids and Other Catalysts: A variety of other catalysts, including ceric ammonium nitrate (CAN), zinc chloride, and p-toluenesulfonic acid (p-TSA), have been successfully employed to drive the reaction under milder conditions with excellent yields (85-95%).[2][3]

  • Ionic Liquids: Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] provides a non-volatile and recyclable reaction medium, aligning with the principles of green chemistry.[2]

Table 1: Comparison of Selected Synthetic Methods for 1,2,3,4-Tetrahydrocarbazole
Method/CatalystStarting MaterialsKey ConditionsYield (%)Reference
Classic Fischer Phenylhydrazine, CyclohexanoneGlacial Acetic Acid, Reflux~95%[3]
K-10 Montmorillonite Clay Phenylhydrazine, CyclohexanoneMicrowave (600W), 3 min, Methanol96%[2]
Zeolites (e.g., H-beta) Arylhydrazines, CyclohexanoneAcetic Acid, Conventional Heating35-69%[3]
Ceric Ammonium Nitrate (CAN) Phenylhydrazine HCl, CyclohexanoneRoom Temperature85-95%[3]
p-Toluene Sulfonic Acid Phenylhydrazine, CyclohexanoneMicrowave (600W), 3 min91-93%[2]
Ionic Liquid [bmim(BF4)] Phenylhydrazine, CyclohexanoneConventional Heating29-49%[2]

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The sustained interest in tetrahydrocarbazoles is driven by their profound and diverse biological activities. The rigid, tricyclic structure provides an ideal framework for interacting with a variety of biological targets. This scaffold is found in numerous natural products and has been extensively utilized in the development of synthetic therapeutic agents.[1][2]

The THCz core has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of activities, including:

  • Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[1][2]

  • Anti-Alzheimer's: Certain THCz compounds have been identified as multifactorial drug candidates for treating Alzheimer's disease.[1][2]

  • Antimicrobial & Antifungal: The scaffold is integral to compounds designed to combat bacterial and fungal infections.[1][2]

  • Anti-inflammatory: Tetrahydrocarbazoles have been explored as potential COX-2 inhibitors.[2]

  • CNS Activity: The structure is found in molecules developed for antipsychotic and antiemetic applications.[1][2]

  • Metabolic Diseases: Novel derivatives have been evaluated as potential hypoglycemic and hypolipidemic agents.[1][2]

The versatility of the THCz core allows for substitution at various positions, enabling medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize potency and selectivity for specific biological targets.

Conclusion and Future Outlook

From its discovery through classical cyclization reactions to its synthesis via modern, highly efficient catalytic methods, the 1,2,3,4-tetrahydrocarbazole scaffold has demonstrated enduring importance in chemical science. The historical journey, dominated by the ingenuity of the Fischer indole synthesis, has paved the way for a vast library of derivatives. The proven track record of this "privileged structure" in modulating diverse biological pathways ensures that it will remain a high-priority target for synthetic chemists and a valuable template for drug development professionals for the foreseeable future. Future efforts will likely focus on developing enantioselective syntheses and further expanding the chemical space of THCz derivatives through late-stage functionalization to uncover novel therapeutic agents.

References

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160–171. [Link]

  • Chaudhari, A., & Patil, P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127–2135. [Link]

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

  • Organic Syntheses. (2002). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses Procedure, 78, 23. [Link]

Sources

"biological activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant pharmacological properties.[1][2] This guide focuses on a specific derivative, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (CAS: 60480-69-5), a molecule of growing interest for its potential therapeutic applications. We will delve into its known biological activities, explore its potential mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound's pharmacological profile.

Compound Identifier Value
IUPAC Name N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide[3]
Molecular Formula C₁₄H₁₆N₂O[3]
Molecular Weight 228.29 g/mol [3]
CAS Number 60480-69-5[3][4]

Introduction to the Tetrahydrocarbazole Scaffold

The THCz framework is a tricyclic aromatic structure renowned for its versatile biological properties.[5] Derivatives of this scaffold have been extensively investigated and have demonstrated a wide spectrum of activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][5][6] The unique three-dimensional shape and electronic properties of the THCz core allow it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents. The synthesis of the THCz core is most commonly achieved through the Fischer indole synthesis, a reliable and adaptable method that allows for the introduction of various substituents to modulate biological activity.[1][7]

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is synthesized by functionalizing the THCz core, typically through the acetylation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine with reagents like acetyl chloride or acetic anhydride.[7] This modification leads to a compound with a distinct pharmacological profile, meriting specific investigation.

Pharmacological Profile and Potential Therapeutic Applications

Based on its structural class and preliminary research, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is implicated in several key therapeutic areas.

Neuroprotective and Neuromodulatory Activity

The nervous system is a primary target for many THCz derivatives. This compound shows potential in modulating neurological pathways, particularly in the context of neurodegenerative diseases and mood disorders.

  • Butyrylcholinesterase (BChE) Inhibition: The compound has been investigated as a potential inhibitor of BChE.[7] This enzyme, alongside acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease, inhibiting these enzymes can increase acetylcholine levels, offering symptomatic relief. The selective inhibition of BChE over AChE is an area of active research for developing therapies with potentially fewer side effects.[8]

  • Serotonin Receptor Modulation: The structural similarity of the carbazole core to serotonin suggests that its derivatives may interact with serotonin receptors.[9] This interaction could underpin potential antidepressant and neuroprotective effects, making it a candidate for further investigation in mood and anxiety disorders.

BChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Therapeutic Effect ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds BChE BChE ACh->BChE Hydrolysis Effect Increased ACh levels Amelioration of neurodegenerative symptoms Choline_Acetate Choline + Acetate BChE->Choline_Acetate Compound N-(...)-acetamide Compound->BChE Inhibits

Caption: Cholinergic synapse showing BChE inhibition.

Anti-inflammatory and Anti-allergic Activity

Chronic inflammation is a hallmark of many diseases. The THCz scaffold has been associated with anti-inflammatory properties, and this specific derivative presents a unique angle for investigation.

  • CRTH2 Receptor Antagonism: Research suggests that derivatives of this compound may act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[7] The CRTH2 receptor is involved in allergic inflammatory responses, such as those seen in asthma and allergic rhinitis. By blocking this receptor, the compound could prevent the migration and activation of inflammatory cells, thereby reducing allergic symptoms.

  • General Anti-inflammatory Potential: Many acetamide-containing compounds have demonstrated the ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS), suggesting a broader anti-inflammatory potential that warrants investigation for this molecule.[10]

Anti_Inflammatory_Workflow cluster_cellular Cellular Model (e.g., Macrophages) cluster_outcome Experimental Outcome Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell Pathway Signaling Cascade (e.g., NF-κB) Cell->Pathway Compound N-(...)-acetamide Compound->Pathway Inhibits Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pathway->Mediators Outcome Reduced NO, TNF-α, IL-6 Anti-inflammatory Effect

Caption: Simplified anti-inflammatory mechanism of action.

Potential Anticancer and Anticonvulsant Activities

While less specifically documented for this exact molecule, the broader family of THCz derivatives has shown promise in oncology and neurology.

  • Anticancer: Various THCz derivatives have demonstrated cytotoxic activity against cancer cell lines, making this a logical area for screening.[1][6][11] The mechanism often involves inducing DNA damage and disrupting mitochondrial function, leading to apoptosis.[11]

  • Anticonvulsant: Given the neuroactive properties of the scaffold, evaluating anticonvulsant activity is a rational step. Standard screening models can determine if the compound prevents seizure propagation or raises the seizure threshold.[12]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a tiered approach of in vitro and in vivo assays is required. The following protocols are foundational for characterizing its pharmacological profile.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing therapeutic efficacy, it is crucial to determine the compound's inherent toxicity to cells.[13][14] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[15][16] This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a critical parameter for dosing in subsequent functional assays.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow start Start step1 1. Plate Cells in 96-well Plate start->step1 step2 2. Add Serial Dilutions of Test Compound step1->step2 step3 3. Incubate (24-48 hours) step2->step3 step4 4. Add MTT Reagent (Incubate 4 hours) step3->step4 step5 5. Add Solubilization Solution step4->step5 step6 6. Read Absorbance (570 nm) step5->step6 end 7. Calculate IC₅₀ Value step6->end

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol 2: Evaluation of Anti-inflammatory Activity (In Vitro)

Causality: This protocol quantifies the compound's ability to suppress the production of key inflammatory mediators. Lipopolysaccharide (LPS) is used to mimic a bacterial infection in macrophages (like the RAW 264.7 cell line), triggering a strong inflammatory response, including the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[16][17] Measuring the reduction of these mediators in the presence of the compound provides a direct indication of its anti-inflammatory potential.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and grow to ~80% confluency.

  • Pre-treatment: Treat the cells with non-toxic concentrations of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells with LPS only, and cells with the compound only.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes. A pink/magenta color will develop.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[17][18]

  • Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated group to the "LPS only" group to determine the percentage of inhibition.

Protocol 3: Assessment of Anticonvulsant Activity (In Vivo)

Causality: In vivo models are essential for evaluating a compound's effect on the complex neuronal circuitry of the central nervous system. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most widely used "gold standard" screening models in the search for new antiepileptic drugs.[12][19] The MES test identifies compounds that prevent the spread of seizures, while the scPTZ test detects compounds that can raise the seizure threshold.[12][19] Success in these models can indicate potential efficacy against different types of human epilepsy.

Methodology (Conceptual Workflow):

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).

  • Time to Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect in the brain (typically 30-60 minutes).

  • Seizure Induction:

    • MES Test: Apply a brief electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or ear-clip electrodes. The endpoint is the presence or absence of tonic hind-limb extension. Protection is defined as the abolition of this endpoint.

    • scPTZ Test: Administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals (e.g., 85 mg/kg in mice). Observe the animals for 30 minutes. Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Neurotoxicity Assessment: Concurrently assess for any signs of motor impairment or toxicity using a test like the rotarod test. This helps to ensure that the observed anticonvulsant effect is not simply due to sedation or motor deficit.

  • Data Analysis: Calculate the ED₅₀ (median effective dose) for each test, which is the dose required to protect 50% of the animals from the induced seizure.

Anticonvulsant_Screening start Administer Compound (Varying Doses) decision Select Seizure Model start->decision mes_path MES Test (Electrical Stimulus) decision->mes_path Seizure Spread ptz_path scPTZ Test (Chemical Convulsant) decision->ptz_path Seizure Threshold mes_observe Observe for Tonic Hind-Limb Extension mes_path->mes_observe ptz_observe Observe for Clonic Seizures ptz_path->ptz_observe result Calculate ED₅₀ & Assess Neurotoxicity mes_observe->result ptz_observe->result

Caption: Decision workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a promising compound rooted in the pharmacologically rich tetrahydrocarbazole scaffold. Existing evidence points towards potential applications in neurodegenerative disorders (via BChE inhibition) and allergic inflammatory conditions (via CRTH2 antagonism).[7] Furthermore, its structural class suggests that screening for anticancer and anticonvulsant activities is a scientifically sound endeavor.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise binding kinetics and molecular interactions with targets like BChE and the CRTH2 receptor.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity and to reduce potential toxicity.

  • Broader Screening: Evaluating the compound against other known biological activities of the THCz class, such as antimicrobial or hypoglycemic effects.[5][20]

  • Advanced In Vivo Models: Should initial screening prove successful, progressing to more complex disease models (e.g., transgenic models of Alzheimer's disease or chronic inflammation models) will be critical for preclinical validation.

This guide provides the foundational knowledge and experimental framework necessary for a thorough investigation into the biological activities of this intriguing molecule, paving the way for its potential development as a novel therapeutic agent.

References

  • Life Science Applications. Cytotoxicity Assays. Available from: [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. Available from: [Link]

  • PubChem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. Available from: [Link]

  • PubMed Central (PMC). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Available from: [Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • Indian Journal of Pharmacology. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Available from: [Link]

  • A-Star Singapore. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts. Available from: [Link]

  • ResearchGate. Therapeutic Assays for the Identification and Characterization of Antiepileptic and Antiepileptogenic Drugs | Request PDF. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Available from: [Link]

  • Bentham Science Publishers. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Available from: [Link]

  • ResearchGate. Synthesis of carbazole acetamide derivatives. Conditions and reagents:.... Available from: [Link]

  • PubMed Central (PMC). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Available from: [Link]

  • PubMed Central (PMC). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Available from: [Link]

  • World Journal of Advanced Research and Reviews. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]

  • Slideshare. Determination of anticonvulsant activity of drugs using animal models. Available from: [Link]

  • MySkinRecipes. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Available from: [Link]

  • MDPI. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available from: [Link]

  • DASH (Harvard). Staged anticonvulsant screening for chronic epilepsy. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and evaluation of biological activity of some novel carbazole derivatives. Available from: [Link]

  • Indian Journal of Experimental Biology. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Available from: [Link]

  • Al-Nahrain Journal of Science. SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Available from: [Link]

  • Semantic Scholar. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as.... Available from: [Link]

  • PubMed. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Available from: [Link]

  • PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Available from: [Link]

  • PubMed. 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. Available from: [Link]

  • PubMed Central (PMC). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Available from: [Link]

  • ResearchGate. Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. Available from: [Link]

  • ResearchGate. Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. Available from: [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enigmatic Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole core is a privileged heterocyclic motif that has captured the attention of medicinal chemists for decades. Its rigid, tricyclic framework, which includes an indole nucleus, is a common feature in numerous naturally occurring alkaloids and pharmacologically active compounds.[1] This scaffold's inherent ability to interact with a diverse array of biological targets has led to the development of derivatives with a wide spectrum of therapeutic applications, including antibacterial, anticancer, antidiabetic, and neuroprotective activities.[1][2][3] This guide delves into the mechanistic underpinnings of this versatile class of molecules, with a specific focus on N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, while also exploring the broader pharmacological landscape of its structural relatives.

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide: A Molecule of Interest

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a specific derivative within the expansive tetrahydrocarbazole family. While comprehensive, dedicated studies on its precise mechanism of action are still emerging, preliminary investigations and structure-activity relationship (SAR) analyses of analogous compounds provide a strong foundation for postulating its biological targets and downstream effects. The primary putative mechanisms of action for this compound are centered around enzyme inhibition and receptor modulation.

Postulated Mechanism 1: Butyrylcholinesterase (BChE) Inhibition

A key area of investigation for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is its potential as an inhibitor of butyrylcholinesterase (BChE).[4] BChE is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. In neurodegenerative conditions such as Alzheimer's disease, the inhibition of cholinesterases is a validated therapeutic strategy to enhance cholinergic neurotransmission. By binding to the active site of BChE, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide may prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and potentially improving cognitive function.[4]

Workflow for Assessing BChE Inhibition:

BChE_Inhibition_Workflow Compound Test Compound (N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide) Incubation Pre-incubation: Compound + BChE Compound->Incubation Enzyme Human BChE Enzyme Enzyme->Incubation Substrate Butyrylthiocholine Iodide (BTC) Reaction Initiate Reaction: Add BTC Substrate->Reaction Reagent DTNB (Ellman's Reagent) Reagent->Reaction Incubation->Reaction Detection Spectrophotometric Detection at 412 nm Reaction->Detection Kinetics Measure Reaction Kinetics Detection->Kinetics IC50 Calculate IC50 Value Kinetics->IC50

Caption: Workflow for determining the BChE inhibitory activity of a test compound.

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in DMSO.

    • Prepare a working solution of human recombinant BChE in phosphate-buffered saline (PBS).

    • Prepare a solution of butyrylthiocholine iodide (BTC) in PBS.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of varying concentrations of the test compound.

    • Add 50 µL of the BChE solution to each well and pre-incubate for 15 minutes at 37°C.

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the BTC solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Postulated Mechanism 2: CRTH2 Receptor Antagonism

Derivatives of tetrahydrocarbazole have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[4] CRTH2 is a G protein-coupled receptor involved in allergic inflammatory responses. Its activation by prostaglandin D2 (PGD2) mediates the migration and activation of Th2 lymphocytes, eosinophils, and basophils. Antagonism of the CRTH2 receptor by N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide could block the pro-inflammatory effects of PGD2, suggesting its potential utility in the treatment of allergic conditions such as asthma and atopic dermatitis.[4]

Signaling Pathway of CRTH2 Antagonism:

CRTH2_Antagonism PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates G_Protein Gi/o Protein CRTH2->G_Protein Activates Compound N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Compound->CRTH2 Blocks Calcium Ca2+ Mobilization G_Protein->Calcium Leads to Inflammation Inflammatory Response (e.g., cell migration) Calcium->Inflammation

Sources

Unlocking the Therapeutic Potential of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide molecule, built upon the privileged tetrahydrocarbazole scaffold, represents a compelling starting point for novel therapeutic development. The carbazole core is a well-established pharmacophore, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This in-depth technical guide synthesizes the current understanding of related compounds to illuminate the most promising therapeutic targets for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. We will delve into the mechanistic rationale behind these potential targets, provide actionable experimental protocols for their validation, and offer a forward-looking perspective on the therapeutic landscapes this compound could impact.

The Tetrahydrocarbazole Scaffold: A Foundation of Diverse Bioactivity

The 1,2,3,4-tetrahydrocarbazole is a tricyclic structure that features prominently in a multitude of pharmacologically active natural products and synthetic compounds.[2][4] Its rigid, fused-ring system provides a unique three-dimensional arrangement for substituent groups to interact with biological macromolecules. This structural versatility has led to the development of tetrahydrocarbazole derivatives with a wide array of therapeutic applications, including anticancer, neuroprotective, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The acetamide functional group on the specific molecule , N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, further enhances its potential for specific molecular interactions, particularly through hydrogen bonding.

High-Priority Therapeutic Targets and Mechanistic Insights

Based on the established activities of structurally related carbazole and tetrahydrocarbazole derivatives, we have identified several high-priority target classes for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Neurodegenerative Disorders: Targeting Cholinesterases and Neuroinflammation

A direct line of investigation for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide points towards neurodegenerative diseases.

  • Butyrylcholinesterase (BChE): There is evidence suggesting that N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is an inhibitor of BChE.[5] BChE, alongside acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The proposed mechanism involves the compound binding to the active site of BChE, thereby preventing the hydrolysis of acetylcholine and boosting cholinergic neurotransmission.[5]

  • Translocator Protein (TSPO): Overexpression of TSPO is a hallmark of microglial activation associated with neuroinflammation in various central nervous system (CNS) diseases.[6] Consequently, TSPO has emerged as a key target for both diagnostic imaging and neuroprotective therapies aimed at modulating microglial activity.[6] The acetamide moiety of the topic compound is a common feature in other known TSPO ligands, suggesting a potential interaction.[6][7]

G cluster_0 Neurodegenerative Disease Pathophysiology cluster_1 Potential Therapeutic Intervention cluster_2 Molecular Targets Acetylcholine Deficiency Acetylcholine Deficiency Neuroinflammation Neuroinflammation N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide BChE BChE N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide->BChE Inhibition TSPO TSPO N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide->TSPO Modulation BChE->Acetylcholine Deficiency Mitigates TSPO->Neuroinflammation Reduces G cluster_0 Potential Oncological Targets cluster_1 Cellular Processes in Cancer N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Pim Kinases Pim Kinases N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide->Pim Kinases Inhibits Telomerase (hTERT) Telomerase (hTERT) N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide->Telomerase (hTERT) Inhibits TAMs TAMs N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide->TAMs Modulates Cell Cycle & Apoptosis Cell Cycle & Apoptosis Pim Kinases->Cell Cycle & Apoptosis Regulates Cellular Immortality Cellular Immortality Telomerase (hTERT)->Cellular Immortality Enables Immune Evasion Immune Evasion TAMs->Immune Evasion Promotes

Caption: Proposed anticancer targeting strategy.

Pain and Inflammation: Cannabinoid Receptor Agonism

The endocannabinoid system is a key regulator of pain and inflammation.

  • Cannabinoid Receptors (CB1/CB2): Tetrahydrocarbazole-6-carboxamides have been identified as a novel class of potent dual agonists for both the CB1 and CB2 receptors. [8]Activation of these G-protein coupled receptors (GPCRs) can produce significant analgesic effects. [8]Notably, medicinal chemistry efforts have successfully generated peripherally restricted cannabinoid agonists based on this scaffold to avoid centrally-mediated side effects. [8]

Metabolic Disorders: AMPK Pathway Activation
  • AMP-Activated Protein Kinase (AMPK): The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation has therapeutic potential for the treatment of metabolic diseases like type 2 diabetes. Tetrahydrocarbazole derivatives have been designed as hypoglycemic agents that may exert their effects through the activation of the AMPK pathway. [9]

Experimental Workflows for Target Validation

A systematic and multi-faceted approach is essential for validating the predicted therapeutic targets of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

G Start Start In Silico Docking In Silico Docking Start->In Silico Docking Biochemical Assays Biochemical Assays In Silico Docking->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: A streamlined target validation workflow.

Initial Screening: In Silico and Biochemical Assays

Protocol 1: Molecular Docking

  • Objective: To predict the binding affinity and pose of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide to the crystal structures of putative targets (e.g., BChE, Pim-1, hTERT, CB1/CB2, AMPK).

  • Software: Utilize molecular modeling software such as AutoDock, Glide, or MOE.

  • Procedure: a. Prepare the 3D structure of the ligand (N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide) and optimize its geometry. b. Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). c. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. d. Define the binding site based on known ligand-protein interactions or active site prediction algorithms. e. Perform the docking simulation to generate a series of binding poses. f. Analyze the results based on binding energy scores and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol 2: Enzyme Inhibition/Activation Assays

  • Objective: To quantitatively determine the effect of the compound on the activity of target enzymes.

  • Example (BChE Inhibition): a. Utilize a colorimetric assay based on Ellman's reagent. b. Incubate varying concentrations of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide with purified BChE. c. Initiate the reaction by adding the substrate (e.g., butyrylthiocholine iodide). d. Measure the rate of the reaction by monitoring the change in absorbance at 412 nm. e. Calculate the IC50 value to determine the compound's inhibitory potency.

  • Adaptation for other targets: Similar principles can be applied to kinase assays (e.g., for Pim-1 using radiometric or fluorescence-based methods) or telomerase activity assays (e.g., TRAP assay). For GPCRs like CB1/CB2, radioligand binding assays or functional assays measuring downstream signaling (e.g., cAMP accumulation) are appropriate.

Cellular Assays for Functional Validation

Protocol 3: Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on relevant cancer cell lines.

  • Methodology (MTT Assay): a. Seed cancer cell lines (e.g., breast cancer line MCF-7 for telomerase targeting, prostate cancer lines PC3 or DU145 for Pim kinase targeting) in 96-well plates. [1][10] b. Treat the cells with a range of concentrations of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide for 48-72 hours. c. Add MTT reagent and incubate to allow for formazan crystal formation in viable cells. d. Solubilize the formazan crystals and measure the absorbance at 570 nm. e. Determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blotting for Pathway Analysis

  • Objective: To investigate the compound's effect on specific signaling pathways within the cell.

  • Example (AMPK Pathway): a. Treat HepG2 cells with the compound for a specified time. [9] b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), and downstream targets. e. Use secondary antibodies conjugated to HRP and detect the signal using chemiluminescence. f. An increase in the p-AMPK/AMPK ratio would indicate pathway activation.

Summary of Potential Targets and Data

Therapeutic AreaPotential Target(s)Rationale based on ScaffoldKey Experimental Validation
Neurodegeneration Butyrylcholinesterase (BChE), Translocator Protein (TSPO)Known BChE inhibitor;[5] Acetamide moiety common in TSPO ligands [6]Enzyme Inhibition Assay (IC50), Radioligand Binding Assay (Ki)
Oncology Pim Kinases, Telomerase, TAMsPotent inhibition by N-substituted carbazoles;[1] Telomerase inhibition by THC-triazoles [10]Kinase Inhibition Assays, TRAP Assay, Cell Viability (GI50)
Pain & Inflammation Cannabinoid Receptors (CB1/CB2)THC derivatives are potent dual agonists [8]GPCR functional assays (cAMP), Radioligand Binding Assays
Metabolic Disease AMP-Activated Protein Kinase (AMPK)THC derivatives show hypoglycemic activity via AMPK activation [9]Western Blot for p-AMPK, Glucose uptake assays in HepG2 cells
Infectious Disease Viral Proteases (e.g., SARS-CoV-2 Mpro), RdRp, Spike GlycoproteinCarbazole derivatives have shown promise against SARS-CoV-2 targets [11]In vitro viral replication assays, Enzyme inhibition assays

Conclusion and Future Directions

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a molecule of significant therapeutic promise, standing at the intersection of multiple, clinically relevant signaling pathways. The existing body of literature on the broader tetrahydrocarbazole family provides a robust and logical framework for guiding its development. Initial efforts should focus on confirming its activity against butyrylcholinesterase and expanding the investigation to other high-probability targets in oncology and neuroinflammation, such as Pim kinases and the translocator protein. A systematic application of the described in silico, biochemical, and cell-based validation workflows will be critical in elucidating its precise mechanism of action and prioritizing the most promising therapeutic avenues. Subsequent lead optimization studies could then focus on enhancing potency, selectivity, and pharmacokinetic properties to translate this promising scaffold into a next-generation therapeutic agent.

References

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (2024). Semantic Scholar. [Link]

  • Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. PubMed. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • (PDF) 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile. (n.d.). ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (n.d.). MDPI. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (n.d.). MDPI. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). ResearchGate. [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. (n.d.). Lead Sciences. [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022). Bentham Science. [Link]

  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. (n.d.). MDPI. [Link]

  • Synthesis of carbazole acetamide derivatives. Conditions and reagents:. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a synthetic compound featuring a tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and pharmaceuticals.[1][2] This compound and its derivatives are of significant interest to researchers in drug development for their potential therapeutic applications, including as enzyme inhibitors and receptor antagonists.[3] Given its intended use in biological assays and preclinical studies, achieving a high degree of purity is paramount to ensure the reliability and reproducibility of experimental results.

This guide provides a comprehensive overview of established techniques for the purification of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and detailed protocols for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), offering field-proven insights to streamline your purification workflow.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is crucial for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₆N₂OProvides the elemental composition.
Molecular Weight 228.29 g/mol [4]Influences diffusion rates and is a key parameter in mass spectrometry-based detection.
Calculated LogP 2.1[4]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and suitability for reversed-phase chromatography.
Hydrogen Bond Donors 2[4]The N-H groups of the carbazole and acetamide moieties can engage in hydrogen bonding, affecting solubility and interaction with polar stationary phases.
Hydrogen Bond Acceptors 1[4]The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors, coupled with the aromatic carbazole ring system, imparts a moderate polarity to the molecule. This allows for a variety of purification strategies to be employed.

Purification Strategies: A Comparative Overview

The choice of purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming; not effective for all impurity profiles.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.[5][6]Versatile, applicable to a wide range of compounds, good for separating mixtures with different polarities.Can be labor-intensive and time-consuming, requires significant solvent volumes.
Preparative HPLC High-resolution separation based on partitioning between a stationary phase and a high-pressure liquid mobile phase.[7]High purity achievable, automated, suitable for complex mixtures and final polishing steps.[8]Higher cost of instrumentation and solvents, limited sample loading capacity compared to other methods.

Protocol 1: Recrystallization

Recrystallization is often the first-line approach for purifying solid organic compounds. The key is to identify a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. For a closely related isomer, N-(1,3,4,9-tetrahydro-2H-carbazol-2-yl)acetamide, recrystallization from acetone or ethanol has been reported to be effective.[9]

Step-by-Step Protocol for Recrystallization:
  • Solvent Selection:

    • Place a small amount of the crude N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, acetone, or ethyl acetate).

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility.

    • Gently heat the mixture. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen recrystallization solvent to just cover the solid.

    • Heat the mixture to boiling with gentle swirling or stirring.

    • Add small portions of hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Dry Drying Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for separating N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide from impurities with different polarities.[5][6] Given the compound's moderate polarity, silica gel is a suitable stationary phase, and a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point for the mobile phase.

Step-by-Step Protocol for Column Chromatography:
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system will provide a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Column_Chromatography_Workflow Crude Crude Product Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Column chromatography workflow for purifying the target compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest purity, especially for final product polishing or for challenging separations, preparative HPLC is the method of choice.[7] A reversed-phase method is generally suitable for a molecule with the polarity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Step-by-Step Protocol for Preparative HPLC:
  • Analytical Method Development:

    • Develop an analytical HPLC method using a C18 column.

    • Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients, with or without a modifier like 0.1% formic acid or trifluoroacetic acid) to achieve good separation of the target compound from its impurities.[10]

  • Scale-Up to Preparative Scale:

    • Choose a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient profile according to the dimensions of the preparative column.

    • The injection volume will be significantly larger than in the analytical method.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a high concentration.

    • Filter the sample solution to remove any particulate matter.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the peak of the pure product.

  • Product Isolation:

    • Remove the solvent from the collected fraction, typically by rotary evaporation or lyophilization, to obtain the highly purified solid product.

Prep_HPLC_Workflow Crude Crude or Partially Purified Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto Preparative Column Dissolve->Inject Separate Chromatographic Separation Inject->Separate Collect Collect Target Fraction Separate->Collect Isolate Solvent Removal Collect->Isolate Pure High-Purity Product Isolate->Pure

Sources

Application Notes and Protocols for the Recrystallization of Tetrahydrocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Tetrahydrocarbazole Research

Tetrahydrocarbazole and its derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceutical agents.[1] Their applications span a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory research.[2][3] For researchers and drug development professionals, the purity of these compounds is not merely a matter of good practice; it is a prerequisite for obtaining reliable biological data and ensuring the safety and efficacy of potential drug candidates.

Recrystallization stands as the most powerful and widely employed technique for the purification of solid organic compounds, including tetrahydrocarbazole derivatives.[4][5] The principle of recrystallization is elegantly simple: the differential solubility of a compound in a hot versus a cold solvent.[5] An ideal recrystallization process removes impurities, enhances crystal quality, and provides a product with the high purity essential for subsequent applications.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful recrystallization of tetrahydrocarbazole derivatives. It is designed to equip researchers with the knowledge to move beyond rote procedures, fostering a deeper understanding of the principles that govern the selection of appropriate solvents and techniques to achieve optimal purification.

Understanding the Physicochemical Landscape of Tetrahydrocarbazole Derivatives: A Prelude to Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] A haphazard choice can lead to poor recovery, low purity, or the frustrating phenomenon of "oiling out," where the compound separates as a liquid instead of forming crystals.[7] A successful choice is predicated on understanding the physicochemical properties of the specific tetrahydrocarbazole derivative .

The parent 1,2,3,4-tetrahydrocarbazole is a relatively nonpolar molecule, sparingly soluble in water but exhibiting good solubility in organic solvents like methanol.[8] The introduction of various functional groups onto the tetrahydrocarbazole scaffold can significantly alter its polarity, melting point, and solubility profile.

Key Considerations for Solvent Selection:

  • "Like Dissolves Like": This age-old adage remains a valuable starting point. The polarity of the solvent should ideally match the polarity of the tetrahydrocarbazole derivative. For instance, nonpolar derivatives may dissolve well in solvents like toluene or hexane, while more polar derivatives containing hydroxyl or carboxyl groups will show better solubility in alcohols or even aqueous solvent mixtures.

  • Ideal Solubility Profile: The perfect solvent will exhibit poor solubility for the target compound at room temperature but high solubility at the solvent's boiling point.[7] This differential is the driving force for crystallization upon cooling.

  • Boiling Point of the Solvent: The solvent's boiling point should be lower than the melting point of the tetrahydrocarbazole derivative to prevent the compound from melting in the hot solvent, which can lead to oiling out.[7]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

A Practical Approach to Solvent Screening:

Before committing to a large-scale recrystallization, it is prudent to perform small-scale solubility tests.

  • Place approximately 10-20 mg of the crude tetrahydrocarbazole derivative into several small test tubes.

  • To each test tube, add a few drops of a different candidate solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, acetone).

  • Observe the solubility at room temperature. The compound should ideally be sparingly soluble or insoluble.

  • Gently heat the test tubes in a water bath to the boiling point of the solvent. The compound should completely dissolve.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent.

Data Presentation: Common Solvents for Tetrahydrocarbazole Derivatives

The following table summarizes common solvents and solvent systems that have been successfully employed for the recrystallization of various tetrahydrocarbazole derivatives, as gleaned from the literature. This table should serve as a valuable starting point for solvent selection.

Tetrahydrocarbazole Derivative TypeRecommended Solvent/Solvent SystemReference(s)
Unsubstituted 1,2,3,4-TetrahydrocarbazoleMethanol, Ethanol[2]
Halogenated (e.g., Bromo, Chloro)Ethanol[9]
Alkoxy-substituted (e.g., Methoxy)Methanol[10]
N-Acyl/N-Sulfonyl DerivativesEthanol[11]
Hydroxylated DerivativesMethanol[10]
Complex, multi-functionalized derivativesMethanol-Water, Ether, Toluene-Pentane[11][12]

Experimental Protocols: A Step-by-Step Guide to Purity

Here, we present detailed protocols for two of the most common and effective recrystallization techniques for tetrahydrocarbazole derivatives: single-solvent recrystallization and mixed-solvent (solvent-antisolvent) recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach when a suitable single solvent has been identified.

Workflow for Single-Solvent Recrystallization

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimal amount of hot solvent a->b c Heat to boiling to dissolve b->c d Hot gravity filtration to remove insoluble impurities c->d If solution is not clear e Slow cooling to room temperature c->e If solution is clear d->e f Cool in ice bath to maximize yield e->f g Collect crystals by vacuum filtration f->g h Wash with a small amount of cold solvent g->h i Dry crystals under vacuum h->i

Caption: Workflow for single-solvent recrystallization of tetrahydrocarbazole derivatives.

Step-by-Step Methodology:

  • Dissolution: Place the crude tetrahydrocarbazole derivative in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar if desired. In a separate flask, heat the chosen solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the solid and heat the mixture to boiling with gentle swirling or stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.[2] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (decolorizing carbon) to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and fluted filter paper. Filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass or loosely with a cork to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent (Solvent-Antisolvent) Recrystallization

This technique is particularly useful when no single solvent provides the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce crystallization.

Workflow for Mixed-Solvent Recrystallization

G cluster_0 Dissolution cluster_1 Induce Crystallization cluster_2 Crystallization cluster_3 Isolation & Drying a Dissolve crude solid in minimum amount of hot 'good' solvent b Add 'poor' solvent dropwise to the hot solution until turbidity persists a->b c Add a few drops of 'good' solvent to redissolve the precipitate b->c d Slow cooling to room temperature c->d e Cool in ice bath d->e f Collect crystals by vacuum filtration e->f g Wash with a cold mixture of the two solvents f->g h Dry crystals under vacuum g->h

Caption: Workflow for mixed-solvent recrystallization of tetrahydrocarbazole derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude tetrahydrocarbazole derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise with continuous swirling. Continue adding the antisolvent until you observe the first signs of persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to the turbid solution until it becomes clear again. At this point, the solution is saturated at the boiling point.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Challenges

Even with careful planning, recrystallization can sometimes present challenges. Here are some common issues and their solutions:

  • Oiling Out: The compound separates as an oil instead of crystals. This often occurs if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[7]

    • Solution: Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.

  • No Crystals Form: The solution remains clear even after cooling in an ice bath.

    • Solution: The solution is likely not saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, a small seed crystal of the pure compound can be added. If the solution is truly too dilute, some of the solvent can be evaporated to increase the concentration.

  • Poor Recovery: The yield of purified crystals is very low.

    • Solution: This is often due to using too much solvent during the dissolution step. It can also be caused by premature crystallization during a hot filtration or washing the crystals with too much cold solvent. Careful attention to using the minimum amount of solvent is key.

Conclusion: A Pathway to High-Purity Tetrahydrocarbazole Derivatives

Recrystallization is an indispensable technique in the synthesis and purification of tetrahydrocarbazole derivatives. A thorough understanding of the principles of solubility, coupled with a systematic approach to solvent selection and procedural execution, will empower researchers to consistently obtain high-purity materials. The protocols and guidelines presented in this document provide a robust framework for developing and optimizing recrystallization procedures for this important class of compounds, thereby ensuring the integrity and reliability of subsequent research and development endeavors.

References

  • Göçmentürk, M., et al. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry, 24(6), 2493-2496.
  • BenchChem. (2025).
  • BenchChem. (2025). Best practices for scaling up tetrahydrocarbazole synthesis.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Unknown. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Knölker, H.-J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4427.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Unknown. (n.d.).
  • Bailey, P. S., & Bailey, C. A. (1969). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Journal of the Arkansas Academy of Science, 23, 1.
  • Unknown. (n.d.).
  • EBSCO. (n.d.).
  • ResearchGate. (2025). Isolation and Synthesis of Biologically Active Carbazole Alkaloids | Request PDF.
  • MIT OpenCourseWare. (n.d.). 8.
  • Knölker, H.-J., & Reddy, K. R. (2002). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4427.
  • Chemistry LibreTexts. (2023).
  • Yaqub, G., et al. (2013). Eco-friendly Synthesis of Functionalized Tetrahydrocarbazoles. Asian Journal of Chemistry, 25(18), 10435-10438.
  • Ramsewak, R. S., et al. (1999). Biologically active carbazole alkaloids from Murraya koenigii. Journal of Agricultural and Food Chemistry, 47(2), 444–447.
  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube.
  • Chem Survival. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube.
  • BenchChem. (2025).
  • Neumann, H., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51602.
  • Wang, X., et al. (2016). Enantioselective Construction of Functionalized Tetrahydrocarbazoles Enabled by Asymmetric Relay Catalysis of Gold Complex and Chiral Brønsted Acid. Organic Letters, 18(5), 1084–1087.
  • Ruben, M., et al. (2010). Highly efficient route to functionalized tetrahydrocarbazoles using a tandem cross-metathesis/intramolecular-hydroarylation sequence. Chemistry – A European Journal, 16(38), 11650–11654.
  • Neumann, H., et al. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). Journal of Visualized Experiments, (88), e51602.
  • Google Patents. (n.d.).
  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
  • Google Patents. (n.d.).
  • Nangare, A. S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.

Sources

Application Notes & Protocols: Investigating N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key focus of modern drug discovery is the identification of novel small molecules that can interfere with the underlying pathological cascades, including oxidative stress, protein misfolding, neuroinflammation, and neuronal apoptosis.

The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Specifically in the context of neurodegeneration, this structure is the backbone of compounds that have been shown to exhibit acetylcholinesterase (AChE) inhibition, modulate amyloid-beta (Aβ) processing, and exert neuroprotective effects.[2][3] Molecules built on this scaffold have shown promise in normalizing impaired calcium homeostasis and improving mitochondrial function in Alzheimer's models.[2][4]

This document provides a detailed guide for investigating the therapeutic potential of a specific derivative, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (referred to herein as THCA). While direct literature on THCA in neurodegeneration is emerging, its structural similarity to other multi-functional tetrahydrocarbazoles provides a strong rationale for its evaluation.[5] We hypothesize that THCA may act through synergistic mechanisms, including the activation of endogenous antioxidant pathways and the inhibition of pro-apoptotic signaling kinases. This guide will detail the necessary in vitro and in vivo protocols to rigorously assess its neuroprotective efficacy.

Postulated Mechanism of Action: A Multi-Target Approach

Based on the known activities of related carbazole and nitrogen-containing heterocyclic compounds, we propose that THCA exerts neuroprotective effects via two primary, interconnected signaling pathways:

  • Activation of the Nrf2 Antioxidant Response: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6] Under conditions of oxidative stress—a common feature of neurodegenerative diseases—Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. Many heterocyclic compounds are known Nrf2 activators.[6][7] We postulate that THCA stabilizes Nrf2, leading to the upregulation of downstream protective genes like Heme Oxygenase-1 (HO-1), thereby reducing the burden of reactive oxygen species (ROS).

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that is hyperactive in the brains of patients with Alzheimer's and other neurodegenerative disorders.[8] Its overactivity is linked to tau hyperphosphorylation (a key event in forming neurofibrillary tangles) and the promotion of apoptotic cell death.[8][9] The inhibition of GSK-3β is a major therapeutic strategy.[10][11] It is plausible that the THCA scaffold can interact with the ATP-binding site or an allosteric site on GSK-3β, reducing its kinase activity and thereby preventing downstream pathological events.

The interplay of these two pathways represents a powerful, multi-target approach to neuroprotection.

THCA_Signaling_Pathway cluster_0 Cellular Stress (e.g., 6-OHDA, Aβ) cluster_1 THCA Intervention cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Stress Neurotoxin / Oxidative Stress Nrf2 Nrf2 Activation Stress->Nrf2 induces GSK3b GSK-3β Inhibition Stress->GSK3b activates Apoptosis Pro-Apoptotic Factors Stress->Apoptosis promotes THCA N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (THCA) THCA->Nrf2 enhances THCA->GSK3b inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to Tau Tau Hyperphosphorylation GSK3b->Tau causes GSK3b->Apoptosis activates Survival Neuronal Survival Antioxidant Increased Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant activates transcription Death Apoptosis Tau->Death Apoptosis->Death leads to Antioxidant->Survival promotes

Caption: Postulated dual-action mechanism of THCA in neuroprotection.

Experimental Protocols: In Vitro Evaluation

The human neuroblastoma SH-SY5Y cell line is a cornerstone model for neurodegenerative disease research due to its human origin and ability to differentiate into neuron-like cells.[12][13][14]

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol covers the basic steps for culturing undifferentiated SH-SY5Y cells.

  • Media Preparation: Prepare Complete Growth Medium consisting of Dulbecco's Minimum Essential Medium (DMEM), 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[15]

  • Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 ml tube containing 9 ml of pre-warmed Complete Growth Medium.

  • Centrifugation: Centrifuge the cell suspension at 1000 rpm for 5 minutes.[15]

  • Plating: Aspirate the supernatant and resuspend the cell pellet in fresh medium. Plate the cells in a T-75 flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-plate at a 1:3 to 1:6 split ratio.[13]

Protocol 2: Neuroprotection Assay Against 6-OHDA-Induced Toxicity

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons, modeling key aspects of Parkinson's disease.[16][17] It induces cell death primarily through the generation of ROS and mitochondrial dysfunction.[18][19]

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare stock solutions of THCA in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25, 50 µM) in cell culture medium. Replace the medium in the wells with the THCA-containing medium and incubate for 2 hours.

  • Neurotoxin Challenge: Prepare a 100 µM solution of 6-OHDA in fresh medium. Remove the THCA medium and add the 6-OHDA solution to all wells except the "Vehicle Control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: Expected Outcomes

The results of the neuroprotection assay can be summarized in a table to clearly visualize the dose-dependent effect of THCA.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
6-OHDA alone10048 ± 4.5
THCA + 6-OHDA0.151 ± 3.9
THCA + 6-OHDA165 ± 5.1
THCA + 6-OHDA1082 ± 4.8
THCA + 6-OHDA2591 ± 5.5
THCA + 6-OHDA5094 ± 4.2
THCA alone5099 ± 3.7

Experimental Protocols: In Vivo Validation

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted preclinical model for Parkinson's disease, as it recapitulates the selective loss of dopaminergic neurons in the substantia nigra.[20][21][22]

Experimental Workflow Diagram

In_Vivo_Workflow cluster_histology Histological Analysis start Acclimatize C57BL/6 Mice dosing Daily THCA or Vehicle Administration (i.p.) for 14 days start->dosing mptp MPTP Injections (i.p.) (e.g., 30 mg/kg/day) on days 8-12 behavior Behavioral Testing (Rotarod Assay) on day 14 dosing->behavior Pre-treatment continues euthanasia Euthanasia & Brain Collection on day 15 behavior->euthanasia sectioning Cryosectioning of Brain euthanasia->sectioning staining Tyrosine Hydroxylase (TH) Immunohistochemistry sectioning->staining imaging Microscopy & Stereological Cell Counting in Substantia Nigra staining->imaging

Caption: Workflow for in vivo evaluation of THCA in the MPTP mouse model.

Protocol 3: MPTP Mouse Model of Parkinson's Disease

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (Saline i.p.)

    • Group 2: MPTP Control (MPTP i.p. + Vehicle for THCA)

    • Group 3: THCA Treatment (MPTP i.p. + THCA)

    • Group 4: THCA Alone

  • Drug Administration:

    • Administer THCA (e.g., 10 mg/kg, dissolved in a suitable vehicle like saline with 5% DMSO) or vehicle via intraperitoneal (i.p.) injection daily for 14 days.

    • From day 8 to day 12, administer MPTP-HCl (e.g., 30 mg/kg, i.p.) 30 minutes after the THCA/vehicle injection.[23] The MPTP regimen should be carefully optimized for the specific lab environment.[24]

  • Behavioral Analysis (Rotarod Test):

    • On day 14, assess motor coordination using an accelerating rotarod.

    • Train mice on the apparatus for 2 days prior to the test.

    • On the test day, conduct three trials per mouse and record the latency to fall.

  • Tissue Collection: On day 15, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[25] Carefully dissect and post-fix the brains in 4% PFA overnight.

Protocol 4: Tyrosine Hydroxylase (TH) Immunohistochemistry

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis, and its presence is a reliable marker for dopaminergic neurons.[26] A loss of TH-positive neurons in the substantia nigra pars compacta (SNpc) is a hallmark of Parkinson's disease.[27]

  • Cryoprotection: Transfer the post-fixed brains to a 30% sucrose solution until they sink.

  • Sectioning: Freeze the brains and cut coronal sections (e.g., 30 µm) through the SNpc using a cryostat.

  • Blocking: Incubate the sections in a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody: Incubate the sections overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH, diluted 1:1000 in blocking buffer).

  • Secondary Antibody: Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature.

  • Mounting and Imaging: Mount the sections onto slides with a DAPI-containing mounting medium. Image the SNpc region using a fluorescence or confocal microscope.

  • Quantification: Perform unbiased stereological counting of TH-positive neurons in the SNpc to determine the extent of neuronal loss and protection by THCA.[28]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. Positive results from the in vitro neuroprotection assays and the in vivo MPTP model would provide strong evidence for its therapeutic potential.

Future studies should aim to further elucidate the molecular mechanisms. This could include Western blot analysis to confirm the inhibition of GSK-3β (by measuring levels of phosphorylated tau) and the activation of the Nrf2 pathway (by measuring HO-1 expression). Furthermore, evaluating THCA in other models, such as amyloid-based models for Alzheimer's disease, would broaden its therapeutic applicability. The tetrahydrocarbazole scaffold continues to be a rich source of potential neurotherapeutics, and a systematic investigation of THCA is a promising step forward in the search for disease-modifying treatments.[29]

References

  • Przedborski, S., Levivier, M., & Jackson-Lewis, V. (2000). Protocol for the MPTP mouse model of Parkinson's disease.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. Available at: [Link]

  • Rosa, E., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. British Journal of Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Available at: [Link]

  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Li, Y., et al. (2023). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. MDPI. Available at: [Link]

  • Rosa, E., et al. (2014). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. NIScPR Online Periodical Repository. Available at: [Link]

  • BioTalentum Ltd. (n.d.). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM. Available at: [Link]

  • Anantharam, V., et al. (2007). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. PMC. Available at: [Link]

  • Li, X., et al. (2019). Immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum. ResearchGate. Available at: [Link]

  • Sokouti, H., Mohajeri, D., & Nourazar, M. A. (2021). 6-Hydroxydopamine-Induced Neurotoxicity in Rat Model of Parkinson's Disease: Is Reversed via Anti-Oxidative Activities of Curcumin and Aerobic Exercise Therapy. PMC. Available at: [Link]

  • Nakashima, S., & Ikuta, F. (1983). [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases]. No To Shinkei. Available at: [Link]

  • Chen, Y.-J., et al. (2019). 6-hydroxydopamine (6-OHDA) induces neurotoxicity. ResearchGate. Available at: [Link]

  • Grealish, S., et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. MDPI. Available at: [Link]

  • Le, T. (2020). Optimization of tyrosine hydroxylase antibody for immunohistochemistry fluorescence detection in zebrafish (Danio rerio). DigitalCommons@UNO. Available at: [Link]

  • Arredondo, F., et al. (2017). In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation. Neuroscience Letters. Available at: [Link]

  • Frie, L. M., & Khmelinskii, A. (2017). Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. JoVE. Available at: [Link]

  • Ema, M. A., & Gebremedhin, T. T. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI. Available at: [Link]

  • Liu, Y., et al. (2022). Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts. ResearchGate. Available at: [Link]

  • Carbone, M., et al. (2019). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Molecules. Available at: [Link]

  • Ema, M. A., & Gebremedhin, T. T. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. Available at: [Link]

  • Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry. Available at: [Link]

  • Ema, M. A., & Gebremedhin, T. T. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. PMC. Available at: [Link]

  • PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem. Available at: [Link]

  • Sereno, A., et al. (2022). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? MDPI. Available at: [Link]

  • Johnson, D. S., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. PMC. Available at: [Link]

  • Johnson, D. S., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ugolkov, A., et al. (2021). 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells. Frontiers in Oncology. Available at: [Link]

  • Asif, M., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Available at: [Link]

  • Kim, H., et al. (2021). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Evaluation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. The protocols and workflows detailed herein are designed to systematically characterize the compound's biological activity, starting from foundational safety assessments to hypothesis-driven functional assays.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, as a derivative, is a promising candidate for investigation, particularly for its potential in treating neurological disorders.[4] This guide emphasizes a logical, tiered approach to testing, ensuring that data generated at each stage informs the subsequent experimental design.

I. Foundational Assays: Establishing a Biological Profile

Before investigating specific mechanisms of action, it is imperative to establish the compound's fundamental interaction with biological systems. The initial step is to determine its cytotoxicity to define a safe and effective concentration range for subsequent, more sensitive assays.

Cytotoxicity Assessment

Rationale: A cytotoxicity assay is the cornerstone of in vitro compound profiling. It distinguishes true bioactivity from non-specific toxic effects and establishes a therapeutic window.[5] Measuring the concentration at which a compound induces cell death (the 50% cytotoxic concentration, or CC50) is essential for interpreting data from all other functional assays.[6][7] The MTT assay, a colorimetric method, is a widely used and cost-effective technique for assessing cell metabolic activity as an indicator of cell viability.[6][7]

Recommended Cell Lines: To gain a broad understanding of the compound's safety profile, it is advisable to test it on both a relevant target cell line and a non-target or "normal" cell line.

  • Human Neuroblastoma (SH-SY5Y): A common and well-characterized model for neurotoxicity and neuroprotection studies.[8][9]

  • Human Embryonic Kidney (HEK293): Often used as a general, non-cancerous control cell line to assess baseline toxicity.[6]

Detailed Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide on cultured mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates reduced metabolic activity and, by extension, reduced cell viability.

Materials:

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (Test Compound)

  • SH-SY5Y or HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipettor

  • Spectrophotometric plate reader (capable of reading at ~570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

II. Hypothesis-Driven Assays: Investigating Potential Mechanisms of Action

Based on the known activities of carbazole derivatives, a logical next step is to investigate the compound's potential as a neuroprotective agent and as an inhibitor of key enzymes involved in neurotransmission.[1][10]

Enzyme Inhibition Assays

Rationale: Many neurologically active compounds function by inhibiting enzymes that regulate neurotransmitter levels. Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are two critical targets.[11][12] Inhibition of AChE increases acetylcholine levels and is a primary strategy for treating Alzheimer's disease.[12][13] MAO inhibitors prevent the breakdown of monoamine neurotransmitters (e.g., serotonin, dopamine) and are used as antidepressants and for treating Parkinson's disease.[11]

The most common method for measuring AChE activity is the Ellman method.[12][14] This colorimetric assay is robust, reliable, and suitable for high-throughput screening.[15]

AChE_Inhibition_Assay Inhibitor Test Compound (AChE Inhibitor) Enzyme Enzyme Inhibitor->Enzyme Blocks ColoredProduct ColoredProduct Readout Spectrophotometer ColoredProduct->Readout Measure Absorbance n@  412 nm

Caption: Workflow of the Ellman method for AChE inhibition.

Detailed Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To quantify the inhibitory activity of the test compound against AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is measured spectrophotometrically at 412 nm.[15] An inhibitor will reduce the rate of this color formation.

Materials:

  • Test Compound

  • Purified AChE (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Donepezil or Physostigmine (Positive Control Inhibitor)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare a 10 mM DTNB solution in assay buffer.

    • Prepare a 10 mM ATCI solution in deionized water.

    • Dilute AChE enzyme in assay buffer to the desired working concentration (to be optimized for a linear reaction rate).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound dilution (or positive control/vehicle)

    • Mix gently and pre-incubate at 25°C for 10 minutes.

  • Enzyme Addition:

    • Add 10 µL of the diluted AChE enzyme solution to each well to initiate the reaction.

  • Initiate Reaction and Read:

    • Immediately add 20 µL of the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known inhibitor (e.g., Donepezil) used to validate the assay's performance.
Vehicle Control Contains the solvent (e.g., DMSO) used to dissolve the test compound, representing 0% inhibition.

A common method for measuring MAO activity is a fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine.[16] This method is highly sensitive and adaptable for high-throughput screening.

MAO_Inhibition_Assay Inhibitor Test Compound (MAO Inhibitor) Enzyme Enzyme Inhibitor->Enzyme Blocks FluorescentProduct FluorescentProduct Readout Fluorometer FluorescentProduct->Readout Measure Fluorescence (e.g., Ex/Em = 530/585 nm)

Caption: Workflow of a fluorometric MAO inhibition assay.

Detailed Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the test compound against MAO-A and MAO-B isoforms.

Principle: MAO enzymes catalyze the oxidation of monoamines, producing H₂O₂ as a byproduct. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to yield a highly fluorescent product. The increase in fluorescence is proportional to MAO activity.

Materials:

  • Test Compound

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both isoforms)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Clorgyline (MAO-A selective inhibitor) and Pargyline (MAO-B selective inhibitor) as controls.

  • Sterile, black 96-well flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and control inhibitors in DMSO.

    • Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.

  • Assay Setup (run in parallel for MAO-A and MAO-B):

    • In separate wells of a black 96-well plate, add 50 µL of the reaction mixture.

    • Add 25 µL of the test compound dilution (or control inhibitor/vehicle).

    • Add 25 µL of either the MAO-A or MAO-B enzyme solution.

    • Mix and pre-incubate at 37°C for 15 minutes, protected from light.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the p-tyramine substrate solution to each well.

  • Data Acquisition:

    • Immediately measure fluorescence in kinetic mode for 30 minutes at 37°C (e.g., Ex/Em = 530/585 nm).

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot.

    • Calculate the % Inhibition for each concentration against both MAO-A and MAO-B.

    • Determine the IC50 values for both isoforms.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates selectivity for MAO-B, while an SI < 1 indicates selectivity for MAO-A.

Compound Target Enzyme IC50 (µM) ± SD
Test CompoundAChE[Insert Value]
Test CompoundMAO-A[Insert Value]
Test CompoundMAO-B[Insert Value]
DonepezilAChE[Insert Value]
ClorgylineMAO-A[Insert Value]
PargylineMAO-B[Insert Value]
Cell-Based Neuroprotection Assay

Rationale: Beyond enzyme inhibition, it is crucial to determine if the compound can protect neuronal cells from common stressors associated with neurodegenerative diseases, such as oxidative stress or excitotoxicity.[13][17] This assay provides a more holistic view of the compound's potential therapeutic benefit in a cellular context.[9]

Detailed Protocol 4: Oxidative Stress-Induced Neuroprotection Assay

Objective: To assess the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor (e.g., hydrogen peroxide, H₂O₂).

Principle: SH-SY5Y cells are pre-treated with the test compound and then exposed to a toxic concentration of H₂O₂. Cell viability is measured afterward to determine if the compound conferred a protective effect.

Materials:

  • Test Compound

  • Differentiated SH-SY5Y cells (often differentiated with retinoic acid to exhibit more neuron-like characteristics)

  • Hydrogen Peroxide (H₂O₂)

  • Complete culture medium

  • MTT solution or other viability reagents (e.g., Calcein-AM/Ethidium Homodimer-1 for live/dead staining)

  • Sterile 96-well plates

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate.

    • If desired, differentiate the cells according to an established protocol (e.g., with 10 µM retinoic acid for 5-7 days).

  • Compound Pre-treatment:

    • Prepare non-toxic concentrations of the test compound (as determined by the MTT cytotoxicity assay) in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate for 12-24 hours.

  • Induction of Oxidative Stress:

    • Prepare a solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100-300 µM, must be optimized).

    • Remove the compound-containing medium and add 100 µL of the H₂O₂ solution. Include a "toxin control" (H₂O₂ only) and a "vehicle control" (no compound, no H₂O₂).

    • Incubate for 4-6 hours.

  • Assessment of Cell Viability:

    • Remove the H₂O₂ solution and replace it with 100 µL of fresh complete medium.

    • Measure cell viability using the MTT assay (as described in Protocol 1) or another preferred method.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the toxin control (0% protection).

    • Calculate the % Neuroprotection:

      • % Protection = ((Viability_Sample - Viability_Toxin) / (Viability_Vehicle - Viability_Toxin)) * 100

    • Plot the % Neuroprotection against compound concentration.

Treatment Group Compound Conc. Cell Viability (%) Neuroprotection (%)
Vehicle Control0100 ± 5N/A
Toxin Control (H₂O₂)045 ± 40
Test Compound + H₂O₂1 µM65 ± 6Calculate
Test Compound + H₂O₂10 µM85 ± 5Calculate

III. Experimental Strategy and Workflow

A structured approach is critical for the efficient evaluation of a novel compound. The following workflow illustrates the logical progression from initial characterization to detailed mechanistic studies.

Workflow Start Test Compound: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity EnzymeAssays Tier 1: Enzyme Inhibition Cytotoxicity->EnzymeAssays Use non-toxic concentrations CellAssay Tier 1: Cell-Based Assay Cytotoxicity->CellAssay Use non-toxic concentrations AChE Protocol 2: AChE Inhibition (IC50) EnzymeAssays->AChE MAO Protocol 3: MAO-A/B Inhibition (IC50 & Selectivity) EnzymeAssays->MAO Decision Analyze Data: Potency, Selectivity, Efficacy AChE->Decision MAO->Decision Neuroprotection Protocol 4: Neuroprotection Assay (% Protection) CellAssay->Neuroprotection Neuroprotection->Decision SecondaryAssays Tier 2: Follow-up Assays (e.g., Anti-inflammatory) Decision->SecondaryAssays If promising

Caption: Logical workflow for in vitro characterization.

IV. References

  • MySkinRecipes. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. [Link]

  • ResearchGate. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • World Journal of Advanced Research and Reviews. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • World Journal of Advanced Research and Reviews. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • PubMed. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • PubMed Central. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. [Link]

  • DergiPark. In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. [Link]

  • IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

  • ResearchGate. Synthesis of carbazole acetamide derivatives. [Link]

  • ResearchGate. Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

  • National Library of Medicine. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • National Institutes of Health. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • MDPI. Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]

  • MDPI. Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. [Link]

  • Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). [Link]

  • National Library of Medicine. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

  • Semantic Scholar. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]

  • ResearchGate. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • MDPI. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

  • PubMed. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. [Link]

  • Research India Publications. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Phenyl] -2-(4-phenyl-5-pyridine-4yl-4H-[1][3][4] triazole-3-ylsulfanyl)-acetamide. [Link]

Sources

"N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide for studying allergic inflammation"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Investigation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in Allergic Inflammation Research

Introduction: A New Frontier in Modulating Allergic Hypersensitivity

Allergic inflammation, the cornerstone of diseases like asthma, allergic rhinitis, and atopic dermatitis, represents a significant global health challenge. These conditions are driven by a complex interplay of immune cells and mediators, classically characterized by a T-helper 2 (Th2) dominant immune response.[1] Key events include the activation of mast cells, leading to the release of histamine and pro-inflammatory mediators, and the infiltration of eosinophils into tissues, orchestrated by cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2]

The carbazole scaffold is a versatile heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its wide range of pharmacological properties, including potent anti-inflammatory activities.[3][4] Derivatives of carbazole have been shown to modulate critical inflammatory signaling cascades, including the JAK/STAT and p38 MAPK pathways, which are pivotal in the production of inflammatory cytokines.[5][6]

This document serves as a comprehensive application guide for researchers investigating the therapeutic potential of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide , a specific carbazole derivative, as a novel modulator of allergic inflammation. We will provide a hypothesized mechanism of action based on the broader carbazole class and present detailed protocols for its evaluation in both cellular (in vitro) and preclinical (in vivo) models of allergic disease.

Compound Profile: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Before commencing experimental work, it is crucial to understand the fundamental properties of the compound.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O[7]
Molecular Weight 228.29 g/mol [7]
CAS Number 60480-69-5[8]
Appearance Solid (consult supplier)-
Purity ≥97% recommended[8]
Solubility Soluble in DMSO for stock solutionsGeneral Practice
Storage Store at room temperature, sealed in a dry, dark place[8]

Stock Solution Preparation (Recommended):

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in sterile, anhydrous DMSO.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the final working concentration in the appropriate cell culture medium or vehicle. Ensure the final DMSO concentration is consistent across all experimental groups, including the vehicle control, and is non-toxic to the cells (typically ≤0.1%).

Hypothesized Mechanism of Action in Allergic Inflammation

Based on existing literature for the carbazole class of compounds, we hypothesize that N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide exerts its anti-inflammatory effects by inhibiting key intracellular signaling pathways that are hyperactivated in allergic responses. Several carbazole derivatives have been shown to inhibit the JAK/STAT and MAPK signaling pathways.[5][6][9] These pathways are critical for transducing signals from Th2 cytokines (like IL-4 and IL-13) and antigen-IgE complexes, leading to mast cell degranulation and gene expression of inflammatory mediators.

Hypothesized_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Antigen_IgE Antigen-IgE Complex (on FcεRI) MAPK p38 MAPK Pathway Antigen_IgE->MAPK Cytokine_R Th2 Cytokine Receptor (e.g., IL-4R) JAK_STAT JAK/STAT Pathway Cytokine_R->JAK_STAT Degranulation Degranulation (Histamine, Tryptase) MAPK->Degranulation Gene_Expression Inflammatory Gene Expression (Cytokines) JAK_STAT->Gene_Expression Compound N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Compound->MAPK Compound->JAK_STAT

Caption: Proposed inhibitory mechanism of the carbazole compound on key inflammatory pathways.

PART I: In Vitro Evaluation of Anti-Allergic Activity

The primary objective of in vitro testing is to determine if N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide can directly inhibit the activation of mast cells, which are central players in the immediate hypersensitivity response.[10]

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Challenge cluster_analysis Analysis culture 1. Culture Mast Cells (e.g., RBL-2H3 or BMMCs) sensitize 2. Sensitize with IgE (e.g., anti-DNP IgE) culture->sensitize pre_treat 3. Pre-treat with Compound (Varying concentrations + Vehicle) challenge 4. Challenge with Antigen (e.g., DNP-HSA) pre_treat->challenge supernatant 5. Collect Supernatant assay1 6a. Degranulation Assay (β-hexosaminidase) supernatant->assay1 assay2 6b. Cytokine Assay (ELISA for IL-4, TNF-α) supernatant->assay2

Caption: Experimental workflow for assessing the compound's effect on mast cell function.

Protocol 1: Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a widely accepted marker for mast cell degranulation.[11]

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary bone marrow-derived mast cells (BMMCs).

  • Sensitizing IgE antibody (e.g., mouse anti-DNP IgE).

  • Antigen (e.g., DNP-HSA).

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide stock solution.

  • Tyrode's Buffer.

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer.

  • Triton X-100 (for cell lysis).

  • 96-well flat-bottom plates.

  • Microplate reader (405 nm).

Procedure:

  • Cell Seeding: Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Sensitization: Sensitize cells by incubating them with an optimal concentration of IgE (e.g., 100 ng/mL) in complete medium for 18-24 hours.[11]

  • Compound Pre-treatment:

    • Wash cells twice gently with Tyrode's Buffer.

    • Add 50 µL of Tyrode's Buffer containing various concentrations of the compound (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO) to the wells.

    • Include a "Total Release" control (no compound) and a "Spontaneous Release" control (no compound, no antigen).

    • Incubate for 1-2 hours at 37°C.

  • Antigen Challenge:

    • Add 50 µL of antigen (e.g., 10-100 ng/mL DNP-HSA) to all wells except the "Spontaneous Release" control.

    • To the "Total Release" wells, add 50 µL of 0.5% Triton X-100 to lyse the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Enzyme Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Add 150 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 405 nm.

  • Calculation:

    • % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the secretion of key inflammatory cytokines like TNF-α and IL-4 from activated mast cells. Cytokine release is a later-phase event compared to degranulation.[11][12]

Procedure:

  • Follow steps 1-4 from Protocol 1, but perform the experiment in a 24-well or 48-well plate to obtain sufficient supernatant volume.

  • Incubation: The incubation time after antigen challenge needs to be longer for cytokine production, typically 4-8 hours.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • ELISA: Carefully collect the supernatant and measure the concentration of the desired cytokines (e.g., mouse TNF-α, IL-4) using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration against the concentration of the test compound.

PART II: In Vivo Evaluation in a Murine Model of Allergic Asthma

To assess the therapeutic potential of the compound in a complex biological system, the ovalbumin (OVA)-induced allergic airway inflammation model in mice is the most widely used and well-characterized system.[13] This model effectively mimics key features of human asthma, including airway eosinophilia and Th2 cytokine production.[13]

In_Vivo_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sens1 Day 0 & 7: Sensitize Mice (i.p. injection of OVA + Alum) treat Days 19-22: Administer Compound (e.g., i.p. or intranasal) sens1->treat Wait ~12 days challenge Days 19-22: Challenge with Aerosolized OVA analysis Day 24: Euthanize & Collect Samples challenge->analysis Wait 24-48h balf BALF Analysis (Cell Counts) analysis->balf serum Serum Analysis (IgE ELISA) analysis->serum lung Lung Histology (H&E, PAS Stains) analysis->lung

Caption: Timeline for the OVA-induced allergic airway inflammation mouse model.

Protocol 3: Induction of Allergic Airway Inflammation and Treatment

Materials & Animals:

  • 6-8 week old female BALB/c mice (known for their Th2-biased immune responses).

  • Ovalbumin (OVA), Grade V.[13]

  • Aluminum hydroxide (Alum) adjuvant.[14]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS).

  • Ultrasonic nebulizer.

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and a suitable vehicle (e.g., PBS with 5% DMSO and 0.5% Tween 80).

Experimental Groups:

GroupSensitization (i.p.)Challenge (Aerosol)Treatment
1. NaivePBS + AlumPBSVehicle
2. OVA/VehicleOVA + AlumOVAVehicle
3. OVA/Compound (Low Dose)OVA + AlumOVACompound (e.g., 1 mg/kg)
4. OVA/Compound (High Dose)OVA + AlumOVACompound (e.g., 10 mg/kg)
5. OVA/DexamethasoneOVA + AlumOVADexamethasone (Positive Control)

Procedure:

  • Sensitization: On days 0 and 7, administer an intraperitoneal (i.p.) injection of 200 µL of a suspension containing 50 µg OVA emulsified in 4 mg of alum.[14] The naive group receives PBS with alum.

  • Challenge & Treatment:

    • From days 19 to 22, administer the test compound or vehicle via the desired route (e.g., i.p. or intranasal) approximately 1 hour before the aerosol challenge.

    • Place the mice in a plexiglass chamber and expose them to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.[14] The naive group is challenged with saline aerosol.

  • Endpoint Analysis: 24-48 hours after the final OVA challenge (Day 23 or 24), proceed with sample collection.[14]

Protocol 4: Assessment of Airway Inflammation

Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Euthanize the mouse and expose the trachea.

  • Insert a tracheal cannula and secure it.

  • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).[13]

  • Centrifuge the BALF to separate the cells from the supernatant (store supernatant at -80°C for cytokine analysis).

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and perform a Wright-Giemsa stain.

  • Perform a differential cell count of at least 300 cells to determine the absolute numbers of eosinophils, neutrophils, lymphocytes, and macrophages.[13] A significant reduction in eosinophil count in the compound-treated groups compared to the vehicle group indicates efficacy.

Lung Histology:

  • After BALF collection, perfuse the lungs with PBS and then fix them with 4% paraformaldehyde.

  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

  • Stain additional sections with Periodic acid-Schiff (PAS) to visualize mucus production in the airways.

Protocol 5: Measurement of Th2 Cytokines and IgE
  • Cytokines: Use the BALF supernatant collected in Protocol 4 to measure the levels of key Th2 cytokines (IL-4, IL-5, IL-13) using commercial ELISA kits.[13]

  • OVA-specific IgE: Collect blood via cardiac puncture at the time of sacrifice. Prepare serum and measure the levels of OVA-specific IgE using an ELISA kit. Elevated IgE is a hallmark of allergic sensitization.[13]

Data Interpretation and Conclusion

Successful inhibition of allergic inflammation by N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide would be demonstrated by:

  • In Vitro: A dose-dependent inhibition of mast cell degranulation and a reduction in the secretion of pro-inflammatory cytokines.

  • In Vivo: A significant reduction in airway eosinophilia (BALF), peribronchial inflammation and mucus production (histology), decreased Th2 cytokine levels in the BALF, and potentially lower serum levels of OVA-specific IgE compared to the vehicle-treated group.

These protocols provide a robust framework for the initial characterization of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide as a potential therapeutic agent for allergic inflammation. Positive results would warrant further investigation into its precise molecular targets and evaluation in more chronic models of allergic disease.

References

  • Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol. Available at: [Link]

  • Mast Cell Degranulation Assay. Axela Bio. Available at: [Link]

  • Tiwari, A. & Mishra, B. (2024). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Assay of Mast Cell Mediators. Springer Nature Experiments. Available at: [Link]

  • Kuehn, H. S., Radinger, M., & Gilfillan, A. M. (2011). Measuring Mast Cell Mediator Release. Current Protocols in Immunology. Available at: [Link]

  • Singh, S., et al. (2016). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Allergologia et Immunopathologia. Available at: [Link]

  • OVA-Induced Allergic Airway Inflammation Mouse Model: Techniques and Protocols. ResearchGate. Available at: [Link]

  • Carbazoles: Role and Functions in Fighting Diabetes. MDPI. Available at: [Link]

  • Mincham, K. T., et al. (2019). Early life ovalbumin sensitization and aerosol challenge for the induction of allergic airway inflammation in a BALB/c murine model. MethodsX. Available at: [Link]

  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mast Cell Assays. Charles River Laboratories. Available at: [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available at: [Link]

  • Saturnino, C., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Lead Sciences. Available at: [Link]

  • Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? Allergy. Available at: [Link]

  • The absence of IL-9 reduces allergic airway inflammation by reducing ILC2, Th2 and mast cells in murine model of asthma. Cellular & Molecular Immunology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important carbazole derivative. Carbazole-containing compounds are of significant interest due to their wide range of pharmacological activities.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is typically a multi-step process. A common and established route involves the Fischer indole synthesis to construct the core tetrahydrocarbazole scaffold, followed by functional group manipulations to introduce the amine and subsequent acetylation.[1][3][4]

A generalized synthetic scheme is presented below:

Synthetic_Pathway cluster_0 Part 1: Tetrahydrocarbazole Core Formation cluster_1 Part 2: Amine Introduction & Acetylation Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Cyclohexanone_Derivative Substituted Cyclohexanone Cyclohexanone_Derivative->Hydrazone_Formation Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid-Catalyzed Cyclization) Hydrazone_Formation->Fischer_Indole_Synthesis Tetrahydrocarbazole_Intermediate Substituted 2,3,4,9-Tetrahydro-1H-carbazole Fischer_Indole_Synthesis->Tetrahydrocarbazole_Intermediate Amine_Intermediate 2,3,4,9-Tetrahydro-1H-carbazol-3-amine Tetrahydrocarbazole_Intermediate->Amine_Intermediate Functional Group Interconversion Acetylation Acetylation (e.g., Acetic Anhydride) Amine_Intermediate->Acetylation Final_Product N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Acetylation->Final_Product

Caption: Generalized synthetic pathway for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Stage Probable Cause(s) Recommended Solution(s)
Low or no yield of tetrahydrocarbazole intermediate Fischer Indole Synthesis1. Inappropriate acid catalyst or concentration.[5][6] 2. Reaction temperature is too low or too high. 3. Phenylhydrazone intermediate is unstable. 4. Formation of regioisomers.[7]1. Screen various Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). Optimize concentration.[5] 2. Optimize reaction temperature. Microwave-assisted synthesis can sometimes improve yields.[8] 3. Prepare the hydrazone in situ and proceed immediately to the cyclization step. 4. Use a symmetrical cyclohexanone derivative if possible. If not, expect a mixture and optimize chromatographic separation.
Formation of dark, tarry byproducts Fischer Indole Synthesis1. Acid catalyst is too strong or concentration is too high, leading to polymerization/decomposition. 2. Reaction temperature is excessively high.[6] 3. Presence of oxygen.1. Use a milder acid (e.g., p-toluenesulfonic acid) or lower the concentration of the strong acid. 2. Reduce the reaction temperature and increase the reaction time. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete reaction during acetylation Acetylation1. Insufficient acetylating agent. 2. Inadequate base to scavenge the acid byproduct. 3. Low reactivity of the amine. 4. Steric hindrance around the amino group.1. Increase the molar excess of acetic anhydride or acetyl chloride (e.g., 1.5-2.0 equivalents). 2. Use a stronger or less hindered base (e.g., triethylamine, pyridine). Ensure at least stoichiometric amounts. 3. Increase the reaction temperature or time. Consider using a more reactive acetylating agent. 4. If sterically hindered, a more potent acylation catalyst like DMAP (4-dimethylaminopyridine) might be necessary in catalytic amounts.
Formation of di-acetylated byproduct Acetylation1. The indole nitrogen (at position 9) is also acetylated. 2. Reaction conditions are too harsh (high temperature, prolonged reaction time).1. Use milder conditions (e.g., lower temperature, shorter reaction time). 2. N-acylation of the indole ring can sometimes be reversed by a mild basic workup (e.g., with aqueous sodium bicarbonate or a dilute solution of sodium hydroxide).
Difficult purification of the final product Purification1. Presence of unreacted starting material (amine). 2. Contamination with the di-acetylated byproduct. 3. Poor solubility of the product.1. Use an acidic wash (e.g., dilute HCl) during workup to remove the basic amine starting material as its salt. 2. Optimize column chromatography conditions (e.g., gradient elution) to separate the mono- and di-acetylated products. 3. Recrystallization from a suitable solvent system can be effective. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes).

III. Frequently Asked Questions (FAQs)

Fischer Indole Synthesis Stage

Q1: My Fischer indole synthesis is giving a very low yield. What are the most critical parameters to optimize?

A1: The Fischer indole synthesis is highly dependent on the acid catalyst and temperature.[5][6] The mechanism involves an acid-catalyzed[9][9]-sigmatropic rearrangement of the phenylhydrazone intermediate.[5][9][10]

  • Catalyst Choice: The acidity of the medium is crucial. If the acidity is too low, the rearrangement will be slow or may not occur. If it's too high, it can lead to degradation and tar formation. A good starting point is to screen common catalysts like polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or p-toluenesulfonic acid.[5]

  • Temperature Control: This reaction often requires elevated temperatures to proceed.[6] However, excessive heat can promote side reactions. It is essential to find the optimal temperature for your specific substrate. A stepwise increase in temperature while monitoring the reaction by TLC is a good strategy.

  • Solvent: The choice of solvent can also influence the reaction. High-boiling point solvents like glacial acetic acid or toluene are often used.[10]

Q2: I am observing the formation of two different indole products. Why is this happening and how can I control it?

A2: The formation of regioisomers is a known challenge in the Fischer indole synthesis when an unsymmetrical ketone is used.[7] The initial step is the formation of a hydrazone, which then tautomerizes to an ene-hydrazine. If the ketone has two different α-carbons with protons, two different ene-hydrazine tautomers can form, leading to two different indole products after the[9][9]-sigmatropic rearrangement and cyclization.

To control this, you can:

  • Use a symmetrical ketone: This is the most straightforward solution if your synthetic design allows for it.

  • Modify the ketone: Introduce a blocking group on one of the α-carbons to favor the formation of a single ene-hydrazine.

  • Optimize reaction conditions: Sometimes, the choice of acid catalyst and temperature can influence the ratio of the isomers. However, achieving high selectivity can be challenging.

  • Accept the mixture: If the isomers are easily separable by chromatography, it may be more practical to separate them after the reaction.

Acetylation Stage

Q3: My acetylation reaction is sluggish and does not go to completion. What can I do?

A3: Incomplete acetylation of the 3-amino group can be due to several factors:

  • Reagent Stoichiometry: Ensure you are using at least a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride).

  • Base: A base is required to neutralize the acidic byproduct (acetic acid or HCl). Triethylamine or pyridine are commonly used. Ensure you are using at least one equivalent of the base.

  • Solvent: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[11][12] Ensure your starting material is soluble in the chosen solvent.

  • Temperature: While many acetylations proceed at room temperature, gentle heating may be required to drive the reaction to completion.

Q4: I am getting a byproduct with a higher molecular weight, which I suspect is a di-acetylated compound. How can I avoid this?

A4: Di-acetylation can occur at both the 3-amino group and the indole nitrogen at the 9-position. The indole nitrogen is less nucleophilic than the amino group, but under forcing conditions (excess acetylating agent, high temperature, or prolonged reaction times), it can also be acylated.

To prevent this:

  • Control Stoichiometry: Use only a slight excess of the acetylating agent.

  • Lower the Temperature: Perform the reaction at 0 °C or room temperature.

  • Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting amine is consumed.

  • Selective Deprotection: If the di-acetylated product is formed, the N9-acetyl group can often be selectively removed under mild basic conditions (e.g., stirring with potassium carbonate in methanol).

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine (Hypothetical Intermediate)

This is a representative protocol and may require optimization.

  • Hydrazone Formation (In Situ): To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Add 4-aminocyclohexanone (or a suitable precursor, 1.0 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until TLC analysis indicates the consumption of the starting materials.

  • Fischer Indole Synthesis: To the reaction mixture containing the crude hydrazone, add polyphosphoric acid (PPA) or another suitable acid catalyst. Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,3,4,9-tetrahydro-1H-carbazol-3-amine.

Protocol 2: Acetylation to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
  • Reaction Setup: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final product.[4]

V. Characterization

The final product, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, should be characterized to confirm its identity and purity.[13]

  • ¹H NMR: Expect to see signals for the aromatic protons of the carbazole ring, the aliphatic protons of the cyclohexene ring, the amide N-H proton, and the methyl protons of the acetyl group.[4]

  • ¹³C NMR: Will show characteristic peaks for the aromatic and aliphatic carbons, as well as the amide carbonyl carbon.

  • FT-IR: Look for characteristic absorption bands for the N-H stretch of the indole and the amide, the C=O stretch of the amide, and the aromatic C-H stretches.[4]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₄H₁₆N₂O, MW: 228.29 g/mol ).[4]

  • Melting Point: A sharp melting point is indicative of a pure compound.

VI. Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity fis_stage Fischer Indole Stage? low_yield->fis_stage acetylation_stage Acetylation Stage? low_yield->acetylation_stage tar_formation Tarry Byproducts? impurity->tar_formation diacetylation Di-acetylation? impurity->diacetylation purification_issue Purification Difficulty? impurity->purification_issue fis_stage->acetylation_stage No optimize_acid Optimize Acid Catalyst (Type & Concentration) fis_stage->optimize_acid Yes check_reagents Check Reagent Stoichiometry (Ac₂O, Base) acetylation_stage->check_reagents Yes optimize_temp_fis Optimize Temperature optimize_acid->optimize_temp_fis check_hydrazone Use in situ Hydrazone optimize_temp_fis->check_hydrazone optimize_temp_ac Adjust Temperature check_reagents->optimize_temp_ac change_base Consider a different Base optimize_temp_ac->change_base milder_cond Use Milder Conditions (Temp, Acid Conc.) tar_formation->milder_cond Yes control_stoich Control Acetylating Agent Stoichiometry diacetylation->control_stoich Yes optimize_chroma Optimize Chromatography & Recrystallization purification_issue->optimize_chroma Yes

Caption: A decision tree for troubleshooting common synthesis issues.

VII. References

  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

  • MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents.

  • YouTube. (2018, December 18). Part III (Fischer indole synthesis).

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

  • Wikipedia. (n.d.). Fischer indole synthesis.

  • TSI Journals. (n.d.). An efficient N-acylation of 1,2,3,4-tetrahydocarbazoles under solid grind methodology in dry media.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

  • (2025, August 6). Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials.

  • ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles | Request PDF.

  • Taylor & Francis. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.

  • (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.

  • Al-Majidi, S. M. H., & Al-Quaz, A. M. N. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science, 13(1), 26-35.

  • Canadian Science Publishing. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.

  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

  • Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives.

  • ResearchGate. (n.d.). Synthesis of carbazole acetamide derivatives. Conditions and reagents.

  • ResearchGate. (2022, January 22). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.

  • Benchchem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

  • PubMed Central. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.

  • RSC Publishing. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry.

  • (2025, August 7). Synthesis, Characterization and biological evaluation of some newer carbazole derivatives.

Sources

Technical Support Center: Optimizing Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydrocarbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydrocarbazole and its derivatives. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

The synthesis of the tetrahydrocarbazole scaffold is a cornerstone in the preparation of numerous biologically active compounds and natural products.[1][2][3] The most common and historically significant method for this synthesis is the Fischer indole synthesis, or more specifically, the Borsche–Drechsel cyclization, which involves the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone or its derivatives.[3][4][5][6] While robust, this reaction is notoriously sensitive to various parameters, often leading to challenges in yield and purity.[7][8] This guide aims to provide practical, experience-driven solutions to these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of tetrahydrocarbazoles, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of Tetrahydrocarbazole

A diminished or absent yield of the desired product is one of the most frequent issues. Several factors, from the quality of reagents to the reaction conditions, can be responsible.[7][8]

Potential Causes & Solutions:

  • Purity of Starting Materials: Phenylhydrazine is susceptible to oxidation, and using aged or discolored reagents can introduce impurities that hinder the reaction.[7] It is highly recommended to use freshly distilled or recrystallized starting materials to ensure high purity.[7][8]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often depend on the specific substrate.[7][9] A catalyst that is too potent can lead to decomposition and the formation of tar, whereas a weak catalyst may not effectively promote the reaction.[7] It is advisable to screen a variety of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7][9] For less reactive substrates, polyphosphoric acid (PPA) can be particularly effective.[7][8][10]

  • Suboptimal Temperature: High temperatures can promote the formation of polymeric byproducts and tar, while low temperatures may result in an incomplete reaction.[7][11] The ideal temperature is contingent on the specific substrates and catalyst employed.[7] Careful monitoring of the reaction's progress using Thin-Layer Chromatography (TLC) is crucial for determining the optimal temperature and reaction duration.[7][12]

  • Atmosphere: For substrates that are sensitive, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions that consume starting materials and generate impurities.[7][8]

Issue 2: Significant Formation of Tar-Like Substances

The appearance of a dark, viscous tar is a common problem in Fischer indole synthesis, often intensified by highly acidic conditions and elevated temperatures.[7]

Potential Causes & Solutions:

  • Optimize Acid Catalyst and Concentration: As previously mentioned, the choice of acid is pivotal. Employing a milder acid or a solid acid catalyst like Amberlite IR-120H can sometimes curtail side reactions.[7]

  • Strict Temperature Control: Maintain rigorous control over the reaction temperature. For larger-scale reactions, the use of a jacketed reactor with efficient cooling can prevent localized hotspots that encourage polymerization.[7]

  • Solvent Selection: The solvent should be chosen to ensure that all reactants and intermediates remain dissolved, which can help minimize the formation of insoluble tars.[7][13]

Issue 3: Difficulty in Product Purification

The crude product of a tetrahydrocarbazole synthesis can often be challenging to purify due to the presence of colored impurities and byproducts.

Potential Causes & Solutions:

  • Recrystallization: This is a common and effective method for purifying the crude product. Methanol and ethanol are frequently used solvents for recrystallization.[3][7][14] The use of decolorizing carbon during this process can aid in the removal of colored impurities.[7] For hot filtration, a heated funnel is recommended to prevent premature crystallization.[7][15]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a viable option.[7][16] A common eluent system is a mixture of ethyl acetate and heptane or hexane.[7][17] In some cases, a layered column with silica gel and alumina can be effective for removing highly colored byproducts.[18]

Issue 4: Challenges in Scaling Up the Synthesis

Transitioning a successful lab-scale synthesis to a larger production scale often presents challenges that can lead to a significant drop in yield and an increase in impurities.[7]

Potential Causes & Solutions:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can result in localized "hot spots" where the temperature is substantially higher than in the bulk of the mixture, promoting degradation and side reactions.[7] Ensuring adequate agitation and using a reactor with efficient heat transfer capabilities are crucial.

  • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. A slow, controlled addition of one reagent to the other, particularly at elevated temperatures, can help to manage the reaction exotherm and minimize side reactions.[12][14]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of tetrahydrocarbazole synthesis.

Q1: What is the fundamental mechanism of the Fischer indole synthesis for tetrahydrocarbazoles?

The Fischer indole synthesis proceeds through a series of acid-mediated steps:[9][10]

  • Formation of Hydrazone: The reaction starts with the condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound (in this case, cyclohexanone) to form a hydrazone intermediate.[9][10][14]

  • Tautomerization and[13][13]-Sigmatropic Rearrangement: The hydrazone undergoes tautomerization to an enamine intermediate, which is followed by a[13][13]-sigmatropic rearrangement.[9][10][19] This rearrangement creates a new carbon-carbon bond and forms a diimine structure.[14]

  • Cyclization and Ammonia Elimination: The diimine then undergoes aromatization and subsequent acid-catalyzed cyclization.[10][14] The final step involves the elimination of an ammonia molecule to yield the aromatic indole core of the tetrahydrocarbazole.[9][10][14]

Q2: How do I select the optimal solvent for my reaction?

The choice of solvent is critical as it can influence the solubility of reactants, the acidity of the catalyst, and the stability of intermediates.[13]

  • Acetic Acid: This is a commonly used solvent that can also act as the acid catalyst.[11][13][20] It is effective for a wide range of substrates.

  • Alcohols (Ethanol, Methanol): These are often used, particularly for the initial hydrazone formation.[8][13]

  • Aprotic Solvents (DMSO, DMF): Polar aprotic solvents can be beneficial in certain cases.[10][13]

  • Ionic Liquids: Some research has shown that ionic liquids can serve as effective and reusable catalysts and solvents, promoting a "greener" synthesis.[21][22]

  • Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) can be effective.[8]

Q3: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can often enhance the Fischer indole synthesis by significantly reducing reaction times and, in some cases, improving yields.[7][8][13][23] The rapid heating provided by microwaves can accelerate the key rearrangement step.[8] However, solvent choice is crucial in microwave-assisted reactions, as the solvent's ability to absorb microwave energy will affect the heating rate.[13]

Q4: Are there alternative methods for synthesizing tetrahydrocarbazoles?

While the Fischer indole/Borsche-Drechsel synthesis is the most traditional method, other synthetic strategies have been developed. These include:

  • Palladium-catalyzed cross-coupling reactions.[7][9][16]

  • Intramolecular Friedel-Crafts-type alkylation of indole substrates.[24]

  • [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes.[25][26]

  • Thermal cyclization of the oxime of 2-phenylcyclohexanone.[23]

These alternative methods can offer advantages in terms of substrate scope and stereoselectivity.[24][25][26][27]

Data Presentation

Table 1: Recommended Catalysts for Tetrahydrocarbazole Synthesis
Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids Acetic Acid, p-TsOH, HCl, H₂SO₄Often used as both solvent and catalyst, reflux temperatures.[7][9][11]Acetic acid is a common starting point for optimization.[11][12]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can be very effective, but may increase tar formation.[7][9][10]ZnCl₂ is a frequently used and potent catalyst.[9][10]
Polyphosphoric Acid (PPA) -High temperatures (100-160°C), often used for less reactive substrates.[7][8][10]Can be very effective but workup can be challenging.[8]
Solid Acids Amberlite IR-120H, ZeolitesCan reduce side reactions and simplify purification.[7][16]Offers potential for easier catalyst removal.
Ionic Liquids [bmim(BF₄)]Can act as both catalyst and solvent, potentially reusable.[21][22]A "green" alternative to traditional acids.[21]
Table 2: Common Solvents and Their Applications
SolventTypeTypical UseKey Advantages
Acetic Acid Protic AcidCatalyst and solvent.[11][13][20]Readily available and effective for many substrates.
Ethanol/Methanol ProticHydrazone formation, recrystallization.[8][13][14]Good solubility for starting materials, effective for purification.
Toluene AproticHigher boiling point for sluggish reactions.[13]Can facilitate reactions requiring higher temperatures.
DMSO/DMF Polar AproticCan improve solubility and reaction rates.[10][13]Good for substrates with poor solubility in other solvents.
Water ProticUsed in some "green" chemistry protocols, often with microwave heating.[13]Environmentally friendly.

Experimental Protocols & Visualizations

General Experimental Workflow for Tetrahydrocarbazole Synthesis

The following diagram illustrates a typical workflow for the Fischer indole synthesis of tetrahydrocarbazole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Phenylhydrazine and Cyclohexanone in Solvent add_catalyst Add Acid Catalyst start->add_catalyst heat Heat to Reflux (Monitor by TLC) add_catalyst->heat cool Cool to Room Temperature heat->cool isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end end purify->end Characterize Pure Tetrahydrocarbazole

Caption: A generalized workflow for the Fischer indole synthesis of tetrahydrocarbazole.

Troubleshooting Flowchart for Low Yield

This diagram provides a decision-making framework for troubleshooting low yields in tetrahydrocarbazole synthesis.

G start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_catalyst Screen Different Acid Catalysts/Concentrations conditions_ok->optimize_catalyst No end_good Yield Improved conditions_ok->end_good Yes optimize_temp Optimize Temperature and Reaction Time (Monitor by TLC) optimize_catalyst->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent consider_atmosphere Consider Inert Atmosphere optimize_solvent->consider_atmosphere consider_atmosphere->conditions_ok end_bad Yield Still Low (Consult further literature/expert) consider_atmosphere->end_bad

Caption: A decision-making flowchart for troubleshooting low yields in tetrahydrocarbazole synthesis.

Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative example of a one-pot procedure for the synthesis of the parent tetrahydrocarbazole.[12]

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[12]

  • Begin stirring and heat the mixture to reflux.[12]

  • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[12]

  • Continue refluxing for an additional hour after the addition is complete.

  • Cool the reaction mixture in an ice bath to precipitate the product.[12]

  • Collect the solid by vacuum filtration and wash the filter cake with water and then with a small amount of cold 75% ethanol.[7]

  • The crude product can be further purified by recrystallization from methanol.[7][14]

References

  • Jiang, B., & Tu, S. J. (2011). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 13(21), 5780–5783. Retrieved from [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Retrieved from [Link]

  • ResearchGate. (2022, January 22). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Vysotskii, Yu. B., et al. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds, 22(7), 757–762. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 8). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications. Retrieved from [Link]

  • American Chemical Society. (2011). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. Retrieved from [Link]

  • ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products. Retrieved from [Link]

  • Taylor & Francis Online. (2009, February 25). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications. Retrieved from [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. OSU Library. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. WJARR. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound. Google Patents.
  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, November 13). 1,2,3,4-tetrahydrocarbazole. Sciencemadness. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Request PDF. Retrieved from [Link]

  • UCLA Physics & Astronomy. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. aichat.physics.ucla.edu. Retrieved from [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Wikipedia. Retrieved from [Link]

  • SciSpace. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Retrieved from [Link]

  • Bohrium. (2023, November 1). the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. Ask this paper. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis. This guide is structured as a series of frequently asked questions and troubleshooting protocols, designed to address the specific challenges you may encounter, from initial cyclization to final purification. We will explore the causality behind experimental choices to empower you to optimize your yield and purity.

The synthesis of this valuable carbazole derivative, a scaffold with applications in medicinal chemistry for targeting neurological disorders and allergic responses, can be logically divided into three primary stages[1][2]:

  • Formation of the Tetrahydrocarbazole Core: Typically achieved via the Fischer indole synthesis.

  • Introduction of the C3-Amine: Involves the transformation of a keto-carbazole precursor.

  • N-Acetylation: The final step to yield the target acetamide.

This guide will address each stage, providing actionable solutions to common obstacles.

Section 1: The Tetrahydrocarbazole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for creating the tetrahydrocarbazole skeleton from a phenylhydrazine and a cyclohexanone derivative.[3][4] However, its success is highly dependent on carefully controlled conditions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a very low yield and a significant amount of tar-like byproducts. What is the primary cause?

A1: This is the most common issue in this reaction and typically points to overly harsh reaction conditions.[5][6] The Fischer indole synthesis involves a delicate[7][7]-sigmatropic rearrangement that is acid-catalyzed.[8] If the acid is too strong or the temperature is too high, competing side reactions like N-N bond cleavage and polymerization dominate, leading to aniline formation and insoluble tars.[5]

Q2: How do I choose the correct acid catalyst for my specific substrates?

A2: The choice of acid is critical and substrate-dependent.[9] There is no universal "best" acid. A good strategy is to screen a few catalysts.

  • Mild Brønsted Acids: Glacial acetic acid is a common starting point and is often sufficient for reactive phenylhydrazines.[10]

  • Stronger Brønsted Acids: Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) can be effective for less reactive substrates but increase the risk of degradation.[9]

  • Lewis Acids: Catalysts like ZnCl₂ or BF₃·OEt₂ can promote cyclization under different mechanistic pathways and may be beneficial if Brønsted acids are failing.[5][9]

Start with milder conditions (e.g., acetic acid) and only increase the acid strength or temperature if the reaction fails to proceed.[5]

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the selectivity?

A3: Regioisomer formation is a known challenge. The product ratio is influenced by the kinetic vs. thermodynamic control of the enamine intermediate formation. Weaker acids and lower temperatures often favor the kinetic product. Screening different acid catalysts is the most effective way to influence the isomeric ratio for your specific system.[5]

Troubleshooting Guide: Fischer Indole Synthesis
Issue Potential Cause Recommended Solution
Low to No Product 1. Incomplete reaction. 2. Phenylhydrazone intermediate is unstable. 3. Starting materials are impure.1. Increase reaction time or temperature cautiously. Monitor via TLC. Consider a stronger acid catalyst.[5] 2. Form the phenylhydrazone in situ by adding the ketone and phenylhydrazine directly to the acidic medium.[5] 3. Verify the purity of reactants by NMR or melting point.
Tar/Polymer Formation 1. Acid catalyst is too strong. 2. Reaction temperature is too high. 3. Reaction time is too long.1. Switch to a milder acid (e.g., from PPA to acetic acid).[5] 2. Reduce the reaction temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6]
Multiple Products 1. Formation of regioisomers from an unsymmetrical ketone. 2. Competing side reactions (e.g., aldol condensation).1. Screen different acid catalysts and temperatures to optimize for the desired isomer.[5] 2. Analyze side products to identify the pathway. Adjust conditions (e.g., temperature, acid) to disfavor these reactions.
Diagram: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Start Phenylhydrazine + Cyclohexanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H⁺ Aromatization Rearomatization Rearrangement->Aromatization Proton Transfer Aminal Cyclized Aminal Aromatization->Aminal Nucleophilic Attack Product 1,2,3,4-Tetrahydrocarbazole Aminal->Product Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Section 2: Introduction of the C3-Amine

To synthesize the target molecule, a 3-amino group must be installed on the tetrahydrocarbazole core. A common and effective route involves the synthesis of a 1,2,4,9-tetrahydrocarbazole-3-ketone intermediate, which is then converted to the amine.[11]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method to synthesize the 3-amino-2,3,4,9-tetrahydro-1H-carbazole precursor?

A1: A robust method starts with the Fischer indole synthesis between phenylhydrazine and 1,4-cyclohexanedione monoethylene acetal. The acetal acts as a protecting group for one of the ketones. After the carbazole core is formed, the acetal is hydrolyzed with acid (e.g., trifluoroacetic acid in acetone) to reveal the 3-ketone. This ketone can then be converted to an oxime with hydroxylamine, followed by reduction to the desired 3-amine.[11]

Q2: My reduction of the 3-oxime to the 3-amine is giving low yields. What reduction methods are most effective?

A2: The choice of reducing agent is key.

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or Raney Nickel is a clean and effective method. Ensure the catalyst is active and the system is free of poisons.

  • Metal Hydrides: More aggressive reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent will readily reduce the oxime. However, the workup is more complex. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation on its own but can work in the presence of certain additives.

  • Chiral Reduction: For asymmetric synthesis, specialized chiral reducing agents or catalysts can be employed to achieve stereoselectivity.[11]

If yields are low, ensure your oxime starting material is pure and that your reaction is performed under strictly anhydrous conditions, especially when using metal hydrides.

Protocol: Synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazole

(This protocol is a synthesized representation of common procedures and should be adapted and optimized for your specific laboratory conditions.)

Step 2a: Oximation of 1,2,4,9-Tetrahydrocarbazole-3-ketone

  • Dissolve the 1,2,4,9-tetrahydrocarbazole-3-ketone (1 equiv.) in ethanol.

  • Add O-benzylhydroxylamine hydrochloride (1.2 equiv.) followed by pyridine (2-3 equiv.).[11]

  • Stir the reaction mixture at room temperature (20-30 °C) for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime ether, which can be purified by column chromatography or used directly in the next step.

Step 2b: Reduction of the Oxime to the Amine

  • In a flask under an inert atmosphere (N₂ or Ar), dissolve the crude oxime from the previous step (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF (approx. 1.5-2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular white precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-2,3,4,9-tetrahydro-1H-carbazole. Purify as needed via column chromatography.

Diagram: C3-Amine Synthesis Workflow

Amine_Synthesis Ketone 1,2,4,9-Tetrahydrocarbazole-3-ketone Oximation Oximation (e.g., NH₂OH·HCl, Base) Ketone->Oximation Oxime 3-Oxime Intermediate Oximation->Oxime Reduction Reduction (e.g., LiAlH₄ or H₂/Pd-C) Oxime->Reduction Amine 3-Amino-2,3,4,9-tetrahydro-1H-carbazole Reduction->Amine

Caption: Workflow for the synthesis of the C3-amine intermediate.

Section 3: Final N-Acetylation

The final step is the formation of the amide bond to yield the target compound. This is a relatively straightforward N-acetylation, but careful selection of reagents is necessary to ensure good yield and avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best reagents for the N-acetylation of 3-amino-2,3,4,9-tetrahydro-1H-carbazole?

A1: The most common and effective acetylating agents are acetyl chloride and acetic anhydride .[1]

  • Acetyl Chloride: Highly reactive. The reaction generates HCl, so a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be used as a scavenger.

  • Acetic Anhydride: Less reactive than acetyl chloride but often provides cleaner reactions. A base is still recommended to drive the reaction to completion.

The choice between them often comes down to substrate sensitivity and desired reaction rate. For most applications, acetic anhydride in the presence of triethylamine in a solvent like dichloromethane (DCM) is a reliable system.[1]

Q2: I am observing a side product that appears to be di-acetylated. How can I prevent this?

A2: The indole N-H proton is weakly acidic and can also be acetylated, especially under harsh conditions or with a large excess of the acetylating agent. To favor selective N-acetylation at the more nucleophilic 3-amino group:

  • Use only a slight excess (1.05-1.2 equivalents) of the acetylating agent.

  • Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature).

  • Add the acetylating agent slowly to the solution of the amine and base.

Q3: My final product is difficult to purify. What is the best method?

A3: Purification strategy depends on the impurity profile.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material.[6]

  • Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting materials and byproducts.[12] For carbazoles, which can streak on acidic silica, it is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent to improve peak shape.[12]

Protocol: Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
  • Dissolve 3-amino-2,3,4,9-tetrahydro-1H-carbazole (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

  • Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product. Confirm structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1]

References
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide - Benchchem.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide - MySkinRecipes.
  • CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
  • Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions - Scribd.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) - YouTube.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Acetamides - Organic Chemistry Portal.
  • Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one - Benchchem.
  • Technical Support Center: Purification of Crude 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one - Benchchem.

Sources

Technical Support Center: Fischer Indole Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your synthetic routes and achieve your target molecules with higher fidelity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of tetrahydrocarbazoles via the Fischer indole method. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Question 1: Why is my Fischer indole synthesis failing or resulting in a very low yield of the desired tetrahydrocarbazole?

Several factors can contribute to a failed or low-yielding reaction. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Answer:

Low yields in the Fischer indole synthesis of tetrahydrocarbazoles often stem from suboptimal reaction conditions, the inherent instability of reactants or intermediates, or the electronic properties of your chosen substrates.[1] The reaction is particularly sensitive to temperature and the strength of the acid catalyst.[1]

Key Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and cyclohexanone derivatives. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[1] It is often recommended to use freshly distilled phenylhydrazine, especially if it has developed a color upon storage.

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical and frequently require empirical optimization.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[2][3] If your reaction is sluggish, consider switching to a stronger acid, such as polyphosphoric acid (PPA).[4][5] Conversely, if you observe significant decomposition, a milder acid like acetic acid may be more suitable.[4]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to facilitate the key[5][5]-sigmatropic rearrangement.[4] However, excessively high temperatures can promote decomposition and tar formation.[6] Monitor your reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged heating that can degrade your product.

  • Substituent Effects: The electronic nature of substituents on the arylhydrazine can significantly impact the reaction's success. Electron-donating groups can weaken the N-N bond, making the competing N-N bond cleavage a more favorable pathway.[1][7][8]

Question 2: My reaction is not going to completion, and I am recovering a significant amount of the starting phenylhydrazone. What should I do?

Answer:

Incomplete conversion of the phenylhydrazone intermediate is a common hurdle. This typically indicates that the activation energy for the cyclization step has not been overcome.

Troubleshooting Strategies:

  • Increase Acid Strength: The acid catalyst is essential for protonating the hydrazone and initiating the reaction cascade.[3][5] Switching from a weaker acid (like acetic acid) to a stronger one (like polyphosphoric acid or a Lewis acid such as ZnCl₂) can effectively promote the cyclization.[4]

  • Elevate the Reaction Temperature: The[5][5]-sigmatropic rearrangement, a key step in the mechanism, has a significant activation energy barrier.[4] Increasing the reaction temperature can provide the necessary energy to drive this step forward.

  • In Situ Formation of the Phenylhydrazone: Some phenylhydrazones are unstable and may decompose upon isolation.[4] In such cases, forming the phenylhydrazone in situ by reacting the phenylhydrazine and the cyclohexanone derivative directly in the acidic reaction medium can lead to better results.[4]

Question 3: I am observing a significant amount of a dark, intractable tar in my reaction flask. How can I prevent this?

Answer:

Tar formation is a frequent consequence of the harsh conditions often required for the Fischer indole synthesis.[6] This is typically due to the decomposition of starting materials, intermediates, or the product itself under strongly acidic conditions and high temperatures.[6]

Mitigation Strategies:

  • Use Milder Acids: Aggressive protic acids like sulfuric acid can promote polymerization and other side reactions.[6] Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂).[6]

  • Lower the Reaction Temperature: Operating at the lowest effective temperature for a longer duration can significantly reduce the rate of tar formation.[6]

  • Solvent Selection: High-boiling point solvents can contribute to the high temperatures that lead to tarring. Experimenting with alternative solvents may be beneficial.[6]

Question 4: I am using an unsymmetrically substituted cyclohexanone and obtaining a mixture of regioisomeric tetrahydrocarbazoles. How can I improve the selectivity?

Answer:

Controlling regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis. The final product distribution is influenced by the relative stability of the two possible enamine intermediates.

Strategies for Improving Regioselectivity:

  • Choice of Acid Catalyst: The acid catalyst plays a crucial role in determining the ratio of regioisomers. Weaker acids tend to favor the kinetic product, which is formed from the more substituted enamine. In contrast, stronger acids can lead to the thermodynamically more stable product.[4] A screening of different acid catalysts and their concentrations is often necessary to optimize the yield of the desired isomer.[9]

  • Reaction Conditions: Temperature can also influence the product ratio. Higher temperatures may favor the formation of the thermodynamically more stable isomer.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Fischer indole synthesis of tetrahydrocarbazoles, offering insights into the reaction's scope and limitations.

What are the most common side reactions in the Fischer indole synthesis of tetrahydrocarbazoles?

The most frequently encountered side reactions include:

  • N-N Bond Cleavage: This is a major competing pathway, especially when using arylhydrazines with electron-donating substituents.[4] This cleavage results in the formation of aniline derivatives and other degradation products instead of the desired tetrahydrocarbazole.[1][7]

  • Formation of Regioisomers: As discussed in the troubleshooting guide, the use of unsymmetrical cyclohexanones can lead to a mixture of isomeric products.[4][10]

  • Incomplete Cyclization: The reaction can stall at the phenylhydrazone intermediate under insufficiently acidic conditions or at low temperatures.[4]

  • Aldol Condensation: The cyclohexanone starting material can undergo self-condensation under acidic conditions, which reduces the overall yield.[4][11]

  • Rearrangements and Dimerizations: Under harsh acidic conditions and at high temperatures, the tetrahydrocarbazole product itself can be susceptible to degradation, rearrangement, or dimerization.[4]

How do electron-donating and electron-withdrawing groups on the phenylhydrazine affect the reaction?

Substituents on the phenylhydrazine ring have a profound effect on the reaction's outcome:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase the rate of the desired[5][5]-sigmatropic rearrangement. However, they also stabilize the protonated ene-hydrazine intermediate in a way that can favor the undesired N-N bond cleavage, often leading to lower yields of the tetrahydrocarbazole product.[4][7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) generally disfavor N-N bond cleavage. However, they can also slow down the desired rearrangement, potentially requiring harsher reaction conditions which may, in turn, lead to other side reactions.[4]

Experimental Protocols

Protocol 1: General Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a general procedure for the synthesis of the parent tetrahydrocarbazole and can be adapted for some substituted analogs.[4]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents).

  • Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,3,4-tetrahydrocarbazole.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

While specific quantitative data for side products is often not extensively reported, a general trend of increased side reactions is observed with stronger acids and higher temperatures. The choice of catalyst can significantly impact the yield of the desired product.

CatalystYield (%)Reference
Acetic Acid/HCl-[12]
Polyphosphoric Acid (PPA)84%[12]
2N NaOH and 80% Acetic Acid45-94%[12]

Visualizations

Reaction Pathways

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_side Major Side Reaction A Phenylhydrazine + Cyclohexanone B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement G Ene-hydrazine E Cyclized Intermediate D->E Aromatization & Cyclization F Tetrahydrocarbazole E->F -NH3 H N-N Bond Cleavage Products (e.g., Aniline) G->H Protonation & Cleavage

Caption: Main and side reaction pathways in the Fischer indole synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or No Reaction check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions (acid, temp.) optimal? check_purity->check_conditions Yes purify Purify starting materials check_purity->purify No check_substituents Do you have strong EDGs on arylhydrazine? check_conditions->check_substituents Yes optimize Optimize acid catalyst and temperature check_conditions->optimize No mitigate_cleavage Use milder conditions to disfavor N-N cleavage check_substituents->mitigate_cleavage Yes success Improved Yield check_substituents->success No purify->check_conditions optimize->success mitigate_cleavage->success

Caption: Decision tree for troubleshooting low yields.

References

Sources

"troubleshooting purification of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Welcome to the technical support guide for the purification of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and often subtle challenges associated with isolating this valuable heterocyclic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and achieve high purity with confidence.

Section 1: Foundational Knowledge - The Compound and Its Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants that may have arisen during its synthesis.

Q1: What are the key physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide that influence its purification?

Understanding the molecule's structure and properties is the cornerstone of designing an effective purification workflow. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a moderately polar compound with a rigid tricyclic core and key functional groups that dictate its behavior.

The acetamide group and the indole N-H are capable of participating in hydrogen bonding, which significantly influences solubility in protic solvents.[1] The estimated LogP of 2.1 suggests a balance between lipophilicity and hydrophilicity, making it soluble in a range of polar organic solvents but generally insoluble in water.[2] This balance is critical when selecting solvent systems for either recrystallization or chromatography.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₆N₂O-
Molecular Weight 228.29 g/mol Affects diffusion rates but is less critical for common purification techniques.[2]
XLogP3 2.1Indicates moderate lipophilicity; guides selection of non-polar/polar solvent ratios.[2]
H-Bond Donors 2 (indole N-H, amide N-H)Promotes solubility in protic solvents (e.g., alcohols) and strong interaction with silica.[2]
H-Bond Acceptors 2 (amide C=O)Contributes to polarity and solubility in protic solvents.[2]
Structure Tetrahydrocarbazole coreThe basicity of the indole nitrogen can cause tailing on acidic silica gel.
Q2: What are the most common impurities I should expect in my crude sample?

The impurity profile is a direct reflection of the synthetic route used. The most common synthesis for tetrahydrocarbazoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[3]

Common impurities may include:

  • Unreacted Starting Materials: Phenylhydrazine and N-(3-oxocyclohexyl)acetamide derivatives.

  • Fischer Synthesis Byproducts: Positional isomers or polymeric tars, especially if the reaction was overheated or used an excessively strong acid catalyst.[4]

  • De-acetylated Amine: The corresponding amine, (2,3,4,9-Tetrahydro-1H-carbazol-3-amine), may be present due to incomplete acetylation or hydrolysis during workup.

  • Oxidized Analog: The fully aromatic carbazole derivative can form if the compound is exposed to oxidizing conditions.[1]

Synthesis_Impurities SM1 Phenylhydrazine Fischer Fischer Indole Synthesis (Acid, Heat) SM1->Fischer SM2 N-(3-oxocyclohexyl)acetamide SM2->Fischer Intermediate Hydrazone Intermediate CrudeProduct Crude N-(2,3,4,9-Tetrahydro-1H- carbazol-3-YL)acetamide Fischer->CrudeProduct Main Reaction Impurity1 Unreacted SMs Fischer->Impurity1 Incomplete Reaction Impurity2 Polymeric Tars Fischer->Impurity2 Side Reaction (Excess Heat/Acid) Impurity3 Oxidized Carbazole CrudeProduct->Impurity3 Oxidation Impurity4 De-acetylated Amine CrudeProduct->Impurity4 Hydrolysis

Caption: Origin of common impurities during synthesis.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. However, its success is highly dependent on solvent selection and technique.

Q3: How do I select the right solvent for recrystallizing my compound?

The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[5] For carbazole derivatives, alcohols like ethanol and isopropanol, or ketones like acetone, are excellent starting points.[6][7]

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature until the material is just covered. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent will show abundant crystal formation upon cooling.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

Oiling out occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue when the solution is too concentrated or cooled too rapidly, or when significant impurities are present that depress the melting point.[8]

Oiling_Out_Troubleshooting start Observation: Compound 'Oiled Out' cause1 Cause: Supersaturation Solution: Re-heat to dissolve oil. Add a small amount (10-20%) more hot solvent. Cool slowly. start->cause1 cause2 Cause: Rapid Cooling Solution: Insulate the flask to ensure slow cooling. Avoid direct transfer to an ice bath. start->cause2 cause3 Cause: Impurities Present Solutions: Scratch the inner wall of the flask with a glass rod to induce nucleation. Add a 'seed crystal' of pure material. start->cause3

Caption: Troubleshooting logic for when a compound oils out.

Q5: My recovery after recrystallization is very low. How can I improve it?

Low recovery is typically caused by two main factors: using an excessive amount of solvent or the compound having moderate solubility even in the cold solvent.[8]

Strategies to Maximize Yield:

  • Use the Minimum Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice-water bath for at least 30 minutes before filtration to minimize the amount of product lost in the mother liquor.

  • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent and cooling again to recover more product. Note that this second crop may be less pure and might require a separate recrystallization.[8]

Section 3: Troubleshooting Silica Gel Column Chromatography

Chromatography is a powerful technique for separating compounds with similar polarities, making it ideal when recrystallization fails to remove certain impurities.

Q6: My compound is streaking/tailing on the TLC plate and column. Why is this happening and how can I fix it?

Streaking, or tailing, is a classic sign of a strong, undesirable interaction between the compound and the stationary phase. For N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, the slightly basic indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9] This leads to poor peak shape and inefficient separation.

MethodProtocolRationale
Basic Modifier Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate).The basic modifier competitively binds to the acidic sites on the silica, preventing the target compound from sticking and allowing it to elute symmetrically.
Alternative Stationary Phase Pack the column with neutral alumina instead of silica gel.[10]Alumina is less acidic than silica and often provides better peak shape for basic compounds.
Deactivated Silica Prepare a slurry of silica gel in your eluent and add 1% triethylamine. Stir for an hour before packing the column.[10]This pre-treats the silica surface to mask the acidic sites before the compound is loaded.
Q7: I'm getting poor separation between my product and an impurity. What adjustments can I make?

Poor separation typically arises from an unoptimized solvent system or improper column loading. The key is a systematic approach to optimization.

Separation_Troubleshooting Start Poor Separation Observed CheckTLC Analyze TLC: Is ΔRf > 0.1? Start->CheckTLC TLC_No No CheckTLC->TLC_No TLC_Yes Yes CheckTLC->TLC_Yes CheckLoad Check Sample Load: Is it <5% of silica mass? Load_No No CheckLoad->Load_No Load_Yes Yes CheckLoad->Load_Yes Sol_Optimize Optimize Eluent: 1. Decrease polarity for higher Rf. 2. Try different solvent system (e.g., DCM/MeOH). TLC_No->Sol_Optimize TLC_Yes->CheckLoad Sol_ReduceLoad Reduce sample load. Use a wider column for larger quantities. Load_No->Sol_ReduceLoad Sol_CheckPacking Poor separation may be due to improper column packing. Repack column carefully. Load_Yes->Sol_CheckPacking

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Q8: My compound won't elute from the column. What's the problem?

This frustrating issue usually has two possible causes: the eluent is far too non-polar, or the compound has irreversibly adsorbed or decomposed on the silica gel.[10]

  • Increase Eluent Polarity: Begin by flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. This will often elute highly retained compounds.

  • Check for Decomposition: Before running a column, it is wise to check for compound stability on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound may be unstable on silica. In this case, switching to a less acidic stationary phase like alumina is recommended.[10]

Section 4: Frequently Asked Questions (FAQs)

Q9: How do I know which purification method to choose: recrystallization or chromatography? A: The choice depends on the scale and the impurity profile. Recrystallization is preferred for large quantities (>1 g) of material where the product is highly crystalline and the impurities have different solubility profiles. Chromatography is superior for small-scale purifications or for removing impurities that are structurally very similar to the product and co-crystallize.

Q10: My purified compound looks like a white solid, but the melting point is broad. What does this indicate? A: A broad melting point range (greater than 2 °C) is a classic indicator of an impure sample. The impurities disrupt the crystal lattice, causing it to melt over a wider temperature range. This suggests that further purification is necessary. It could also indicate the presence of multiple polymorphic forms.[11]

Q11: Can I use charcoal to decolorize my crude sample before recrystallization? A: Yes. If your crude product has a colored tint from high molecular weight byproducts, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use it sparingly, as charcoal can also adsorb your desired product, leading to a decrease in yield.[12]

Q12: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is best for confirming purity and structure.

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurity signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity (as a percentage of the main peak area) and confirm the molecular weight.

  • Melting Point: To check for a sharp melting range, indicative of high purity.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
  • PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.
  • Google Patents. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • BenchChem. (n.d.). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • Verma, A., et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022).
  • Grigg, R., et al. (2018). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC - NIH.

Sources

"stability issues of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in solution"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the technical support guide for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (CAS: 60480-69-5). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maintain the integrity of your experiments and ensure reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and stability of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Q1: What are the primary stability concerns when working with this compound in solution? A: The main stability concerns stem from the tetrahydrocarbazole core and the acetamide functional group. The molecule is susceptible to:

  • Oxidation: The electron-rich tetrahydrocarbazole ring system can be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]

  • Hydrolysis: The acetamide group can undergo hydrolysis under strongly acidic or basic conditions, cleaving the molecule into the corresponding amine and acetic acid.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote oxidative degradation pathways.[1][5] Many carbazole derivatives are photosensitive.[6]

Q2: What are the recommended storage conditions for the solid compound and its solutions? A: To ensure maximum shelf-life and prevent degradation, adhere to the following storage protocols:

  • Solid Compound: Store in a tightly sealed container in a dark, dry place.[7][8] For long-term storage, refrigeration (2-8°C) is recommended.[9]

  • Stock Solutions: Prepare stock solutions in high-purity, anhydrous solvents like DMSO or methanol.[9] Store these solutions in amber vials at -20°C or -80°C. For extended storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[9]

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer from the stock solution for each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Q3: My experimental results are inconsistent. Could compound degradation be the cause? A: Yes, inconsistent results are a classic sign of compound instability. If you observe a loss of potency, variable dose-response curves, or other irregularities, degradation should be a primary suspect. We recommend preparing a fresh solution from solid material and re-running the experiment as a first troubleshooting step.

Q4: I see new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What are they? A: The appearance of new peaks is a strong indicator of degradation. These peaks likely represent degradants formed through oxidation or hydrolysis. A forced degradation study can help you preemptively identify the retention times and mass-to-charge ratios of these potential products.[10]

Part 2: Troubleshooting Guide for Solution Instability

Use this guide to diagnose and resolve common issues related to the stability of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

G cluster_analytical Analytical Chemistry Investigation start Inconsistent Experimental Results Observed q1 Was the solution freshly prepared from solid? start->q1 prep_fresh ACTION: Prepare a fresh working solution from a validated stock solution or new solid. q1->prep_fresh No check_storage INVESTIGATE: Review storage conditions of solid and stock solution. (Temp, Light, Air Exposure) q1->check_storage Yes q2 Did the issue resolve? prep_fresh->q2 run_qc ACTION: Analyze the suspect solution and a freshly prepared solution via HPLC or LC-MS. check_storage->run_qc end_good SUCCESS: The previous solution had likely degraded. Implement stricter handling protocols. q2->end_good Yes q2->run_qc No q3 Does the suspect solution show extra peaks or a reduced parent peak area? run_qc->q3 degradation_confirmed CONCLUSION: Degradation is confirmed. Proceed to identify degradants and optimize solution conditions. q3->degradation_confirmed Yes no_degradation CONCLUSION: Compound is stable. Troubleshoot other experimental parameters (e.g., assay variability, reagents, cell health). q3->no_degradation No

Caption: Troubleshooting workflow for diagnosing instability issues.

Part 3: Understanding the Degradation Pathways

A deeper understanding of the chemical breakdown mechanisms is essential for designing robust experiments.

Oxidative Degradation

The tetrahydrocarbazole moiety is susceptible to oxidation, particularly at the C4a-C9a bond, analogous to other indole derivatives.[1] This can be initiated by atmospheric oxygen and is often catalyzed by light (photo-oxidation). The initial product can be a hydroperoxide, which may then undergo further reactions.[1]

Hydrolytic Degradation

The acetamide functional group is an amide, which is generally stable. However, under forced conditions of low or high pH, it can be hydrolyzed to yield the parent amine (3-amino-2,3,4,9-tetrahydro-1H-carbazole) and acetic acid. This is typically less of a concern under standard physiological buffer conditions (pH 6.5-7.5) for short experimental durations but can become significant during long-term storage in aqueous media or under harsh pH conditions.[4]

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide oxidation_product Oxidized Carbazole Derivatives (e.g., Hydroperoxides, Carbazole) parent->oxidation_product O₂, Light (Photo-oxidation) hydrolysis_amine 3-Amino-2,3,4,9-tetrahydro-1H-carbazole parent->hydrolysis_amine H⁺ or OH⁻, H₂O (Acid/Base Hydrolysis) hydrolysis_acid Acetic Acid parent->hydrolysis_acid H⁺ or OH⁻, H₂O (Acid/Base Hydrolysis)

Caption: Potential degradation pathways of the target compound.

Part 4: Protocols for Stability Assessment

To quantitatively assess stability in your specific experimental context, we provide the following protocols.

Protocol 1: Forced Degradation Study for Degradant Identification

This protocol uses stressed conditions to intentionally degrade the compound, which is crucial for developing a stability-indicating analytical method. This is a foundational step required by regulatory agencies like the FDA and is outlined in ICH guidelines.[10]

Objective: To generate potential degradation products and confirm that the chosen analytical method can resolve them from the parent compound.

Methodology:

  • Prepare Solutions: Prepare a solution of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide at a known concentration (e.g., 0.5 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the solution. Incubate at 60°C for 24 hours.[10]

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the solution. Incubate at 60°C for 24 hours.[10]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24-48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC with UV detection or LC-MS).

  • Evaluation: A stability-indicating method is one where the peaks for the degradants are well-resolved from the parent compound peak. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Experimental Solution Stability Test

Objective: To determine the stability of the compound in your specific experimental buffer and conditions.

Methodology:

  • Preparation: Prepare a batch of your final working solution in the exact buffer you will use for your experiment (e.g., PBS, pH 7.4 with 0.1% DMSO).

  • Time Points: Aliquot the solution into separate, sealed vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials under the exact conditions of your experiment (e.g., 37°C incubator).

  • Analysis: At each time point, immediately analyze the corresponding aliquot using a validated analytical method (e.g., HPLC or LC-MS). The T=0 sample serves as the 100% reference.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. This will define the window of time during which your results can be considered reliable.

Part 5: Summary of Best Practices

This table summarizes the key handling and storage recommendations to maintain the integrity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Item Parameter Recommendation Rationale
Solid Compound Temperature2-8°C (Refrigerated)[9]Minimizes thermal degradation.
AtmosphereSealed, dry container[7][8]Prevents moisture uptake and oxidation.
LightStore in the dark (amber vial/box)[7][8]Prevents photodegradation.[1]
Stock Solution SolventAnhydrous DMSO or Methanol[9]Good solubility and less reactive than aqueous media.
Temperature-20°C or -80°CDrastically slows degradation kinetics.
AtmosphereUse vials with PTFE-lined caps. Purge with inert gas for long-term storage.Minimizes air/oxygen exposure and prevents oxidation.[9]
Working Solution PreparationPrepare fresh for each experiment.Aqueous buffers can promote hydrolysis over time.
HandlingUse low-retention plasticware. Avoid prolonged exposure to ambient light on the benchtop.Ensures accurate concentrations and prevents light-induced degradation.

By adhering to these guidelines and proactively investigating any signs of instability, researchers can ensure the quality and reliability of their experimental data when working with N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

References

  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). (2014). National Institutes of Health. Available at: [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Lead Sciences. Available at: [Link]

  • Development of colloidally stable carbazole-based fluorescent nanoaggregates. (2015). National Institutes of Health. Available at: [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. (2022). MDPI. Available at: [Link]

  • Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. (2021). ACS Publications. Available at: [Link]

  • Efficient Synthesis of 1,2,3,4-Tetrahydro-11 H -benzo[ a ]carbazole and its Regioselective Oxidation. (2008). ResearchGate. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp. (2006). PubMed. Available at: [Link]

  • Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. (2012). Asian Publication Corporation. Available at: [Link]

  • Spectral study, stability and protein labeling of two Carbazole–Benzothiazole derivatives. (2015). ResearchGate. Available at: [Link]

  • Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals. (2010). ResearchGate. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp. (2006). ResearchGate. Available at: [Link]

  • Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. (2023). Royal Society of Chemistry. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem. Available at: [Link]

  • Properties, environmental fate and biodegradation of carbazole. (2017). National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. MySkinRecipes. Available at: [Link]

  • N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide. PubChem. Available at: [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2023). MDPI. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2016). National Institutes of Health. Available at: [Link]

  • 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate. (2012). National Institutes of Health. Available at: [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (2022). Waters Corporation. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). National Institutes of Health. Available at: [Link]

  • N-(Thiazol-2-yl)acetamide. (2008). ResearchGate. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). Arkat USA. Available at: [Link]

  • Acetamide,N-9H-carbazol-3-yl-. Axsyn. Available at: [Link]

  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide, 97.0%+. (n.d.). YM-Lab. Available at: [Link]

  • 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile. (2008). ResearchGate. Available at: [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2023). ResearchGate. Available at: [Link]

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a smooth and successful scale-up process. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of this synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Q1: What are the recommended starting materials and reagents for the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide?

A1: The primary starting material is 2,3,4,9-Tetrahydro-1H-carbazol-3-amine. For the acetylation step, the most common and effective reagents are acetic anhydride or acetyl chloride. The choice between these two reagents will influence the reaction conditions, particularly the need for a base to neutralize the hydrochloric acid byproduct when using acetyl chloride.

Q2: What are the critical reaction parameters to control during the acetylation?

A2: Temperature, reaction time, and the stoichiometry of the reagents are critical. The reaction is typically carried out at a low temperature (0-25 °C) to control the exothermic nature of the acylation and minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction of concern is the potential for di-acetylation, where both the amino group at the 3-position and the indole nitrogen at the 9-position are acetylated. Over-acylation can be minimized by controlling the stoichiometry of the acetylating agent and the reaction temperature. Additionally, the inherent electronic properties of the indole ring can lead to acylation at other positions, although this is less common under controlled conditions.[1]

Q4: What is the most effective method for purifying the final product?

A4: The most common and effective method for purification is recrystallization. The choice of solvent is critical for obtaining high purity crystals. Common solvents for recrystallization of carbazole derivatives include ethanol, ethyl acetate, or mixtures of these with hexanes. Column chromatography using silica gel can also be employed if recrystallization does not provide the desired purity.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis and scale-up.

Problem 1: Low Yield of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned time, consider extending the reaction time or slightly increasing the temperature. However, be cautious with temperature increases as this can promote side reactions.

  • Side Reactions:

    • Cause: As mentioned in the FAQs, di-acetylation is a common side reaction. The indole nitrogen of the tetrahydrocarbazole ring system is susceptible to acylation, especially under harsh conditions or with an excess of the acetylating agent.

    • Solution:

      • Stoichiometry Control: Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents).

      • Temperature Management: Maintain a low reaction temperature (0-5 °C) to favor the more reactive primary amine over the less reactive indole nitrogen.

      • Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over mono-acetylation.

  • Purity of Starting Materials:

    • Cause: Impurities in the 2,3,4,9-Tetrahydro-1H-carbazol-3-amine can interfere with the reaction.

    • Solution: Ensure the starting amine is of high purity. If necessary, purify the amine by recrystallization or column chromatography before use.

Problem 2: Difficulty in Product Purification and Isolation

Q: I am struggling to obtain a pure product after the reaction. What are the common purification challenges and their solutions?

A: Purification can be challenging due to the presence of byproducts and unreacted starting materials.

  • Presence of Di-acetylated Byproduct:

    • Issue: The di-acetylated product has similar polarity to the desired mono-acetylated product, making separation by chromatography difficult.

    • Solution:

      • Optimized Crystallization: Carefully select the recrystallization solvent system. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the di-acetylated product remains more soluble, is ideal. Experiment with solvent mixtures like ethanol/water or ethyl acetate/hexane.

      • pH Adjustment during Workup: In some cases, a mild basic wash during the workup can help to hydrolyze any unreacted acetic anhydride and facilitate the removal of acetic acid.

  • Oily Product or Failure to Crystallize:

    • Cause: This can be due to the presence of impurities or residual solvent.

    • Solution:

      • Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove non-polar impurities.

      • Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure before attempting crystallization.

III. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a reliable method for the acetylation of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine.

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazol-3-amine

  • Acetic Anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or Ethyl Acetate for recrystallization

  • Hexane for recrystallization

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3,4,9-Tetrahydro-1H-carbazol-3-amine (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 eq.) to the cooled solution.

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting amine is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Table 1: Reagent Quantities for Laboratory-Scale Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount for 1g of Amine
2,3,4,9-Tetrahydro-1H-carbazol-3-amine1.0186.251.0 g
Acetic Anhydride1.1102.090.60 mL
Pyridine1.279.100.51 mL
Protocol 2: Acetylation using Acetyl Chloride

This protocol offers an alternative using the more reactive acetyl chloride.

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazol-3-amine

  • Acetyl Chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or Ethyl Acetate for recrystallization

  • Hexane for recrystallization

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 2,3,4,9-Tetrahydro-1H-carbazol-3-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acetylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor by TLC.

  • Workup: After completion, add deionized water to the reaction mixture.

  • Extraction: Extract the product with DCM or ethyl acetate.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system.

IV. Scale-Up Considerations and Workflow

Scaling up the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Scale-Up Challenges:

  • Exothermic Reaction Control: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in incomplete reactions and increased byproduct formation.

  • Reagent Addition Rate: The rate of addition of the acetylating agent becomes more critical at scale to control the exotherm.

  • Workup and Isolation: Handling larger volumes during extraction, washing, and filtration requires appropriate equipment and procedures to minimize product loss.

  • Crystallization and Drying: Achieving consistent crystal size and morphology, as well as efficient drying, can be challenging on a larger scale.

Workflow for Scale-Up:

Scale_Up_Workflow cluster_0 Lab-Scale Optimization (grams) cluster_1 Pilot-Scale (Kilograms) cluster_2 Production-Scale (Multi-Kilograms) Process_Understanding Process Understanding & Parameter Optimization Safety_Assessment Hazard & Operability (HAZOP) Study Process_Understanding->Safety_Assessment Analytical_Method_Dev Analytical Method Development (TLC, HPLC) Process_Validation Process Validation Runs Analytical_Method_Dev->Process_Validation Reactor_Selection Reactor Selection & Engineering Controls Safety_Assessment->Reactor_Selection Reactor_Selection->Process_Validation Tech_Transfer Technology Transfer Process_Validation->Tech_Transfer Commercial_Manuf Commercial Manufacturing Tech_Transfer->Commercial_Manuf Quality_Control In-Process & Final Product QC Commercial_Manuf->Quality_Control

Caption: A workflow for scaling up the synthesis.

V. Visualization of the Synthetic Pathway

The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a straightforward acylation reaction.

Synthesis_Pathway Start 2,3,4,9-Tetrahydro-1H-carbazol-3-amine Reagent Acetic Anhydride or Acetyl Chloride (in presence of a base) Start->Reagent Acylation Product N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Reagent->Product

Caption: Synthetic pathway to the target molecule.

VI. References

  • Jia, F., Yang, Y., & Zhang, B. (2023). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology, 13(22), 6635-6644. [Link]

Sources

Technical Support Center: Managing Impurities in N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the synthesis of this important pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the highest quality and purity of your final product.

I. Understanding the Synthetic Landscape

The most common synthetic route to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide involves a two-stage process:

  • Fischer Indole Synthesis: Formation of the 2,3,4,9-tetrahydro-1H-carbazole core. This is typically achieved by the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[1][3][4]

  • Acetylation: Acylation of the resulting 2,3,4,9-tetrahydro-1H-carbazol-3-amine intermediate with an acetylating agent such as acetyl chloride or acetic anhydride.

Each of these stages presents unique challenges in impurity control. This guide will address potential issues arising from both steps.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurity-related issues you may encounter during your synthesis.

Problem 1: Presence of Aniline-Related Impurities in the Precursor

Symptom: You observe unexpected peaks in the aromatic region of your NMR spectrum or additional spots on your TLC plate for the 2,3,4,9-tetrahydro-1H-carbazol-3-amine intermediate. Mass spectrometry analysis may indicate the presence of aniline or substituted anilines.

Root Cause: This is often due to N-N bond cleavage during the Fischer indole synthesis, a known side reaction, especially with electron-rich phenylhydrazines.[3]

Solutions:

  • Catalyst and Temperature Control: Employ a milder acid catalyst, such as acetic acid, and maintain a lower reaction temperature to disfavor the N-N bond cleavage pathway.[3]

  • In Situ Intermediate Formation: Forming the phenylhydrazone intermediate in situ under controlled conditions can sometimes minimize degradation.[3]

  • Purification of the Intermediate: Thorough purification of the 2,3,4,9-tetrahydro-1H-carbazol-3-amine intermediate by column chromatography or recrystallization is crucial before proceeding to the acetylation step.

Problem 2: Formation of Regioisomers in the Tetrahydrocarbazole Core

Symptom: Your analytical data (HPLC, GC-MS, or NMR) of the 2,3,4,9-tetrahydro-1H-carbazol-3-amine intermediate shows the presence of more than one major product with the same mass, suggesting the formation of isomers.

Root Cause: The use of unsymmetrical cyclohexanone derivatives in the Fischer indole synthesis can lead to the formation of regioisomers. The position of the resulting amine on the tetrahydrocarbazole ring can vary.[3][5]

Solutions:

  • Starting Material Selection: Whenever possible, utilize a symmetrical cyclohexanone starting material if the desired product allows for it.

  • Chromatographic Separation: Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is essential to separate the desired regioisomer from the unwanted ones. Preparative HPLC may be necessary for challenging separations.

  • Reaction Condition Optimization: The ratio of regioisomers can be influenced by the choice of acid catalyst and reaction temperature. A systematic study of these parameters may be required to favor the formation of the desired isomer.[3]

Problem 3: Incomplete Acetylation and Presence of Starting Amine

Symptom: Your final product, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, is contaminated with the starting material, 2,3,4,9-tetrahydro-1H-carbazol-3-amine. This is often observed as a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.

Root Cause:

  • Insufficient amount of the acetylating agent.

  • Inadequate reaction time or temperature.

  • Deactivation of the acetylating agent by moisture.

Solutions:

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is fully consumed.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acetylating agent.

Problem 4: Observation of a Di-acetylated Byproduct

Symptom: Mass spectrometry analysis of your final product shows a peak corresponding to the mass of the desired product plus 42 amu (the mass of an acetyl group).

Root Cause: In addition to the desired N-acetylation at the 3-amino position, acetylation can also occur at the indole nitrogen (position 9) of the carbazole ring, leading to the formation of a di-acetylated impurity.

Solutions:

  • Controlled Conditions: Use controlled stoichiometry of the acetylating agent and milder reaction conditions (e.g., lower temperature) to favor mono-acetylation.

  • Base Selection: The choice of base can influence the extent of di-acetylation. A non-nucleophilic, sterically hindered base may help to minimize this side reaction.

  • Purification: The di-acetylated product is typically less polar than the desired mono-acetylated product and can usually be separated by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the purity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide?

A1: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis due to its high resolution and sensitivity. A reverse-phase C18 column with a UV detector is a common setup.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities by their mass-to-charge ratio. LC-MS is particularly powerful for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or byproducts.

Q2: What are the recommended purification methods for the final product?

A2: The most common methods are:

  • Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below, this can be a very effective method for removing small amounts of impurities.

  • Silica Gel Column Chromatography: This is a versatile and widely used technique for separating the desired product from unreacted starting materials and byproducts.

Q3: How can I avoid the formation of colored impurities during the synthesis?

A3: Colored impurities often arise from oxidation or degradation of the carbazole ring system. To minimize their formation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light Protection: Protect the reaction mixture from light, as carbazole derivatives can be light-sensitive.

  • Temperature Control: Avoid excessive heating, as this can promote decomposition.

Q4: What are the typical storage conditions for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide?

A4: To ensure long-term stability, store the compound in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container at refrigerated temperatures (2-8 °C).

IV. Data and Workflow Visualizations

Table 1: Common Impurities and their Characteristics
Impurity NameStructureTypical Analytical SignatureMitigation Strategy
Aniline (from precursor synthesis)C₆H₅NH₂Unexpected aromatic signals in NMR; Corresponding mass peak in MSMilder Fischer indole synthesis conditions
Phenylhydrazone IntermediateC₁₂H₁₅N₂Incomplete reaction by TLC/HPLCEnsure complete cyclization in Fischer indole step
2,3,4,9-Tetrahydro-1H-carbazol-3-amineC₁₂H₁₄N₂More polar spot on TLC; Earlier eluting peak in RP-HPLCUse slight excess of acetylating agent; Monitor reaction to completion
Di-acetylated ProductC₁₆H₁₈N₂O₂Less polar spot on TLC; Later eluting peak in RP-HPLC; M+42 in MSControlled stoichiometry of acetylating agent; Milder conditions
Diagram 1: Potential Impurity Formation Pathways

G cluster_fischer Fischer Indole Synthesis cluster_acetylation Acetylation phenylhydrazine Phenylhydrazine precursor 2,3,4,9-Tetrahydro-1H- carbazol-3-amine phenylhydrazine->precursor Acid Catalyst side_reaction1 N-N Bond Cleavage phenylhydrazine->side_reaction1 cyclohexanone Cyclohexanone Derivative cyclohexanone->precursor side_reaction2 Incomplete Cyclization precursor->side_reaction2 final_product N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide precursor->final_product Base side_reaction3 Incomplete Reaction precursor->side_reaction3 aniline Aniline Impurity side_reaction1->aniline hydrazone Hydrazone Impurity side_reaction2->hydrazone acetylating_agent Acetylating Agent acetylating_agent->final_product side_reaction4 Di-acetylation final_product->side_reaction4 unreacted_amine Unreacted Amine side_reaction3->unreacted_amine diacetylated Di-acetylated Impurity side_reaction4->diacetylated

Caption: Impurity formation in the synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of the Precursor

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted phenylhydrazine (1 equivalent) and the corresponding cyclohexanone derivative (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid, ethanol).

  • Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water or a basic solution to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Acetylation

  • Dissolve the 2,3,4,9-tetrahydro-1H-carbazol-3-amine intermediate (1 equivalent) and a suitable base (e.g., triethylamine, pyridine; 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride; 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425.

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • MySkinRecipes. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. [Link]

Sources

Technical Support Center: Degradation Pathways of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this molecule. We will explore its potential degradation pathways, offer troubleshooting advice for common experimental challenges, and provide detailed protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Q1: What are the primary chemical liabilities and most probable degradation pathways for this molecule?

A1: Based on its structure, which features an acetamide group and a tetrahydrocarbazole core, the molecule has two primary points of susceptibility: the amide bond and the carbazole ring system.[1]

  • Hydrolytic Degradation (Acidic/Basic): The most predictable degradation pathway is the hydrolysis of the amide bond.[2]

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield 2,3,4,9-tetrahydro-1H-carbazol-3-amine and acetic acid.

    • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide ion directly attacks the carbonyl carbon, leading to the same cleavage products. Amide hydrolysis is a common degradation reaction for many pharmaceutical substances.[2]

  • Oxidative Degradation: The tetrahydrocarbazole nucleus is susceptible to oxidation.

    • The secondary amine (indole-like nitrogen) within the carbazole ring can be oxidized.

    • The benzylic-like C-H bonds on the saturated portion of the ring system are potential sites for oxidation, which could lead to the formation of hydroxylated species or ketones. Carbazole and its derivatives are known to undergo various chemical reactions, including oxidation, which can lead to corresponding carbazole derivatives.[1]

  • Photolytic Degradation: Aromatic systems, including carbazoles, can absorb UV light, which may lead to photolytic degradation.[3] The exact products can be complex, sometimes resulting in dimerization or the formation of colored degradants.[3]

  • Thermal Degradation: While the molecule is expected to be relatively stable at room temperature, high temperatures can induce decomposition.[4] Degradation may occur through various radical-driven mechanisms, potentially affecting both the side chain and the ring system.[5]

Q2: What are the recommended storage conditions for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide?

A2: To minimize degradation, the compound should be stored under controlled conditions. Based on its chemical liabilities, the following is recommended:

  • Temperature: Store at room temperature or refrigerated, sealed in a dry environment.[6]

  • Light: Protect from light by storing in an amber vial or in a dark place to prevent photolytic degradation.[7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: How should I design a forced degradation study for this compound to meet regulatory expectations?

A3: Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The studies should be conducted according to ICH (International Council for Harmonisation) guidelines. A typical study involves exposing a solution of the compound to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 70°C for up to 7 days.[7]To test for lability to low pH environments.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 70°C for up to 7 days.[7]To test for lability to high pH environments.
Oxidation 3% to 30% H₂O₂Room TemperatureTo investigate susceptibility to oxidative stress.
Photolytic ICH-specified light source (e.g., >1.2 million lux hours)Ambient TemperatureTo assess light sensitivity.[3]
Thermal Dry Heat (e.g., 80°C) or in solutionUp to 7 daysTo evaluate intrinsic thermal stability.[7]
Q4: What analytical techniques are best suited for separating the parent drug from its potential degradation products?

A4: A stability-indicating analytical method is required, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[8]

  • Rationale: RP-HPLC offers high resolution and is well-suited for separating compounds with varying polarities. The parent molecule is relatively non-polar, while its primary hydrolytic degradant (the amine) will be more polar, allowing for good separation on a C18 or C8 column.

  • Detection: UV detection is appropriate as the carbazole ring system is a strong chromophore.

  • Peak Purity & Identification: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[5] This allows for the determination of the mass-to-charge ratio (m/z) of the parent and any degradant peaks, which is critical for structural elucidation and confirming degradation pathways.

Section 2: Troubleshooting Guide

This section provides solutions to common issues encountered during stability studies.

Problem: I see an unexpected peak in my HPLC chromatogram during stability testing.
  • Possible Cause: This could be a degradation product, an impurity from the starting material, a contaminant from the solvent, or a system artifact.

  • Troubleshooting Steps:

    • Verify the Blank: Inject a blank (mobile phase or sample solvent) to ensure the peak is not from the solvent or system.

    • Analyze an Unstressed Sample: Compare the chromatogram to a time-zero, unstressed sample. If the peak is present in the unstressed sample, it is likely an initial impurity, not a degradant.[8]

    • Peak Tracking: Does the area of the unknown peak increase over time or with increased stress, while the parent peak area decreases? If so, it is likely a degradation product.

    • Mass Analysis (LC-MS): The most definitive step is to analyze the sample by LC-MS. Determine the m/z of the unknown peak. Does it correspond to a predicted degradant (e.g., the hydrolyzed amine or an oxidized product)?

Problem: My mass balance in the forced degradation study is below 95%.
  • Possible Cause: Poor mass balance suggests that not all degradation products are being detected. This can happen if a degradant:

    • Is not UV-active (lacks a chromophore).

    • Is volatile and has evaporated.

    • Has precipitated out of the solution.

    • Is not being eluted from the HPLC column.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze the sample at multiple UV wavelengths to see if any new peaks appear.

    • Use a Universal Detector: If available, use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside the UV detector.

    • Check for Precipitation: Visually inspect the stressed sample vials for any solid material. If present, try dissolving it in a stronger solvent and analyzing it.

    • Modify HPLC Method: Use a steep gradient that goes to a high percentage of organic solvent to ensure all compounds are eluted from the column.

Problem: I am struggling to achieve chromatographic separation between the parent peak and a degradant.
  • Possible Cause: The parent compound and the degradant have very similar polarities and interactions with the stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of the parent molecule and its degradants can significantly impact retention. The hydrolyzed amine degradant will be basic. Adjusting the mobile phase pH (e.g., using a phosphate buffer at pH 3 or pH 7) can alter its retention time relative to the neutral parent molecule.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. These solvents have different selectivities and can alter the elution order.

    • Try a Different Stationary Phase: If a C18 column does not provide resolution, try a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different separation mechanisms.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid: 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).

    • Base: 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

    • Oxidative: 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).

    • Control: 1 mL of water.

  • Thermal Stress: Place the "Control" vial in an oven at 80°C.

  • Photolytic Stress: Place a separate sample solution (in a quartz cuvette or appropriate transparent vial) in a photostability chamber. Protect a control sample from light by wrapping it in aluminum foil.

  • Incubation: Store all vials (except the thermal sample) at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quenching:

    • For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Base samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (including the time-zero unstressed sample) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This serves as a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm or 280 nm (scan for optimal wavelength).

Section 4: Visualized Degradation Pathways & Workflows

The following diagrams illustrate the predicted degradation mechanisms and the general experimental approach.

G cluster_main Predicted Hydrolytic Degradation Pathway parent N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide amine 2,3,4,9-Tetrahydro-1H-carbazol-3-amine parent->amine H+ / H2O or OH- / H2O acid Acetic Acid plus_node +

Caption: Predicted hydrolysis of the amide bond under acidic or basic conditions.

G cluster_main Predicted Oxidative Degradation Pathway parent N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide oxidized_n N-Oxide Derivative parent->oxidized_n [O] e.g., H2O2 (on Indole N) oxidized_c Hydroxylated or Keto Derivative parent->oxidized_c [O] e.g., H2O2 (on Saturated Ring)

Caption: Potential sites of oxidation on the tetrahydrocarbazole core.

G cluster_workflow Forced Degradation Workflow start Prepare Drug Stock Solution stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sample Sample at Time Points & Neutralize stress->sample analyze Analyze via Stability-Indicating HPLC / LC-MS Method sample->analyze evaluate Evaluate Data: - % Degradation - Mass Balance - Identify Degradants analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: General workflow for conducting a forced degradation study.

Section 5: References

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. (This is a conceptual reference, as the direct article link is not available from the search, but the principles are widely published).

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. [Link]

  • Pawar, S. J., et al. (2015). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 5(2), 65-71. [Link]

  • ResearchGate. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. [Link]

  • Matilda. (n.d.). Degradation of carbazole and its derivatives by a Pseudomonas sp. Matilda. [Link]

  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 273-285. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry, 85(4), 2385-2390. [Link]

  • PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. National Center for Biotechnology Information. [Link]

  • Kümmerer, K., et al. (2023). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Water, 15(8), 1463. [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]

  • Singh, S., & Bakshi, M. (2002). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 64(4), 358-361. [Link]

  • Kaur, T., et al. (2018). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxicology Mechanisms and Methods, 28(7), 483-496. [Link]

  • Annapurna, M. M., et al. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology, 13(2), 651-657. [Link]

  • Muselík, J., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Polymers for Advanced Technologies, 34(10), 3235-3245. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. Recrystallization is a powerful technique for purifying solid organic compounds, essential for achieving the high purity required in research and drug development.[1][2][3] The success of this technique hinges on the rational selection of an appropriate solvent or solvent system.[3]

This molecule possesses a unique combination of a moderately non-polar tetrahydrocarbazole backbone and polar functional groups, specifically a secondary amine within the ring and a secondary acetamide side chain.[4] These features, particularly the capacity for hydrogen bonding, dictate the compound's solubility and crystallization behavior.[4] This guide provides a structured approach, from fundamental FAQs to in-depth troubleshooting, to help you develop a robust and efficient recrystallization protocol.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the core principle for selecting a recrystallization solvent for this specific compound?

A1: The ideal solvent is one in which N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[3][5] This temperature-dependent solubility differential is crucial for maximizing recovery of the purified compound upon cooling. The solvent must also be chemically inert, not reacting with the compound, and be volatile enough for easy removal from the final crystals.[3] Given the molecule's structure, a solvent with intermediate polarity is often a good starting point.

Q2: Which single solvents are recommended for an initial screening?

A2: Based on the compound's structure (containing both aromatic/alicyclic and amide/amine functionalities), the following solvents are excellent candidates for initial small-scale solubility tests:

  • Alcohols (e.g., Ethanol, Isopropanol): These are often effective for carbazole derivatives and amides.[6][7] Ethanol, in particular, has been successfully used to recrystallize similar tetrahydrocarbazole structures.[8]

  • Ketones (e.g., Acetone): Acetone is a versatile polar aprotic solvent that can be effective for dissolving crude products containing a variety of functional groups.[6]

  • Esters (e.g., Ethyl Acetate): This solvent offers a good balance of polarity and is a common choice for compounds with hydrogen bonding capabilities.[5]

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene can be effective for dissolving the carbazole core, especially at elevated temperatures.[5]

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is highly recommended when no single solvent provides the ideal solubility profile.[5][9] This situation often arises when your compound is either too soluble in one solvent (even when cold) or sparingly soluble in another (even when hot). The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.[9]

Q4: What are some logical mixed-solvent pairs to try for this compound?

A4: A mixed-solvent system typically consists of a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which it is insoluble.[1][5] The two solvents must be miscible. For this target molecule, consider these pairs:

  • Ethanol-Water: Dissolve the compound in a minimum of hot ethanol ("good" solvent) and add hot water ("poor" solvent) dropwise until the solution becomes faintly cloudy (turbid).

  • Acetone-Hexane: Dissolve in hot acetone and add hexane as the anti-solvent.

  • Ethyl Acetate-Hexane: A very common and effective pair for moderately polar compounds.[10]

  • Toluene-Hexane (or Heptane): Useful if the compound is highly soluble in hot toluene but you need to reduce its solubility for crystallization.[5]

Q5: How do I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. A sharp melting point range that is consistent with literature values is a strong indicator of high purity. Further confirmation should be obtained using chromatographic methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and absence of solvent or impurity signals.

Part 2: Systematic Troubleshooting Guide

This section addresses common issues encountered during recrystallization.

Issue 1: The compound does not dissolve, even in the boiling solvent.

  • Probable Cause: The solvent is too non-polar or has poor solvating power for your compound.

  • Solution:

    • Select a More Polar Solvent: Refer to the solvent table below and choose a solvent with a higher polarity index. For example, if toluene fails, try ethyl acetate or acetone.

    • Switch to a Mixed-Solvent System: If you are hesitant to switch to a very polar single solvent, use the current solvent as the "poor" solvent and add a "good," more polar solvent in which the compound is known to be soluble.

Issue 2: The compound dissolves readily in the cold solvent.

  • Probable Cause: The solvent is too polar or is too effective a solubilizer for your compound at all temperatures.

  • Solution:

    • Select a Less Polar Solvent: Choose a solvent with a lower polarity index. If your compound dissolves in cold ethanol, try recrystallizing from toluene or a hexane/ethyl acetate mixture.

    • Use a Mixed-Solvent System: Use the current solvent as the "good" solvent and add a "poor" solvent (anti-solvent) to decrease the overall solubility.

Issue 3: No crystals form after the solution has cooled.

  • Probable Cause 1: Too much solvent was used, and the solution is not supersaturated.[11]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.[11]

  • Probable Cause 2: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

    • Solution 3 (Extended Cooling): Place the flask in an ice-water bath to further decrease solubility. Be patient, as crystallization can sometimes take time.[12]

Issue 4: The compound "oils out" as a liquid layer instead of forming crystals.

  • Probable Cause 1: The solution is cooling too rapidly, causing the compound to come out of solution above its melting point in the solvent mixture.[5][11]

    • Solution: Reheat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. Insulating the flask with a cloth or paper towels can help.

  • Probable Cause 2: The boiling point of the chosen solvent is higher than the melting point of your compound (or the melting point of the impure mixture).

    • Solution: Select a different solvent with a lower boiling point.

  • Probable Cause 3: Significant impurities are present, causing a large melting point depression.

    • Solution: Reheat the solution, add a small amount of extra solvent, and allow it to cool slowly.[11] If oiling persists, it may be necessary to first purify the crude product by another method, such as column chromatography, to remove the impurities that are hindering crystallization.

Issue 5: The final yield of crystals is very low.

  • Probable Cause 1: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[11]

    • Solution: Before discarding the filtrate (mother liquor), try to reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve and be lost.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.

Part 3: Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring (using a magnetic stir bar is ideal). Continue to add the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals.

  • Extended Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent in small portions while heating until the solid is completely dissolved. Use the minimum amount necessary.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a hot, saturated solution.

  • Cooling, Collection, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.

Part 4: Data & Visualization
Table 1: Recommended Solvents for Initial Screening
SolventPolarity Index (Approx.)Boiling Point (°C)Rationale & Notes
n-Hexane0.169Good "poor" solvent (anti-solvent). Unlikely to dissolve the compound alone.
Toluene2.4111Good for dissolving the non-polar carbazole core, especially when hot.
Ethyl Acetate4.477Balanced polarity. Often a good starting point for moderately polar compounds.[10]
Acetone5.156Polar aprotic solvent. Good general-purpose solvent for initial tests.[6]
Isopropanol5.582Polar protic solvent. Can hydrogen bond with the compound.
Ethanol5.778Polar protic. Proven effective for similar tetrahydrocarbazole structures.[8]
Water10.2100Good "poor" solvent for pairing with alcohols. Unlikely to dissolve the compound alone.
Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid Dissolve Dissolve in minimum hot solvent Crude->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling (RT then Ice Bath) Dissolve->Cool No insoluble impurities HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with ice-cold solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Hot solution is allowed to cool Q1 Do crystals form? Start->Q1 Success Success! Proceed to collection. Q1->Success Yes NoCrystals Problem: No Crystallization Q1->NoCrystals No Q2 Did it 'oil out'? NoCrystals->Q2 OilOut Action: 1. Reheat, add more solvent. 2. Cool SLOWLY. 3. Consider lower BP solvent. Q2->OilOut Yes NoOil Problem: Clear Solution Q2->NoOil No Action_NoOil Cause: Too much solvent. Action: 1. Evaporate some solvent. 2. Scratch flask / Add seed crystal. NoOil->Action_NoOil

Sources

Validation & Comparative

A Comparative Analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and Other Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Role of Butyrylcholinesterase in Neurodegenerative Disease

Butyrylcholinesterase (BChE), once considered a secondary cholinesterase, is increasingly recognized as a critical therapeutic target in neurodegenerative disorders, particularly in the later stages of Alzheimer's disease. While acetylcholinesterase (AChE) levels decline with disease progression, BChE activity remains stable or even increases, playing a more significant role in acetylcholine hydrolysis in the compromised brain. This shift underscores the need for potent and selective BChE inhibitors to maintain cholinergic neurotransmission.[1] The tetrahydrocarbazole scaffold has emerged as a promising chemotype for the development of such inhibitors, with derivatives demonstrating high affinity and selectivity for BChE. This guide provides a comparative analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a representative of this class, against other known BChE inhibitors, supported by available experimental data.

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide: A Profile

Studies on various 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have demonstrated their potent and often selective inhibition of cholinesterases.[3] For instance, a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives attached to benzyl pyridine moieties were found to be highly selective and potent BChE inhibitors. One of the most active compounds from this series, compound 6i , exhibited an impressive IC50 value of 0.088 µM for BChE, highlighting the potential of this scaffold.[4]

Comparative Efficacy: A Data-Driven Overview

To contextualize the potential of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, it is essential to compare it with established BChE inhibitors and other investigational compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against BChE.

Compound ClassSpecific CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)Reference
Tetrahydrocarbazole N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Estimated < 10 µM *Not ReportedNot Reported[2]
Tetrahydrocarbazole DerivativeCompound 6i0.088> 10> 113[4]
Tetrahydrocarbazole Derivative6-Amino-2,3,4,9-tetrahydro-1H-carbazoleData not specifiedData not specifiedSelective for AChE[3]
Standard Drugs Rivastigmine0.0310.00430.14
Donepezil7.40.00670.0009
Galantamine8.50.50.06
Tacrine0.02560.0311.21
Other Investigational Inhibitors Uracil Derivative (Compound 4)0.1370.0880.64[5]
Dihydroquinazoline (Compound 8b)0.0456.57146[6]

*Note: The IC50 for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is an estimation based on the qualitative description of its "promise" as a BChE inhibitor and the potencies of structurally related tetrahydrocarbazole derivatives.[2][4]

Mechanistic Insights: Inhibition Kinetics and Binding Modes

The mechanism by which a compound inhibits an enzyme is as crucial as its potency. Kinetic studies on 1,2,3,4-tetrahydro-9H-carbazole derivatives, such as the highly potent compound 6i , have revealed a mixed-type inhibition of BChE.[4] This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, likely interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

cluster_0 BChE Inhibition by Tetrahydrocarbazoles BChE BChE BChE_S BChE-Substrate Complex BChE->BChE_S + Substrate BChE_I BChE-Inhibitor Complex BChE->BChE_I + Inhibitor (I) BChE_S_I BChE-Substrate-Inhibitor Complex (Inactive) BChE_S->BChE_S_I + I Products Products BChE_S->Products Catalysis BChE_I->BChE_S_I + Substrate

Caption: Mixed-type inhibition of BChE by tetrahydrocarbazole derivatives.

This dual-binding capability is a desirable characteristic for BChE inhibitors, as the PAS is implicated in the binding and aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. By interacting with the PAS, these inhibitors may offer additional disease-modifying benefits beyond symptomatic relief.

Experimental Protocols: Assessing BChE Inhibition

The determination of BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a robust and reliable method for quantifying cholinesterase activity.

Ellman's Method for BChE Inhibition Assay

Principle: This method measures the activity of BChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor compound (e.g., N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., rivastigmine) in the appropriate solvent (e.g., DMSO, diluted with buffer).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • DTNB solution

      • Test inhibitor solution or vehicle control

      • BChE solution

    • Mix the contents of the wells gently and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the BTCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow BChE Inhibition Assay Workflow Prep Reagent Preparation Setup Assay Setup (Microplate) Prep->Setup Incubate Pre-incubation Setup->Incubate Initiate Add Substrate (BTCI) Incubate->Initiate Measure Measure Absorbance (412 nm) Initiate->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze

Caption: Workflow for the Ellman's method-based BChE inhibition assay.

Conclusion and Future Directions

The tetrahydrocarbazole scaffold represents a promising avenue for the development of potent and selective BChE inhibitors. While direct quantitative data for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is still emerging, the high potency and favorable mixed-type inhibition mechanism observed in its close analogs suggest its potential as a valuable research tool and a lead compound for further optimization.

Future research should focus on the definitive determination of the IC50 value of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and a thorough investigation of its kinetic properties. Furthermore, structure-activity relationship (SAR) studies on 3-substituted tetrahydrocarbazole derivatives will be crucial to elucidate the key structural features that govern BChE affinity and selectivity. Such studies will undoubtedly pave the way for the design of next-generation BChE inhibitors with enhanced therapeutic profiles for the treatment of Alzheimer's disease and other neurodegenerative conditions.

References

  • Gülçin, İ., & Supuran, C. T. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 744-753.
  • Kukreja, G., Singh, R., & Singh, P. (2016). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 78(1), 152-159.
  • Nordberg, A., Ballard, C., Bullock, R., Darreh-Shori, T., & Somogyi, M. (2013). A review of butyrylcholinesterase as a therapeutic target in the treatment of Alzheimer's disease. CNS Neuroscience & Therapeutics, 19(7), 465-476.
  • Özgeriş, B., Gecibesler, I. H., & Durgun, M. (2017). 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 594-600.
  • Pourbagher, N., Ebrahimi, M., Foroumadi, A., & Safavi, M. (2018). Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities. European Journal of Medicinal Chemistry, 155, 549-560.

Sources

A Comparative Analysis of Tetrahydrocarbazole Derivatives as CRTH2 Antagonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of tetrahydrocarbazole derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative potency, and the underlying scientific rationale for targeting CRTH2 in inflammatory and allergic diseases. We will explore the synthesis of these compounds and provide detailed protocols for their evaluation, grounded in established scientific principles.

The Rationale for CRTH2 Antagonism in Allergic Inflammation

The CRTH2 receptor, a G protein-coupled receptor, is a key player in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells following allergen exposure.[3] The binding of PGD2 to CRTH2, which is preferentially expressed on key effector cells of the type 2 immune response—namely T helper 2 (Th2) cells, eosinophils, and basophils—triggers a cascade of pro-inflammatory events.[2][3] This includes cell migration, activation, and the release of cytokines, leading to the characteristic symptoms of allergic inflammation.[2] Therefore, blocking the PGD2/CRTH2 signaling pathway with selective antagonists presents a compelling therapeutic strategy to mitigate these inflammatory responses. The tetrahydrocarbazole scaffold has emerged as a promising chemotype for the development of potent and selective CRTH2 antagonists.

The CRTH2 Signaling Pathway

Upon PGD2 binding, CRTH2 couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade involving the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. These downstream events culminate in chemotaxis, degranulation, and cytokine release by inflammatory cells.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CRTH2 CRTH2 Gi Gi CRTH2->Gi Activates PGD2 PGD2 PGD2->CRTH2 Binds PLC PLC Gi->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2->Response PKC->Response Fischer_Indole_Synthesis Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone Acid Acid Catalyst (e.g., H₂SO₄, AcOH) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Indolenine Indolenine Intermediate Rearrangement->Indolenine Aromatization Aromatization (Loss of NH₃) Indolenine->Aromatization THC Tetrahydrocarbazole Derivative Aromatization->THC Chemotaxis_Assay_Workflow Start Isolate Human Eosinophils Preincubation Pre-incubate Eosinophils with Test Compound Start->Preincubation Cell_Addition Add Eosinophils to Upper Well Preincubation->Cell_Addition Chamber_Setup Set up Chemotaxis Chamber (Agonist in lower well) Chamber_Setup->Cell_Addition Incubation Incubate at 37°C Cell_Addition->Incubation Migration_Count Count Migrated Cells Incubation->Migration_Count Data_Analysis Calculate IC50 Migration_Count->Data_Analysis

Caption: Workflow for the eosinophil chemotaxis assay.

Conclusion and Future Perspectives

The tetrahydrocarbazole scaffold represents a viable and promising starting point for the development of potent and selective CRTH2 antagonists. The structure-activity relationships discussed herein provide a clear rationale for the design of future derivatives with improved pharmacological properties. The key to advancing this chemical series lies in the strategic modification of the N-9 substituent and further exploration of substitutions on the tetrahydrocarbazole core to enhance potency and optimize pharmacokinetic profiles. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of these novel compounds. As our understanding of the role of CRTH2 in allergic and inflammatory diseases continues to grow, the development of orally bioavailable tetrahydrocarbazole-based antagonists holds significant promise for a new generation of targeted therapies.

References

  • Actelion Pharmaceuticals Ltd. 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists.
  • Beaulieu C, Guay D, Wang Z, et al. HETEROCYCLIC COMPOUNDS AS CRTH2 RECEPTOR ANTAGONISTS.
  • Eli Lilly and Company. Tetrahydrocarbazole derivatives useful as androgen receptor modulators.
  • Ulven T, Kostenis E. Novel CRTH2 Antagonists: A Review of Patents From 2006 to 2009.
  • Robarge K, et al. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Molecules. 2021;26(16):4956.
  • Hatanaka M, et al. 15d-prostaglandin J2 enhancement of nerve growth factor-induced neurite outgrowth is blocked by the chemoattractant receptor- homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonist CAY10471 in PC12 cells. Journal of Pharmacological Sciences. 2010;113(1):89-93.
  • Abcam. CAY10471, CRTH2/DP2 antagonist (CAS 627865-18-3).
  • Alexander SPH, et al. G Protein-Coupled Receptors. British Journal of Pharmacology. 2019;176(S1):S1-S467.
  • Actelion Pharmaceuticals Ltd. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. ACS Medicinal Chemistry Letters. 2011;2(11):833-837.
  • S. C. Johnson & Son, Inc. 1,2,3,4-Tetrahydro-carbazole compounds and β-adrenergic compositions.
  • Cayman Chemical. CAY10471.
  • Popa D-C, et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. 2023;28(15):5726.
  • Hussain M, et al. Lipid‐Embedded Molecular Dynamics Simulation Model for Exploring the Reverse Prostaglandin D2 Agonism of CT‐133 towards CRTH2 in the Treatment of Type‐2 Inflammation Dependent Diseases. ChemistrySelect. 2021;6(34):9040-9051.
  • Hussain M, et al. Same Target, Different Therapeutic Outcome: The Case of CAY10471 and Fevipiprant on CRTH2 Receptor in Treatment of Allergic Rhinitis and Asthma.
  • Ohta M, et al. Synthesis and Structure-Activity Relationship of Diarylamide Derivatives as Selective Inhibitors of the Proliferation of Human Endothelial Cells. Bioorganic & Medicinal Chemistry. 2002;10(11):3473-3480.
  • Palmeira A, et al.
  • Barnes N, et al. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459. Allergy. 2015;70(5):549-558.
  • Hu Y-Y, et al. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. 2025;31(30):2438-2463.

Sources

Validating the In Vivo Mechanism of Action for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (herein referred to as Compound T). The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Given the structural alerts within Compound T, this guide will focus on validating its hypothesized dual mechanism of action: neuroprotection via acetylcholinesterase (AChE) inhibition and anti-inflammatory activity.

We will objectively compare the performance of Compound T against well-established alternatives in relevant in vivo models, supported by detailed experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel therapeutic candidates.

Hypothesized Mechanism of Action of Compound T

The core chemical structure of Compound T, a tetrahydrocarbazole, is found in numerous biologically active compounds.[1][2] Several derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE), suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.[3][4] Furthermore, the carbazole moiety is present in compounds with demonstrated anti-inflammatory properties.[5]

Therefore, we hypothesize that Compound T exerts its therapeutic effects through a dual mechanism:

  • Neuroprotection: By inhibiting AChE, Compound T increases the levels of the neurotransmitter acetylcholine in the brain, potentially leading to improved cognitive function.

  • Anti-inflammation: Compound T may modulate inflammatory pathways, reducing the production of pro-inflammatory mediators, which are also implicated in the pathogenesis of neurodegenerative diseases.

This guide will outline a strategic in vivo validation plan to test these hypotheses.

In Vivo Validation Strategy: A Dual-Model Approach

To comprehensively validate the hypothesized mechanism of Compound T, a dual-model in vivo strategy is proposed. This involves utilizing two distinct and well-characterized animal models: one for assessing neuroprotective and cognitive-enhancing effects, and another for evaluating anti-inflammatory activity.

Model 1: Scopolamine-Induced Amnesia Model for Neuroprotection

The scopolamine-induced amnesia model in rodents is a well-established and widely used model to screen for drugs with potential cognitive-enhancing and anti-amnesic properties. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some of the cognitive symptoms of Alzheimer's disease.

Comparator Compound: Donepezil, a clinically approved AChE inhibitor for the treatment of Alzheimer's disease, will be used as the positive control.

G cluster_0 Acclimatization & Baseline Training cluster_1 Treatment & Induction of Amnesia cluster_2 Behavioral Assessment cluster_3 Biochemical & Histological Analysis acclimatization Animal Acclimatization (7 days) baseline_mwm Morris Water Maze (MWM) Baseline Training (3 days) acclimatization->baseline_mwm Habituation dosing Dosing: - Vehicle - Compound T (Dose 1, 2, 3) - Donepezil baseline_mwm->dosing induction Scopolamine Injection (1 mg/kg, i.p.) dosing->induction 30 min pre-treatment behavioral_testing MWM Testing (60 min post-scopolamine) induction->behavioral_testing probe_trial Probe Trial (24h post-MWM) behavioral_testing->probe_trial Acquisition Trials tissue_collection Euthanasia & Brain Tissue Collection probe_trial->tissue_collection ach_assay AChE Activity Assay (Ellman's Method) tissue_collection->ach_assay Brain Homogenization histology Immunohistochemistry (e.g., c-Fos for neuronal activity) ach_assay->histology Further Analysis

Caption: Workflow for the scopolamine-induced amnesia model.

  • Animals: Male Swiss albino mice (25-30 g) will be used.

  • Groups (n=10 per group):

    • Group 1: Vehicle control (Saline)

    • Group 2: Scopolamine control (1 mg/kg, i.p.)

    • Group 3: Donepezil (1 mg/kg, p.o.) + Scopolamine

    • Group 4-6: Compound T (e.g., 5, 10, 20 mg/kg, p.o.) + Scopolamine

  • Procedure:

    • Morris Water Maze (MWM):

      • Acquisition Phase: Animals will be trained for 4 consecutive days to find a hidden platform in a circular pool of water. Four trials will be conducted per day. The time taken to find the platform (escape latency) will be recorded.

      • Probe Trial: On day 5, the platform will be removed, and the mice will be allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located will be recorded as a measure of memory retention.

    • Treatment: On day 4, 30 minutes before the first trial, animals will be administered their respective treatments. 30 minutes after treatment, all groups except the vehicle control will receive a scopolamine injection.

  • Biochemical Analysis:

    • Immediately after the probe trial, animals will be euthanized, and their brains will be collected.

    • The hippocampus and cortex will be dissected and homogenized.

    • AChE activity will be measured using the Ellman method.

ParameterVehicle ControlScopolamine ControlDonepezil + ScopolamineCompound T + Scopolamine
Escape Latency (Day 4) DecreasedSignificantly IncreasedSignificantly Decreased vs. ScopolamineDose-dependent Decrease vs. Scopolamine
Time in Target Quadrant IncreasedSignificantly DecreasedSignificantly Increased vs. ScopolamineDose-dependent Increase vs. Scopolamine
AChE Activity (Hippocampus) NormalNormalSignificantly DecreasedDose-dependent Decrease

A significant decrease in escape latency and an increase in the time spent in the target quadrant by the Compound T treated groups, comparable to the Donepezil group, would suggest a cognitive-enhancing effect. A corresponding dose-dependent inhibition of AChE activity in the brain would provide strong evidence for the hypothesized neuroprotective mechanism.

Model 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. This model is widely used to evaluate the efficacy of anti-inflammatory drugs.[6]

Comparator Compound: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Edema Measurement cluster_3 Biochemical Analysis acclimatization Animal Acclimatization (7 days) dosing Dosing: - Vehicle - Compound T (Dose 1, 2, 3) - Indomethacin acclimatization->dosing Fasting (12h) carrageenan_injection Carrageenan Injection (1% in saline, subplantar) dosing->carrageenan_injection 60 min pre-induction measurement_0h Paw Volume (0h) carrageenan_injection->measurement_0h measurement_1h Paw Volume (1h) measurement_0h->measurement_1h measurement_2h Paw Volume (2h) measurement_1h->measurement_2h measurement_3h Paw Volume (3h) measurement_2h->measurement_3h measurement_4h Paw Volume (4h) measurement_3h->measurement_4h tissue_collection tissue_collection measurement_4h->tissue_collection Euthanasia cytokine_analysis Cytokine Measurement (TNF-α, IL-1β, IL-6) tissue_collection->cytokine_analysis Paw Tissue Homogenization mpo_assay Myeloperoxidase (MPO) Assay cytokine_analysis->mpo_assay ELISA

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-220 g) will be used.

  • Groups (n=8 per group):

    • Group 1: Vehicle control (Saline)

    • Group 2: Carrageenan control

    • Group 3: Indomethacin (10 mg/kg, p.o.) + Carrageenan

    • Group 4-6: Compound T (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Animals will be fasted for 12 hours prior to the experiment.

    • One hour after oral administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline will be injected into the subplantar region of the right hind paw.

    • Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage inhibition of edema will be calculated.

  • Biochemical Analysis:

    • At the end of the experiment (4 hours), animals will be euthanized, and the inflamed paw tissue will be collected.

    • The tissue will be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

ParameterCarrageenan ControlIndomethacin + CarrageenanCompound T + Carrageenan
Paw Edema Volume (at 3h) Significantly IncreasedSignificantly DecreasedDose-dependent Decrease
TNF-α, IL-1β, IL-6 Levels Significantly IncreasedSignificantly DecreasedDose-dependent Decrease
MPO Activity Significantly IncreasedSignificantly DecreasedDose-dependent Decrease

A dose-dependent reduction in paw edema, comparable to the indomethacin group, will indicate the anti-inflammatory potential of Compound T. This will be further substantiated by a significant decrease in the levels of pro-inflammatory cytokines and MPO activity in the paw tissue, confirming the inhibition of the inflammatory cascade.

Bridging Neuroprotection and Anti-inflammation

The link between inflammation and neurodegeneration is well-established.[7] Chronic neuroinflammation contributes to neuronal damage in diseases like Alzheimer's. Therefore, a compound with both neuroprotective and anti-inflammatory properties would be a highly valuable therapeutic candidate.

To further explore this link with Compound T, additional in vivo studies could be conducted in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1 mice).[8] In these models, long-term treatment with Compound T could be evaluated for its effects on:

  • Cognitive deficits: Using behavioral tests like the MWM or Y-maze.

  • Amyloid-β plaque deposition: Through immunohistochemistry and ELISA.

  • Neuroinflammation: By measuring microglial and astrocyte activation and pro-inflammatory cytokine levels in the brain.

A positive outcome in these studies would provide strong evidence for a disease-modifying effect of Compound T, acting on both the neurodegenerative and neuroinflammatory aspects of Alzheimer's disease.

Conclusion

This guide provides a robust and scientifically rigorous framework for the in vivo validation of the hypothesized dual mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. By employing a dual-model approach and comparing its efficacy against established drugs, researchers can gain a comprehensive understanding of its therapeutic potential. The detailed protocols and expected outcomes outlined herein will facilitate the design and execution of these critical preclinical studies, ultimately paving the way for the potential clinical development of this promising compound. The multifaceted nature of tetrahydrocarbazole derivatives suggests that a thorough investigation into their pharmacology is warranted, and the proposed validation strategy provides a clear path for such an endeavor.

References

  • Wei, Z., Yang, H., Liu, Z., Tremblay, M., Johnstone, S., Béha, S., ... & Groblewski, T. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & medicinal chemistry letters, 22(13), 4354–4358. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 723-733. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Foroumadi, A., Ebrahimi, S. A., Zarei, M., Emami, S., Razzaghi-Jahromi, M., & Firoozpour, L. (2019). Design, synthesis, in vivo and in vitro studies of 1, 2, 3, 4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(6), 841–851. [Link]

  • Singh, G., Kumar, A., & Singh, S. (2013). Synthesis and evaluation of 2, 3, 4, 9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 75(5), 586. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2012). Full article: Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 856-864. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 71-76. [Link]

  • Moreno-Gonzalez, I. (2012). What is the best in vivo model for testing potential anti-amyloid-ß drugs?. ResearchGate. [Link]

  • Lo, A. C., & Atamdede, A. (2021). Understanding the Inflammatory Aspect of Osteoarthritis: Lessons from Immune Checkpoint Inhibitors. International Journal of Molecular Sciences, 22(16), 8806. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Tetrahydrocarbazole-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Scaffold as a Privileged Structure in Neuroscience

The carbazole ring system, particularly its tetrahydro- derivative, is a "privileged scaffold" in medicinal chemistry. This means it can bind to multiple, diverse biological targets, making it a fertile ground for developing novel therapeutics. Specifically, derivatives of the 2,3,4,9-tetrahydro-1H-carbazole core have shown significant promise in targeting central nervous system (CNS) disorders. While various biological activities have been reported for this class, this guide will focus on its potential as an anticonvulsant for the management of epilepsy.[1][2]

Epilepsy is a chronic neurological disorder affecting millions globally, and a significant portion of patients exhibit resistance to currently available treatments.[3][4][5] This treatment gap drives the search for new chemical entities with novel mechanisms of action. The structural features of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its analogs suggest they may modulate neuronal excitability, a key factor in seizure generation.

Designing an In Vivo Efficacy Study: A Validated Protocol

To assess the anticonvulsant potential of a novel tetrahydrocarbazole derivative, a well-controlled in vivo study is paramount. The following protocol describes a standard workflow using two widely accepted acute seizure models in rodents: the Maximal Electroshock (MES) model and the Pentylenetetrazol (PTZ) model.[6][7][8] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_test Phase 3: Seizure Induction & Observation cluster_analysis Phase 4: Data Analysis P1 Acquire Male Swiss Albino Mice (20-25g) P2 Acclimatize for 7 days (Controlled Environment) P1->P2 P3 Randomize into Groups (n=8-12 per group) P2->P3 D1 Vehicle Control Group (e.g., 0.5% CMC, i.p.) P3->D1 D2 Positive Control Groups (e.g., Phenytoin, Carbamazepine, Diazepam) P3->D2 D3 Test Compound Groups (e.g., Carbazole Derivative) (Multiple doses, i.p.) P3->D3 T1 Administer Seizure Inducer (30-60 min post-dosing) D1->T1 D2->T1 D3->T1 T2 MES Model: Corneal Electroshock (e.g., 50mA, 0.2s) T1->T2 T3 PTZ Model: Inject PTZ (e.g., 85 mg/kg, s.c.) T1->T3 T4 Observe & Score Seizure Activity (e.g., Hind Limb Tonic Extension for MES, Clonic Seizures for PTZ) T2->T4 T3->T4 A1 Calculate Percentage Protection T4->A1 A2 Determine ED50 (Median Effective Dose) A1->A2 A3 Statistical Analysis (e.g., Fisher's Exact Test, Probit Analysis) A2->A3

Caption: General workflow for preclinical anticonvulsant screening.

Step-by-Step Methodology
  • Animal Preparation & Acclimatization:

    • Rationale: Using a single, standardized strain (e.g., male Swiss albino mice) reduces variability. Acclimatization for at least one week minimizes stress-induced artifacts in the data.

    • Protocol: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Randomly assign animals to treatment groups (n=8-12) to avoid selection bias.

  • Drug Administration:

    • Rationale: The choice of vehicle and route of administration is critical. Intraperitoneal (i.p.) injection is common for rapid absorption in screening studies. A vehicle control group is essential to ensure the vehicle itself has no effect. Positive controls (standard AEDs) validate the assay's sensitivity.[10]

    • Protocol:

      • Vehicle Control: Administer vehicle (e.g., 0.5% carboxymethylcellulose in saline) i.p.

      • Positive Controls: Administer known anticonvulsants like Phenytoin (for MES) or Diazepam (for PTZ) at doses known to be effective.[10][11]

      • Test Compound: Administer N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide or its analogs at three or more dose levels (e.g., 10, 30, 100 mg/kg, i.p.) to establish a dose-response relationship.

  • Seizure Induction and Observation:

    • Rationale: The timing between drug administration and seizure induction (the "time to peak effect") must be determined in preliminary studies. The endpoints for MES (presence/absence of hind limb tonic extension) and PTZ (latency to and presence of clonic seizures) are well-defined and objective.[9]

    • Protocol:

      • MES Test: 30-60 minutes post-drug administration, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes. The primary endpoint is the abolition of the hind limb tonic extension phase.

      • PTZ Test: 30-60 minutes post-drug administration, inject a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg, s.c.). Observe the animals for 30 minutes, recording the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting more than 5 seconds.

  • Data Analysis:

    • Rationale: The primary outcome is the percentage of animals protected from the seizure endpoint in each group. From the dose-response data, the ED50 (the dose required to protect 50% of the animals) can be calculated, providing a quantitative measure of potency.

    • Protocol: Compare the percentage of protected animals in the test compound groups to the vehicle control group using Fisher's exact test. Calculate the ED50 and its 95% confidence intervals using probit analysis.

Comparative Efficacy Analysis

CompoundAnimal ModelEfficacy EndpointED₅₀ / Effective Dose (mg/kg, i.p.)Primary Mechanism of Action
Phenytoin MES (mice/rats)Protection against tonic extension~9.7 (mice), ~4.4 (rats)[12]Voltage-Gated Sodium Channel Blocker
Carbamazepine MES (mice/rats)Protection against tonic extension~9.7 (mice), ~4.4 (rats)[12]Voltage-Gated Sodium Channel Blocker
Diazepam PTZ (mice)Increased seizure threshold0.5 - 2[10]Positive Allosteric Modulator of GABA-A Receptors
Phenobarbital PTZ (mice)Increased seizure threshold5 - 20[10]Positive Allosteric Modulator of GABA-A Receptors
Loreclezole PTZ (rats)Increased seizure threshold10[13]Positive Allosteric Modulator of GABA-A Receptors
(Hypothetical)MES / PTZProtection against seizuresTo be determinedTo be determined

Data for Phenytoin and Carbamazepine are presented as ED50 values from a specific study for comparative purposes.[12] Doses for Diazepam, Phenobarbital, and Loreclezole represent a range or specific dose shown to be effective in published studies.[10][13]

Interpretation:

  • A novel compound like N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide would be considered promising if it shows a low ED50 in the MES test, suggesting efficacy similar to sodium channel blockers like Phenytoin and Carbamazepine.[12][14][15]

  • Activity in the PTZ model (low ED50) would suggest that the compound may work by enhancing GABAergic inhibition, similar to benzodiazepines or barbiturates.[13][16]

  • A broad-spectrum anticonvulsant would show efficacy in both models.[13]

Conclusion and Future Directions

The N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide scaffold represents a promising starting point for the development of novel anticonvulsant therapies. Based on the known activities of related structures, it is hypothesized that derivatives from this class could act via modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.

The in vivo protocols detailed in this guide provide a robust framework for rigorously evaluating the efficacy and potency of these new chemical entities. By comparing their performance against benchmark compounds like Carbamazepine and Phenytoin, researchers can identify lead candidates with superior efficacy or potentially novel mechanisms of action, addressing the unmet needs of patients with drug-resistant epilepsy.[5] The next logical steps would involve secondary screening in chronic epilepsy models (e.g., kindling models) and early safety toxicology assessments.

References

  • Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Vertex AI Search.
  • Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Vertex AI Search.
  • From Neurons to Networks: High-Throughput Epilepsy Models for Transl
  • Pre clinical screening of anti epileptic drugs. Slideshare.
  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI.
  • Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers.
  • The Screening models for antiepileptic drugs: A Review.
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Tre
  • Behavioral characterization of pentylenetetrazol-induced seizures in the marmoset. PubMed.
  • Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Vertex AI Search.
  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem.
  • SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI.
  • New Anti-Seizure (Arylalkyl)azole Derivatives: Synthesis, In Vivo and In Silico Studies. PubMed.
  • Synthesis of carbazole acetamide derivatives. Conditions and reagents.
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. MySkinRecipes.
  • Criteria to assess in vivo performance and bioequivalence of generic controlled-release formul
  • In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole. PubMed.
  • Formulation and in vitro/in vivo investigation of carbamazepine controlled-release m
  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
  • Synthesis, anticonvulsant and neurotoxicity evaluation of 5-carbomethoxybenzoxazole derivatives.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • In vitro/in vivo correlations of dissolution data of carbamazepine immediate release tablets with pharmacokinetic data obtained in healthy volunteers. PubMed.
  • In Vivo Predictive Dissolution (IPD) for Carbamazepine Formulations: Additional Evidence Regarding a Biopredictive Dissolution Medium. NIH.

Sources

The Evolving Landscape of Tetrahydrocarbazoles: A Comparative Guide to the Structure-Activity Relationship of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The tetrahydrocarbazole (THC) scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of THC derivatives: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide analogs. By synthesizing data from various studies, we aim to elucidate the critical structural modifications that govern their biological activity, thereby informing the rational design of future therapeutic candidates.

The 1,2,3,4-tetrahydrocarbazole framework, a tricyclic aromatic structure, is a cornerstone in the synthesis of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, cytotoxic, antidiabetic, and antipsychotic properties. The versatility of this scaffold has spurred extensive research into its derivatives, with a focus on understanding how subtle changes in its chemical architecture can lead to profound differences in biological outcomes.

I. The Core Scaffold: A Foundation for Diverse Biological Activity

The N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide core structure presents multiple avenues for chemical modification. The key areas for substitution that have been explored include the carbazole nitrogen (N9), the benzene ring (positions C5 through C8), and the acetamide side chain. Each of these regions plays a crucial role in the molecule's interaction with its biological targets.

Diagram of Core Scaffold and Modification Points

SAR_Points cluster_0 N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide cluster_1 Key Modification Areas A Carbazole Ring System B Acetamide Side Chain A->B Linkage N9 N9 Position A->N9 Substitution C6 C6 Position A->C6 Substitution Acetamide_N Acetamide Nitrogen B->Acetamide_N Substitution

Caption: Key modification points on the N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide scaffold.

II. Comparative Analysis of Biological Activities

While a comprehensive SAR study focusing solely on a broad series of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide analogs with a single, consistent biological endpoint is not yet prevalent in the literature, we can synthesize findings from various studies on related tetrahydrocarbazole derivatives to draw valuable comparisons. The primary biological activities investigated for this class of compounds are antimicrobial and anticancer effects.

A. Antimicrobial Activity: A Battle Against Pathogens

The carbazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Several studies have explored how modifications to the tetrahydrocarbazole scaffold influence its efficacy against various bacterial and fungal strains.

One study investigated the antifungal activity of C6- and N9-modified tetrahydrocarbazole derivatives.[2] While not exact acetamide analogs, the findings provide crucial insights into the role of substitutions on the carbazole ring. For instance, certain modifications at these positions led to compounds with broad-spectrum antifungal activity, with some derivatives showing inhibitory activity against Cryptococcus neoformans, Aspergillus fumigatus, and Microsporum gypseum that was comparable or superior to the standard drug fluconazole.[2]

Another research effort synthesized a series of novel carbazole derivatives and evaluated their antimicrobial properties.[3] Although the specific acetamide linkage at the 3-position was not the primary focus, the study highlighted that substitutions on the carbazole nitrogen and the introduction of various heterocyclic moieties could significantly impact the minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For example, an N-ethyl-[N-methyl-piperazinyl] derivative demonstrated antibacterial activity against B. subtilis, S. aureus, and E. coli, as well as antifungal activity against C. albicans and A. niger, with MIC values ranging from 1.9 to 7.8 µg/mL.[3]

A recent preprint described the synthesis and antibacterial evaluation of three carbazole derivatives, providing specific MIC values that underscore the differential activity based on structural modifications.[4]

Compound IDModificationS. aureus (MTCC87) MIC (µg/mL)B. cereus (MTCC430) MIC (µg/mL)E. coli (MTCC46) MIC (µg/mL)S. Typhimurium (MTCC733) MIC (µg/mL)
1 3-methyl-1-tosylhydrazono-2,3,4,9-tetrahydrocarbazole-6-carboxylic acid53.19133.89187.4350.08
2 3-methyl-1,4-carbazoloquinone-6-carboxylic acid48.42271.21168.01474.71
3 6-methyl-carbazole-3-carboxylic acid61.8912.73293.33459.67

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Carbazole Derivatives. [4]

These results indicate that even seemingly minor changes to the carbazole scaffold can dramatically alter the antimicrobial spectrum and potency. For instance, compound 3 was exceptionally potent against B. cereus but showed significantly less activity against the other strains tested.[4] Conversely, compound 1 was most effective against S. Typhimurium.[4]

B. Anticancer Activity: Targeting Uncontrolled Cell Growth

The cytotoxic potential of carbazole derivatives has also been a significant area of investigation. The planar aromatic system of the carbazole ring can intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival.

While specific SAR data for a series of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide analogs against cancer cell lines is limited in the public domain, related studies on carbazole derivatives offer valuable insights. For example, the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives has been reported, with some compounds showing cytotoxic activity against breast cancer cell lines.[5]

Furthermore, a study on novel carbazole derivatives linked to sulfonamides demonstrated potent anticancer activity.[6] Although the core structure differs from the topic of this guide, the structure-activity relationships derived from such studies can inform the design of novel N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide analogs with potential anticancer properties. The introduction of different functional groups on the carbazole or the side chain can influence factors such as cell permeability, target binding affinity, and metabolic stability, all of which are critical for anticancer efficacy.

III. Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and comparability of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of these analogs.

A. Synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Analogs

The synthesis of the parent compound and its analogs typically involves a multi-step process. A common starting point is the Fischer indole synthesis to create the tetrahydrocarbazole core, followed by functionalization.

General Synthetic Workflow

Synthesis_Workflow Start Phenylhydrazine + Cyclohexanone Derivative Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole THC_Core Tetrahydrocarbazole Core Fischer_Indole->THC_Core Functionalization Introduction of Amino Group at C3 THC_Core->Functionalization Amine_Intermediate 3-Amino-tetrahydrocarbazole Functionalization->Amine_Intermediate Acetylation Acetylation with Acetic Anhydride or Acetyl Chloride Amine_Intermediate->Acetylation Final_Product N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Analog Acetylation->Final_Product MIC_Workflow Start Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Standardized Bacterial/Fungal Suspension Start->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Future Directions and Unanswered Questions

The exploration of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide analogs is a promising area of research. However, to fully unlock their therapeutic potential, several key questions need to be addressed:

  • Systematic SAR Studies: There is a clear need for comprehensive SAR studies that systematically evaluate a wide range of substituents on both the carbazole ring and the acetamide side chain against specific biological targets. This will require the synthesis of focused compound libraries and their evaluation in standardized assays.

  • Mechanism of Action: For the most potent analogs, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways. This will facilitate the optimization of their activity and selectivity.

  • Pharmacokinetic Profiling: Promising lead compounds must be subjected to in-depth pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their development as viable drug candidates.

  • In Vivo Efficacy: Ultimately, the therapeutic potential of these analogs must be validated in relevant animal models of disease.

By addressing these questions, the scientific community can continue to build upon the rich chemical foundation of the tetrahydrocarbazole scaffold and develop novel and effective therapeutic agents for a range of human diseases.

V. References

  • Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. Available at: [Link]

  • Interactions About Tetra Hydro Carbazole: A View. IAJESM.

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate.

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science. Available at: [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the identification of novel therapeutic agents with multifaceted neuroprotective properties is a primary objective. Among the promising scaffolds, tetrahydrocarbazole (THC) and its derivatives have emerged as a compelling class of compounds.[1] This guide provides an in-depth, objective comparison of the neuroprotective effects of different tetrahydrocarbazole compounds, supported by experimental data, to aid in the selection and development of next-generation neurotherapeutics.

The Multifaceted Neuroprotective Potential of Tetrahydrocarbazoles

The therapeutic appeal of tetrahydrocarbazoles lies in their ability to engage multiple pathological targets implicated in neurodegenerative diseases like Alzheimer's disease (AD).[2] Unlike single-target agents, these compounds can simultaneously address several key aspects of the disease cascade, including excitotoxicity, mitochondrial dysfunction, and the production of neurotoxic amyloid-beta (Aβ) peptides.[2] This multi-target approach is increasingly recognized as a more viable strategy for complex neurological disorders.[3]

One of the well-established mechanisms of action for some nitrogen-containing heterocyclic compounds, including derivatives related to the tetrahydrocarbazole scaffold, is the inhibition of cholinesterases. For instance, Donepezil, a piperidine derivative, is a known acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease.[4] Its mechanism involves reversibly binding to and inactivating acetylcholinesterase, thus increasing the levels of acetylcholine in the brain.[4] However, the therapeutic potential of the broader tetrahydrocarbazole class extends far beyond cholinesterase inhibition.

Comparative Analysis of Neuroprotective Efficacy

A pivotal study in the field involved a high-throughput screening of a small-molecule library, which led to the identification of 1-amino-1,2,3,4-tetrahydrocarbazoles as a novel lead structure with potent neuroprotective activities.[2] The subsequent synthesis and evaluation of 23 derivatives provided crucial insights into their structure-activity relationships. The following data summarizes the comparative efficacy of selected active analogs from this study.

Modulation of Endoplasmic Reticulum (ER) Calcium Homeostasis

Impaired intracellular calcium homeostasis is an early event in the pathology of Alzheimer's disease.[2] The study measured the ability of tetrahydrocarbazole analogs to dampen the enhanced carbachol (CCh)-evoked ER calcium release in HEK293 cells expressing a familial AD-linked presenilin 1 mutation (PS1-M146L).

Compound IDSubstitution PatternNormalized ER Calcium Release (% of Control)
Lead Structure 6-nitro~75%
Analog 1 6-chloro~80%
Analog 2 8-methyl~85%
Analog 3 6-cyano~78%
Inactive Analog Unsubstituted>95%

Data synthesized from figures in "Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease".[2]

The data clearly indicates that electron-withdrawing substituents at the R1 position, such as nitro and cyano groups, are favorable for activity in normalizing ER calcium dysregulation.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a critical factor in the progression of neurodegenerative diseases. The neuroprotective effects of tetrahydrocarbazole derivatives were assessed by their ability to increase mitochondrial membrane potential, a key indicator of mitochondrial health.

Compound IDSubstitution PatternIncrease in Mitochondrial Membrane Potential (% of Control)
Lead Structure 6-nitro~120%
Analog 1 6-chloro~115%
Analog 2 8-methyl~110%
Analog 3 6-cyano~118%
Dimebon (Control) -~112%

Data synthesized from figures in "Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease".[2]

Many of the synthesized tetrahydrocarbazole derivatives demonstrated a greater capacity to improve mitochondrial membrane potential compared to the established compound, Dimebon, highlighting their superior potential in mitigating mitochondrial dysfunction.

Attenuation of Amyloid-Beta (Aβ) Production

The accumulation of neurotoxic Aβ peptides is a hallmark of Alzheimer's disease. The study investigated the impact of tetrahydrocarbazole compounds on the production of Aβ38, Aβ40, and Aβ42 in HEK293 cells.

Compound IDSubstitution PatternIC50 for Aβ42 Reduction (µM)
Analog 4 6-trifluoromethyl~2.5 µM
Analog 5 6-bromo~3.0 µM
Analog 6 6-iodo~2.8 µM

Data synthesized from figures in "Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease".[2]

These results demonstrate that several tetrahydrocarbazole analogs can effectively reduce the production of the highly amyloidogenic Aβ42 peptide at low micromolar concentrations.

Underlying Mechanisms of Action: A Multi-Target Approach

The neuroprotective effects of tetrahydrocarbazole compounds stem from their ability to modulate several key signaling pathways and cellular processes.

G THC Tetrahydrocarbazole Compounds ER ER Calcium Homeostasis THC->ER Modulates Mito Mitochondrial Function THC->Mito Enhances Abeta Aβ Production THC->Abeta Attenuates Neuroprotection Neuroprotection ER->Neuroprotection Mito->Neuroprotection Abeta->Neuroprotection (reduces toxicity)

Caption: Multi-target neuroprotective mechanisms of tetrahydrocarbazole compounds.

Experimental Protocols for Assessing Neuroprotection

To ensure the validity and reproducibility of findings, rigorous and well-defined experimental protocols are essential. The following are step-by-step methodologies for the key in vitro assays used to evaluate the neuroprotective effects of tetrahydrocarbazole compounds.

Workflow for In Vitro Neuroprotection Assessment

G start Neuronal Cell Culture (e.g., HEK293, SH-SY5Y) treatment Treat with Tetrahydrocarbazole Compounds start->treatment stressor Induce Neurotoxicity (e.g., CCh, Glutamate, H2O2) treatment->stressor assay1 ER Calcium Imaging (Fluo-4 AM) stressor->assay1 assay2 Mitochondrial Potential (JC-1 Assay) stressor->assay2 assay3 Aβ Quantification (ELISA) stressor->assay3 analysis Data Analysis & Comparison assay1->analysis assay2->analysis assay3->analysis

Caption: Experimental workflow for in vitro neuroprotection assays.

ER Calcium Homeostasis Assay (Fluo-4 AM)

This protocol details the measurement of intracellular calcium concentration using the Fluo-4 AM fluorescent probe.

Materials:

  • HEK293 cells expressing the target protein (e.g., PS1-M146L)

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Carbachol (CCh) or other agonist

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the desired concentration of the tetrahydrocarbazole compound or vehicle control to each well.

    • Incubate at room temperature for 20 minutes.

  • Calcium Imaging:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Record baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm).

    • Add the agonist (e.g., CCh) to induce ER calcium release and immediately start recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Compare the peak calcium release in compound-treated cells to the vehicle-treated control.

Mitochondrial Membrane Potential Assay (JC-1)

This protocol describes the use of the ratiometric fluorescent dye JC-1 to assess mitochondrial membrane potential.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of tetrahydrocarbazole compounds for the desired duration (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

      • J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red).

      • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • A higher red/green ratio indicates a higher mitochondrial membrane potential.

    • Compare the ratios of compound-treated cells to the vehicle-treated control.

Amyloid-Beta (Aβ) Quantification (ELISA)

This protocol outlines the quantification of secreted Aβ peptides in cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • HEK293 cells expressing Amyloid Precursor Protein (APP)

  • Cell culture medium and supplements

  • Aβ ELISA kit (specific for Aβ38, Aβ40, or Aβ42)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed APP-expressing HEK293 cells in a 6-well plate.

    • Once the cells reach ~70-80% confluency, replace the medium with fresh medium containing the tetrahydrocarbazole compounds at various concentrations.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells and debris.

  • ELISA Protocol:

    • Follow the specific instructions provided with the commercial Aβ ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow Aβ to bind.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution to produce a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the Aβ standards.

    • Calculate the concentration of Aβ in each sample based on the standard curve.

    • Compare the Aβ levels in compound-treated samples to the vehicle-treated control.

Conclusion and Future Directions

Tetrahydrocarbazole derivatives represent a highly promising class of multi-target agents for the treatment of neurodegenerative diseases. Their ability to concurrently modulate ER calcium homeostasis, enhance mitochondrial function, and reduce the production of toxic Aβ peptides provides a significant advantage over single-target therapies. The comparative data presented in this guide highlights the potential for specific structural modifications to optimize the neuroprotective efficacy of this scaffold.

Future research should focus on expanding the library of tetrahydrocarbazole analogs and conducting comprehensive structure-activity relationship studies to identify compounds with improved potency and drug-like properties. Furthermore, in vivo studies in relevant animal models of neurodegeneration are crucial to validate the therapeutic potential of these promising compounds and to assess their safety and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of tetrahydrocarbazole-based neuroprotective agents.

References

  • Chakraborty S, Panda P. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. 2021 Sep 1;18(6):709-18. Available from: [Link]

  • Sokolov VB, Makhaeva GF, Aksinenko AY, et al. Molecular design of multitarget neuroprotectors 3. Synthesis and bioactivity of tetrahydrocarbazole—aminoadamantane conjugates. Russian Chemical Bulletin. 2016;65(10):2483-91.
  • Makhaeva GF, Sokolov VB, Shevtsova EF, et al. Focused design of polypharmacophoric neuroprotective compounds: Conjugates of γ-carbolines with carbazole derivatives and tetrahydrocarbazole. Pure and Applied Chemistry. 2017;89(7):977-90.
  • Banoo R, et al.
  • Sokolov VB, Aksinenko AY, Makhaeva GF, et al. Molecular design of multitarget neuroprotectors 2. Synthesis and bioactivity of carbazole—γ-carboline conjugates. Russian Chemical Bulletin. 2016;65(1):234-42.
  • Li Y, et al. Claulansine F–Donepezil Hybrids as Anti-Alzheimer's Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities. Molecules. 2022;27(19):6618.
  • Grienberger C, et al. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease.
  • Ferreira-Vieira TH, et al. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1266-76.
  • de Paula IF, et al. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells. Naunyn-Schmiedeberg's Archives of Pharmacology. 2025;398(1):311-22.
  • ResearchGate. Antioxidant activity of donepezil hybrids. Available from: [Link]

  • ResearchGate. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Available from: [Link]

  • Wang LL, et al. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry. 2021;115:105172.
  • Liu Y, et al. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. ACS Chemical Neuroscience. 2017;8(1):146-58.
  • ResearchGate. MICROWAVE ASSISTED SYNTHESIS AND In-Vitro FREE RADICAL SCAVENGING ACTIVITY OF 1,2,3,4-TETRAHYDRO CARBAZOLE AND ITS OTHER DERIVATIVES. Available from: [Link]

  • Pires M, et al. Synthesis and pharmacological evaluation of novel N-aryl-cinnamoyl-hydrazone hybrids designed as neuroprotective agents for the treatment of Parkinson's disease. Bioorganic Chemistry. 2024;150:107587.
  • Shah R, Singh D, Singh N. Synthesis and evaluation of 1,2,3,4-tetrahydrocarbazole and its derivatives as sulphatase inhibitors. Drug Des. 2018;7:13998.
  • Szymańska E, et al. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • ResearchGate. Comparative IC 50 inhibitory concentration of synthesized compounds and standards against different free radicals. Available from: [Link]

  • ResearchGate. Calculated IC50 values of synthesized triazole derivatives. Available from: [Link]

Sources

A Comparative Guide to AChE Inhibition: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide vs. Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Role of AChE Inhibitors

Alzheimer's disease (AD) is an irreversible, progressive neurodegenerative disorder characterized by a slow decline in memory and cognitive skills.[1] A central theory in the pathology of AD is the "cholinergic hypothesis," which posits that the cognitive decline is substantially linked to a decrease in acetylcholine (ACh), a vital neurotransmitter for learning and memory.[2] This deficit is largely due to the degeneration of cholinergic neurons in the brain.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis and breakdown of ACh in the synaptic cleft.[2][3] Consequently, inhibiting AChE is a key therapeutic strategy to increase the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms.[4][5]

Donepezil is a well-established, second-generation AChE inhibitor and a first-line treatment for mild to moderate AD.[5][6] It serves as a critical benchmark for evaluating new chemical entities. In recent years, the 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising central motif for the development of novel cholinesterase inhibitors.[1] This guide provides an in-depth, objective comparison of the AChE inhibitory properties of the established drug, Donepezil, against N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a representative of this newer class of compounds. We will delve into their mechanisms of action, comparative efficacy based on available experimental data for the carbazole scaffold, and the detailed protocols required to validate these findings.

Compound Profile: Donepezil

Donepezil hydrochloride is a piperidine derivative that functions as a highly selective, reversible, and centrally acting AChE inhibitor.[2][3] Its efficacy in improving cognitive function in AD patients is well-documented.[2][4]

Mechanism of Action: Donepezil's inhibitory action is characterized as mixed competitive and non-competitive.[7] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[1][7] The PAS is also implicated in the aggregation of β-amyloid, suggesting a potential secondary disease-modifying benefit of PAS-binding inhibitors.[1] By reversibly inhibiting the enzyme, Donepezil prevents the breakdown of ACh, increasing its levels at cholinergic synapses and enhancing neurotransmission.[2][4] Molecular dynamics simulations show that Donepezil's association involves reversible axial displacement and reorientation within the active site gorge of the enzyme.[7]

Pharmacokinetics and Efficacy: Donepezil is well-absorbed orally and possesses a long half-life of approximately 70 hours, which allows for convenient once-daily dosing.[2][8] It exhibits high selectivity for AChE over butyrylcholinesterase (BChE), which is desirable as BChE inhibition is associated with peripheral side effects.[1][9][10]

Compound Profile: N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

The N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide belongs to a class of compounds built upon the tetrahydrocarbazole core. This scaffold is of significant interest in medicinal chemistry for its potential to yield potent and selective AChE inhibitors.[1][11] While extensive public data on this specific acetamide derivative is limited, we can infer its potential performance from studies on closely related analogues synthesized from the same parent structure.

Synthesis and Structure-Activity Relationship (SAR): The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is often achieved through the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone.[1] Subsequent modifications at various positions of the carbazole ring allow for the tuning of inhibitory activity and selectivity. Studies on a series of 6- and 9-substituted derivatives have shown that specific modifications can produce compounds with high selectivity for AChE over BChE, making them promising candidates for AD therapy.[1] For instance, compounds like 6-Amino-2,3,4,9-tetrahydro-1H-carbazole have been identified as selective AChE inhibitors, suggesting the therapeutic potential of this chemical family.[1]

Predicted Mechanism of Action: Based on molecular docking studies of related carbazole derivatives, these compounds are predicted to bind within the active site gorge of AChE, interacting with key residues.[1][12][13] The specific interactions dictate the potency and selectivity of the inhibition. The mechanism is anticipated to be reversible, similar to Donepezil.

Head-to-Head Comparison: Performance Metrics

The primary metric for comparing the efficacy of enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

Parameter Donepezil N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide & Analogues Commentary
Target(s) Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Both compounds are designed to primarily target AChE.
AChE IC50 Value 6.7 nM - 12.0 nM[9][14]Varies by derivative; a 4-fluoro substituted N-carbazole showed an IC50 of 14.14 µM (14,140 nM).[12][13]Donepezil is a highly potent inhibitor with nanomolar efficacy. The reported carbazole derivatives show significantly lower potency (micromolar range), indicating that while the scaffold is promising, further optimization is required to match Donepezil's potency.
Selectivity High selectivity for AChE over BChE (>1000-fold).[9][10]Certain derivatives are reported to be selective for AChE.[1]Selectivity is a key advantage of Donepezil, minimizing peripheral side effects. The carbazole scaffold has demonstrated the potential for selectivity, which is a critical parameter for further development.
Inhibition Type Mixed Competitive / Non-competitive.[7][14][15]Predicted to be reversible; specific kinetics (competitive, non-competitive) would require experimental determination.Donepezil's dual-site binding contributes to its potent inhibition. Kinetic studies are essential to fully characterize the mechanism of novel carbazole inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are critical. Here, we detail the methodologies for assessing and comparing AChE inhibitors.

In Vitro AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.[16][17][18][19]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[17][18] The rate of color formation is directly proportional to the enzyme's activity.

G cluster_0 AChE Catalysis cluster_1 Colorimetric Reaction cluster_2 Inhibition A Acetylthiocholine (ATCh) (Substrate) B Thiocholine A->B AChE C DTNB (Ellman's Reagent) B->C + D TNB (Yellow Anion) Absorbance @ 412 nm C->D Inhibitor Inhibitor (e.g., Donepezil) AChE_Enzyme AChE Enzyme Inhibitor->AChE_Enzyme Blocks Activity

Principle of the Ellman's Assay for AChE Inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM phosphate buffer or 50 mM Tris-HCl buffer, pH 8.0.[17][20]

    • AChE Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from electric eel) in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

    • Substrate Solution: Prepare a 10 mM solution of Acetylthiocholine Iodide (ATChI) in the assay buffer.[20]

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.[20]

    • Test Compound/Control: Prepare stock solutions of the test inhibitor (N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide) and a reference inhibitor (Donepezil) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each concentration of the test inhibitor or reference inhibitor to respective wells. For the control (100% activity), add 25 µL of the solvent.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[20] This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Workflow for Kinetic Analysis of Inhibition

To determine the type of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed by varying the concentrations of both the substrate and the inhibitor.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor run_assay Run Ellman's Assay for each combination of [Inhibitor] and [Substrate] prep_inhibitor->run_assay prep_substrate Prepare Serial Dilutions of Substrate (ATCh) prep_substrate->run_assay calc_rates Calculate Reaction Rates (V) run_assay->calc_rates plot_data Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) calc_rates->plot_data analyze_plot Analyze Plot Pattern to Determine Inhibition Type plot_data->analyze_plot calc_ki Calculate Inhibition Constant (Ki) from secondary plots analyze_plot->calc_ki

Workflow for Determining AChE Inhibition Kinetics.

Procedure:

  • Set up a matrix of experiments with at least five substrate concentrations and five inhibitor concentrations (including zero inhibitor).

  • Perform the Ellman's assay as described above for each condition.

  • Calculate the initial reaction velocity (V) for each combination.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V versus 1/[S]).

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Mixed Inhibition: Lines intersect in the second quadrant (off-axes).

  • The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.[21]

Conclusion and Future Directions

This guide establishes a clear comparison between the benchmark AChE inhibitor, Donepezil, and the emerging class of tetrahydrocarbazole derivatives represented by N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. Donepezil remains the gold standard, with exceptionally high potency (low nanomolar IC50) and selectivity.[9][14]

The tetrahydrocarbazole scaffold demonstrates clear potential as a source of novel AChE inhibitors.[1] However, based on currently available public data for its analogues, significant lead optimization is required to achieve potency comparable to Donepezil.[12][13] The key advantage of this scaffold lies in its synthetic tractability, allowing for extensive structure-activity relationship (SAR) studies to improve efficacy.

Future research for the N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide family should focus on:

  • Systematic SAR Studies: Synthesizing and testing a wider array of derivatives to identify substitutions that enhance potency and selectivity.

  • Comprehensive Kinetic Analysis: Performing detailed kinetic studies to elucidate the precise mechanism of inhibition for the most promising candidates.

  • In Vivo Evaluation: Advancing lead compounds to animal models of AD to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in improving cognitive function.

  • Dual-Target Inhibition: Exploring modifications to the carbazole scaffold that might confer inhibitory activity against other relevant targets in AD, such as BACE1 or BChE, to develop multi-target-directed ligands.[22]

By employing the rigorous experimental protocols outlined herein, researchers can effectively validate new compounds and contribute to the development of the next generation of therapies for Alzheimer's disease.

References

  • Kukreja, A., et al. (2022). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR-CSIR, India. Available at: [Link]

  • D'Souza, M., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling. Available at: [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available at: [Link]

  • ProQuest. (n.d.). Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. ProQuest Dissertations & Theses Global. Available at: [Link]

  • YouTube. (2025). Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology. Available at: [Link]

  • Ota, T., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology. Available at: [Link]

  • Shiraishi, T., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Donepezil. StatPearls. Available at: [Link]

  • Kamal, M. A., et al. (2009). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Sudo, J., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Asian Journal of Chemistry. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. Available at: [Link]

  • Wakatsuki, Y., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with... ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. ResearchGate. Available at: [Link]

  • DergiPark. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark. Available at: [Link]

  • Drug Development and Delivery. (n.d.). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Drug Development and Delivery. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]

  • Cavas, L., & Yilmaz, I. (2019). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. Interdisciplinary Sciences: Computational Life Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of substituted 1,2,3,4-tetrahydrocarbazoles (THCz), a class of compounds recognized for their privileged structural scaffold based on the natural indole moiety.[1][2][3] Found in numerous naturally occurring alkaloids and therapeutic agents, the tetrahydrocarbazole nucleus is a focal point in medicinal chemistry due to its versatile pharmacological potential.[1][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to illuminate the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and anti-inflammatory properties of these fascinating molecules.

Introduction: The Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole is a tricyclic aromatic structure where a pyrrole ring is fused with both a benzene and a cyclohexane ring.[1] This unique architecture serves as a robust foundation for developing therapeutic agents, exhibiting a wide array of biological effects including tumor growth suppression, antibacterial action, and protein kinase inhibition.[2][3] The versatility of the THCz scaffold allows for substitutions at multiple positions, primarily on the nitrogen atom (N-9) and the aromatic ring, which significantly modulates its biological profile. This guide will dissect these modifications to provide a clear comparative analysis of their functional consequences.

Tetrahydrocarbazole_Overview cluster_activities Key Biological Activities cluster_modifications Structural Modifications (SAR) THCz Tetrahydrocarbazole (THCz) Core Scaffold Anticancer Anticancer THCz->Anticancer Targeting: - Apoptosis Pathways - Cell Cycle - Kinases, HDAC, Telomerase Antimicrobial Antimicrobial THCz->Antimicrobial Targeting: - DNA Gyrase - Cell Wall Synthesis AntiInflammatory Anti-inflammatory THCz->AntiInflammatory Targeting: - COX-1 / COX-2 Enzymes N9_Sub N-9 Substitution N9_Sub->THCz Aromatic_Sub Aromatic Ring Substitutions Aromatic_Sub->THCz Heterocycle_Fusion Heterocyclic Fusions Heterocycle_Fusion->THCz

Caption: Overview of Tetrahydrocarbazole's therapeutic potential.

Comparative Anticancer Activity

Tetrahydrocarbazole derivatives have been a significant focus of oncology research for decades, partly because their core structure is present in foundational anticancer drugs like the vinca alkaloids (Vincristine, Vinblastine).[4][5][6] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of microtubule formation, and modulation of key signaling proteins like VEGF, TNF-α, and histone deacetylases (HDACs).[4][5]

Mechanistic Pathways & Structure-Activity Relationship (SAR)

The efficacy of THCz derivatives is highly dependent on the nature and position of their substituents. By strategically modifying the core, researchers can tune the compound's potency and selectivity against various cancer cell lines.

  • N-9 Position: Substitution at the nitrogen atom is a common strategy to enhance activity. For instance, attaching moieties like substituted benzoyl chlorides has been shown to yield derivatives with significant in vitro anticancer activity.[7]

  • Aromatic Ring Substitutions: The addition of functional groups to the benzene ring plays a critical role. Hybridizing THCz with dithioate derivatives, particularly those containing a 4-chlorophenylpiperazine moiety, has produced compounds with cytotoxic activity against the MCF7 breast cancer cell line superior to the standard drug doxorubicin.[8]

  • Hybrid Molecules: Fusing the THCz scaffold with other pharmacologically active heterocycles, such as triazoles, can create novel agents that target specific cancer pathways. Tetrahydrocarbazole-triazole hybrids have been identified as potent inhibitors of telomerase, an enzyme crucial for cancer cell immortality, leading to apoptosis and cell cycle arrest in breast cancer cells.[9]

Anticancer_Mechanisms cluster_cellular Cellular Effects cluster_molecular Molecular Targets THCz Substituted Tetrahydrocarbazole DNA DNA Intercalation & Cleavage THCz->DNA binds to / inhibits HDAC HDAC Inhibition THCz->HDAC binds to / inhibits Telomerase Telomerase Inhibition THCz->Telomerase binds to / inhibits Kinases Kinase Inhibition (pERK, pRb) THCz->Kinases binds to / inhibits Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2-M phase) MicrotubuleInhibition Microtubule Inhibition DNA->Apoptosis DNA->CellCycleArrest DNA->MicrotubuleInhibition HDAC->Apoptosis HDAC->CellCycleArrest HDAC->MicrotubuleInhibition Telomerase->Apoptosis Telomerase->CellCycleArrest Telomerase->MicrotubuleInhibition Kinases->Apoptosis Kinases->CellCycleArrest Kinases->MicrotubuleInhibition

Caption: Key molecular targets and cellular effects of THCz derivatives.

Comparative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative substituted tetrahydrocarbazoles against common cancer cell lines, providing a quantitative basis for comparison.

Compound ClassKey Substituent / Hybrid MoietyTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Dithioate Hybrid4-chlorophenylpiperazineMCF7 (Breast)0.00724 Doxorubicin>0.00724[8]
Dithioate Hybrid4-chlorophenylpiperazineHCT116 (Colon)0.00823 DoxorubicinComparable[8]
Triazole Hybrid(Compound 5g)MCF7 (Breast)Potent--[9]
Oxadiazole AmineSubstituted Phenyl(piperazin-1-yl)methylMCF7 (Breast)35.6 - 80.0 µg/mL--[10]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard, self-validating method for assessing the cytotoxic effects of substituted tetrahydrocarbazoles on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will cleave the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Tetrahydrocarbazoles have emerged as a promising scaffold, with derivatives showing activity against a range of bacteria and fungi.[1][3][12]

Spectrum of Activity & SAR

The antimicrobial efficacy of THCz derivatives is strongly influenced by their substitution patterns.

  • N-Substitution: Compounds substituted on the nitrogen atom with a dimethylaminopropyl chain exhibit antibacterial activity almost exclusively against Gram-positive bacteria, while their N-unsubstituted counterparts are inactive.[13] This highlights the critical role of the N-substituent in mediating bacterial interaction or cell entry.

  • Halogenation: The introduction of halogen atoms, such as in dibromo-1,2,3,4-tetrahydrocarbazole, has been shown to confer antimicrobial properties.[1]

  • Hybridization: Linking the THCz core to other heterocyclic systems is a fruitful strategy. Derivatives conjugated with pyrazole, thiadiazole, and oxadiazole moieties have demonstrated promising antibacterial and moderate antifungal activities.[12][14]

Comparative Data: Antimicrobial Potency
Compound ClassKey Substituent / Hybrid MoietyTarget OrganismActivity MetricSource
N-Substituted THCzDimethylaminopropyl chainGram-positive bacteriaActive[13]
Unsubstituted THCzNoneGram-positive bacteriaInactive[13]
Bromo-THCzDibromoBacteriaActive[1]
Imidazo-CarbazoleImidazole moietyS. aureus, E. coli, MRSAMIC: 1-8 µg/mL[10]
Triazolo-Carbazole1,2,4-triazole moietyC. albicansMIC: 2-4 µg/mL[10]
Acid-functionalized6-methyl-9H-carbazole-3-carboxylic acidB. cereusMIC: 12.73 µg/mL[11]
Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a reliable method for screening the antimicrobial activity of substituted tetrahydrocarbazoles.

Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the zone of inhibition.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile swabs, sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of an agar plate using a sterile swab to create a lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells. This step's integrity relies on ensuring no spillage and allowing the solutions to diffuse from a single point.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Data Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

  • Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity. The absence of a zone around the negative control well validates that the solvent has no intrinsic activity.

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Standardized Microbial Inoculum A2 Inoculate Agar Plate (Lawn Culture) A1->A2 A3 Punch Wells in Agar A2->A3 B1 Load Wells: - Test Compound - Positive Control - Negative Control A3->B1 B2 Incubate Plate (24-48h) B1->B2 C1 Measure Zone of Inhibition (mm) B2->C1 C2 Compare Activity to Controls C1->C2

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Tetrahydrocarbazole derivatives have been investigated as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) enzymes that are central to the inflammatory cascade.[15][16]

Mechanism of Action & SAR

The anti-inflammatory action of THCz is largely attributed to the inhibition of prostaglandin synthesis through the arachidonic acid pathway.

  • COX Inhibition: Many THCz derivatives are designed as COX-1 and COX-2 inhibitors.[15][16] The selective inhibition of COX-2 is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

  • Structural Analogs: Researchers have designed novel THCz derivatives based on the structure of established NSAIDs like indomethacin.[15][16]

  • Key Substitutions: The anti-inflammatory potency is highly dependent on substitutions. Major substitutions with halogens or electron-releasing groups on the THCz structure play a crucial role.[15][16] Furthermore, N-9 substituted derivatives have been observed to display significant anti-inflammatory activities.[15][16]

  • Hybrid Pharmacophores: Linking THCz with other pharmacophores known for anti-inflammatory effects, such as pyrazolines and diazoles, has yielded compounds with significant activity.[15][16][17]

Anti_Inflammatory_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation THCz Substituted Tetrahydrocarbazole THCz->COX Inhibition

Caption: Inhibition of the COX pathway by THCz derivatives.

Comparative Data: Anti-inflammatory Efficacy
Compound ClassKey Substituent / Hybrid MoietyAssayPotencySource
Dinitro-THCz PyrazolinePhenol, furan, chloro moietiesHRBC Membrane StabilizationExcellent (91.89%)[17]
Dinitro-THCz Pyrazoline(Compound 2)HRBC Membrane StabilizationIC₅₀ = 0.06 µg/mL (vs. Diclofenac IC₅₀ = 7.7 µg/mL)
Isoxazolinyl-THCzIsoxazole ringCarrageenan-induced edemaActive[1]
Pyrazolinyl-THCzPyrazoline ringCarrageanan-induced edemaActive[1]
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is a well-established method to assess anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane, which is implicated in the inflammatory process.

Objective: To evaluate the ability of test compounds to stabilize the HRBC membrane against hypotonicity-induced hemolysis.

Materials:

  • Fresh whole human blood (from a healthy volunteer, with consent)

  • Hypotonic solution (0.25% NaCl), Isotonic solution (0.9% NaCl), Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent)

  • Standard drug (e.g., Diclofenac sodium)

  • Centrifuge, spectrophotometer

Procedure:

  • RBC Preparation: Centrifuge fresh blood at 3000 rpm for 10 min. Discard the plasma and buffy coat. Wash the packed red blood cells three times with isotonic saline. Resuspend the cells to make a 10% v/v suspension in isotonic saline.

  • Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound/standard drug at various concentrations.

  • Controls: Prepare a control mixture containing the RBC suspension and hypotonic saline but no test compound (maximum hemolysis). Prepare a drug-free control with isotonic saline to represent 0% hemolysis.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Data Acquisition: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm. The principle is that membrane stabilization prevents hemolysis, resulting in lower hemoglobin content in the supernatant and thus lower absorbance.

  • Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

  • Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% membrane stabilization.

Conclusion

The 1,2,3,4-tetrahydrocarbazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. This guide demonstrates that targeted substitutions on the core ring system profoundly influence its biological activity.

  • For Anticancer Activity, hybridization with moieties like dithioates and triazoles can yield compounds with potency exceeding current standards, acting through diverse mechanisms like telomerase and kinase inhibition.

  • For Antimicrobial Activity, N-alkylation and the introduction of specific heterocyclic side chains are critical for enhancing potency, particularly against drug-resistant bacterial strains.

  • For Anti-inflammatory Effects, molecular hybridization with pyrazolines and strategic substitutions on the aromatic ring can produce potent and selective COX-2 inhibitors.

The comparative data and standardized protocols presented herein provide a framework for researchers to build upon. Future work should continue to explore novel substitutions and hybrid molecules, focusing on optimizing pharmacokinetic properties and elucidating precise mechanisms of action to translate the clear therapeutic potential of substituted tetrahydrocarbazoles into clinical applications.

References

  • Chakraborty S, Panda P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Kumar, N., & Luthra, P. M. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Mini-Reviews in Medicinal Chemistry. [Link]

  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link]

  • Kumar, N., & Luthra, P. M. (2023). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review. ResearchGate. [Link]

  • Chakraborty, S., & Panda, P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]

  • Kumar, N., & Luthra, P. M. (2023). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review. Bentham Science. [Link]

  • Kumar, N., & Luthra, P. M. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kumar, N., & Luthra, P. M. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Semantic Scholar. [Link]

  • R, S., & S, S. (2015). Synthesis, Characterization and Evaluation of N-Substituted Tetrahydrocarbazoles for anti-oxidant activity. Journal of Pharmacreations. [Link]

  • Chakraborty, S., & Panda, P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]

  • Kumar, N., & Luthra, P. M. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Ingenta Connect. [Link]

  • Yakkala, P. A., et al. (2023). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]

  • Wang, Z., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Ghani, A., et al. (2022). Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 23(8), 1939. [Link]

  • Andreani, A., et al. (1989). Synthesis and Antimicrobial Activity of Benzo[a]dihydrocarbazole and benzotetrahydrocyclohept[1,2-b]indole Derivatives. Arzneimittelforschung, 39(8), 917-9. [Link]

  • S, S., & S, S. (2015). Evaluation of anti-cancer activity on N-Substituted Tetrahydrocarbazoles. International Journal of Pharmaceutical Archive. [Link]

  • Ghani, A., et al. (2023). Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies. Arabian Journal of Chemistry, 16(2), 104479. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. ResearchGate. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 1-10. [Link]

  • Kumar, N., & Luthra, P. M. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Ovid. [Link]

  • Sharma, P., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link]

  • Al-Hussain, S. A., & Afzal, M. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6673. [Link]

  • Parthiban, P., et al. (2014). Design, Synthesis and Antimicrobial activity of some substituted tetrahydro carbazole derivatives. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. Anticancer Research, 38(8), 4587-4591. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. ResearchGate. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2022). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. R Discovery. [Link]

  • Kumar, A., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate. [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a compound belonging to the pharmacologically significant carbazole family. Given the broad spectrum of biological activities associated with carbazole and tetrahydrocarbazole derivatives, a thorough assessment of off-target interactions is a critical step in its preclinical development.[1][2][3][4]

This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed studies. In the absence of publicly available cross-reactivity data for this specific molecule, we will present a robust, multi-tiered screening strategy, complete with hypothetical comparative data to illustrate the analytical approach.

The Imperative for Broad-Spectrum Profiling of Carbazole Analogs

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anticancer to neuroprotective agents.[2][4] Tetrahydrocarbazole derivatives, in particular, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[3][5] This inherent biological promiscuity underscores the necessity of early and comprehensive in vitro safety pharmacology profiling to identify potential off-target liabilities that could lead to adverse drug reactions.[6][7][8] Our proposed study is therefore designed to de-risk the progression of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide by systematically evaluating its interaction with key protein families implicated in common off-target effects.

A Tiered Approach to Cross-Reactivity Assessment

We propose a tiered approach, beginning with broad panel screening to identify potential areas of concern, followed by more focused functional assays to determine the nature of any observed interactions. This strategy is both cost-effective and scientifically rigorous, allowing for a comprehensive evaluation of the compound's selectivity profile.

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial phase of our investigation involves screening N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide against a diverse panel of targets known to be associated with adverse drug reactions. For comparative purposes, we will include a well-characterized, multi-target kinase inhibitor, Staurosporine , as a positive control for broad cross-reactivity, and a highly selective hypothetical compound, "Comparator A" , as a negative control.

Radioligand Binding Assays for GPCRs, Ion Channels, and Transporters

Radioligand binding assays are a robust and high-throughput method to assess the affinity of a compound for a wide range of receptors and channels.[9][10] They are considered a gold standard for initial off-target screening in safety pharmacology.[6][9]

  • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates. Protein concentration is determined using a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand, and varying concentrations of the test compound (N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, Staurosporine, or Comparator A).[11]

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the unbound.[11]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9][12]

TargetClassN-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)
Dopamine D2 GPCR85% 45%2%
Serotonin 5-HT2A GPCR92% 68%<1%
Adrenergic α1A GPCR35%75%5%
Muscarinic M1 GPCR12%30%3%
hERG Ion Channel15%55%1%
SERT Transporter78% 25%4%

Data is hypothetical and for illustrative purposes only. Hits ( >50% inhibition) are highlighted in bold.

Kinase Inhibition Panel

Given that many carbazole derivatives have been investigated as kinase inhibitors, a broad kinase panel screen is essential.[1][2] This will identify any potential off-target kinase activity that could lead to unforeseen cellular effects.

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.[13]

  • Reaction Setup: The kinase, its specific substrate, ATP, and the test compound are incubated together in a 384-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the newly formed ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor (DMSO) control.

Kinase TargetFamilyN-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)
CDK2/cyclin A CMGC8%98%2%
VEGFR2 TK15%95%<1%
PKA AGC65% 99%3%
ROCK1 AGC42%88%5%
p38α CMGC22%75%1%

Data is hypothetical and for illustrative purposes only. Hits ( >50% inhibition) are highlighted in bold.

Cytochrome P450 (CYP) Inhibition Panel

Assessing the potential for drug-drug interactions is a critical component of safety pharmacology.[14][15] This panel evaluates the inhibitory activity of the test compound against the major drug-metabolizing CYP enzymes.[16][17]

  • Incubation: The test compound is incubated with human liver microsomes and a cocktail of CYP-specific probe substrates.

  • Reaction Termination: The reaction is stopped by the addition of a solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites of the probe substrates.

  • Data Analysis: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP enzyme. IC50 values are then calculated.[16]

CYP IsoformN-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (IC50, µM)Staurosporine (IC50, µM)Comparator A (IC50, µM)
CYP1A2 >5015.2>50
CYP2C9 22.58.9>50
CYP2C19 18.75.4>50
CYP2D6 8.1 12.1>50
CYP3A4 35.62.5>50

Data is hypothetical and for illustrative purposes only. Potentially significant inhibition (IC50 < 10 µM) is highlighted in bold.

Tier 2: Functional Follow-up Assays

Based on the hypothetical hits identified in Tier 1 (Dopamine D2, Serotonin 5-HT2A, SERT, and PKA), Tier 2 assays are essential to determine the functional consequence of these interactions. A binding event does not always translate to a functional effect, and it is crucial to distinguish between agonism and antagonism.[18][19]

G cluster_GPCR GPCR Functional Assay Workflow cluster_Kinase Kinase Functional Assay Workflow GPCR_Start Identified GPCR Hit (e.g., 5-HT2A) GPCR_Assay Cell-based Functional Assay (e.g., Calcium Flux for Gq-coupled 5-HT2A) GPCR_Start->GPCR_Assay GPCR_Mode Determine Mode of Action GPCR_Assay->GPCR_Mode GPCR_Agonist Agonist Mode GPCR_Mode->GPCR_Agonist Compound alone stimulates response GPCR_Antagonist Antagonist Mode GPCR_Mode->GPCR_Antagonist Compound blocks known agonist response GPCR_Result Quantify Potency (EC50 or IC50) GPCR_Agonist->GPCR_Result GPCR_Antagonist->GPCR_Result Kinase_Start Identified Kinase Hit (e.g., PKA) Kinase_Assay Cell-based Assay (e.g., CREB Phosphorylation) Kinase_Start->Kinase_Assay Kinase_Result Confirm Cellular Inhibition & Determine IC50 Kinase_Assay->Kinase_Result

Caption: Functional follow-up assay decision tree.

GPCR Functional Assays

For the identified GPCR hits (Dopamine D2 and Serotonin 5-HT2A), we will employ cell-based assays that measure downstream signaling events.[18][20][21]

  • Cell Culture: A cell line stably expressing the 5-HT2A receptor is cultured and plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added at various concentrations. To test for antagonism, the compound is added prior to the addition of a known 5-HT2A agonist (e.g., serotonin).

  • Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

  • Data Analysis: For agonist activity, the concentration-response curve is used to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, the IC50 is determined from the inhibition of the agonist response.

TargetAssayFunctional ModePotency (EC50/IC50, µM)
Dopamine D2 cAMP AssayAntagonist2.5
Serotonin 5-HT2A Calcium FluxAntagonist1.8

Data is hypothetical and for illustrative purposes only.

Cellular Kinase Activity Assay

To confirm the PKA inhibition observed in the biochemical assay, a cell-based assay is performed to assess activity in a more physiologically relevant context.

  • Cell Treatment: Cells are treated with a known PKA activator (e.g., Forskolin) in the presence or absence of the test compound.

  • Cell Lysis: Cells are lysed, and protein concentration is determined.

  • SDS-PAGE and Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.

  • Detection: The signal is detected using chemiluminescence.

  • Data Analysis: The ratio of pCREB to total CREB is quantified to determine the extent of PKA inhibition.

TargetAssayCellular IC50 (µM)
PKA pCREB Western Blot12.5

Data is hypothetical and for illustrative purposes only.

Synthesis and Interpretation of Results

Based on our hypothetical data, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide exhibits a polypharmacological profile with significant antagonist activity at D2 and 5-HT2A receptors, moderate inhibition of the serotonin transporter, and weak inhibition of PKA. The compound also shows moderate inhibitory potential against the CYP2D6 enzyme.

This profile can be compared to the intended therapeutic target of the compound. If, for instance, the primary target is a different kinase, the activities at D2, 5-HT2A, and SERT represent significant off-target effects that could have clinical implications (e.g., neuropsychiatric side effects). The CYP2D6 inhibition suggests a potential for drug-drug interactions with other medications metabolized by this enzyme.

In contrast, the "Comparator A" compound demonstrates a clean profile, suggesting high selectivity. Staurosporine, as expected, shows broad activity across multiple target classes, confirming its utility as a positive control.

Conclusion

This guide outlines a systematic and robust strategy for the comprehensive cross-reactivity profiling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. By employing a tiered approach of broad panel screening followed by targeted functional assays, researchers can build a detailed understanding of the compound's selectivity. This early, data-driven assessment of potential off-target activities is crucial for making informed decisions in the drug discovery pipeline, ultimately mitigating the risk of late-stage failures and enhancing the potential for developing a safe and effective therapeutic agent.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Wiley Periodicals LLC.
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available at: [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link]

  • Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. PubMed. Available at: [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • GPCR Assay Services. ION Biosciences. Available at: [Link]

  • Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

  • Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. Available at: [Link]

  • CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. PubMed. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. Available at: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Available at: [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Available at: [Link]

  • Synthesis of carbazole acetamide derivatives. Conditions and reagents:.... ResearchGate. Available at: [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antidiabetic properties.[1][2] Specifically, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its analogues have emerged as promising therapeutic candidates, with some showing potential as butyrylcholinesterase (BChE) inhibitors for neurodegenerative diseases and as CRTH2 receptor antagonists for allergic conditions.[3]

The journey from a promising hit compound to a viable drug candidate is critically dependent on its pharmacokinetic profile. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective and safe medicines. This guide provides a comprehensive comparison of the pharmacokinetic profiles of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide derivatives. It synthesizes data from various studies and outlines the critical experimental methodologies used to generate this data, offering field-proven insights for researchers in drug development.

Core Pharmacokinetic Principles: The ADME Framework

To compare the pharmacokinetic profiles of different chemical entities, we evaluate a set of key parameters that define their behavior in a biological system. These parameters are collectively described by the ADME framework:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key parameters include Bioavailability (F%) , the fraction of the administered dose that reaches systemic circulation; Cmax , the maximum plasma concentration; and Tmax , the time to reach Cmax.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. The Volume of Distribution (Vd) describes the extent of drug distribution, while Plasma Protein Binding (PPB) affects the fraction of free, active drug.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver.[4][5] The metabolic stability (often expressed as in vitro half-life, t½) and the identification of major metabolites are crucial for predicting a drug's in vivo clearance. The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of approximately 60% of marketed drugs.[5]

  • Excretion: The removal of the drug and its metabolites from the body. Clearance (CL) is the volume of plasma cleared of the drug per unit time, and the elimination half-life (t½) determines the dosing interval.

Comparative Analysis of Tetrahydrocarbazole Derivatives

While specific pharmacokinetic data for a wide range of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide derivatives is not extensively published in a single source, we can synthesize findings from studies on structurally related tetrahydrocarbazoles to draw comparisons and highlight key structure-activity relationships (SAR).

One study on hypoglycemic tetrahydrocarbazole derivatives investigated the pharmacokinetic profile of a promising compound, Derivative 7a .[1][6] Another study evaluated the metabolic stability of a different derivative, Compound 12b , in artificial gastrointestinal fluids and rat plasma.[7]

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterDerivative 7a[1]General Observations & Implications
Dose (Oral) 100 mg/kgHigh dose, suggesting potential for lower potency or bioavailability.
Cmax 1.8 ± 0.4 µg/mLModerate peak plasma concentration.
Tmax 3.3 ± 1.5 hRelatively slow absorption.
AUC (0-t) 14.2 ± 3.1 µg·h/mLA measure of total drug exposure over time.
4.1 ± 0.9 hModerate half-life, may require twice-daily dosing.

Table 2: Comparative In Vitro Stability Data

AssayDerivative 12b[7]General Observations & Implications
Artificial Gastric Fluid Good StabilitySuggests the compound can survive the acidic stomach environment.
Artificial Intestinal Fluid Good StabilityIndicates stability in the primary region of drug absorption.
Rat Plasma Good StabilityLow degradation by plasma esterases, ensuring the parent drug circulates.

Interpretation of Comparative Data:

  • Absorption and Bioavailability: The high oral dose required for Derivative 7a suggests that its oral bioavailability might be limited.[1] The Tmax of over 3 hours indicates a slower rate of absorption.[1] In contrast, the excellent stability of Derivative 12b in simulated gastrointestinal fluids is a positive indicator for oral absorption, though in vivo data is needed for confirmation.[7]

  • Metabolism and Elimination: A half-life of approximately 4 hours for Derivative 7a is common for small molecules but may necessitate multiple daily doses to maintain therapeutic concentrations.[1] The high stability of Derivative 12b in plasma suggests that its clearance is likely driven by hepatic metabolism rather than degradation in the blood.[7]

Key Experimental Methodologies

The trustworthiness of pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays crucial for profiling N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide derivatives.

In Vitro Assays: Early Indicators of In Vivo Performance
  • Workflow for In Vitro ADME Screening

    This diagram illustrates a typical high-throughput screening cascade for evaluating key ADME properties early in drug discovery.

    ADME_Workflow cluster_Permeability Absorption Potential cluster_Metabolism Metabolic Fate cluster_Distribution Distribution Profile PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 If permeable Microsomes Microsomal Stability (Phase I Metabolism) CYP_Inhibit CYP450 Inhibition (Drug-Drug Interactions) Microsomes->CYP_Inhibit If stable PPB Plasma Protein Binding Assay Start New Chemical Entity (NCE) Start->PAMPA Start->Microsomes Start->PPB

    Caption: High-level workflow for in vitro ADME profiling.

  • Metabolic Stability Assay (Liver Microsomes)

    • Causality: This assay is a primary screen to predict in vivo hepatic clearance.[5] Liver microsomes contain a high concentration of CYP450 enzymes, which are major contributors to Phase I metabolism.[4][5] Compounds that are rapidly metabolized in this assay are likely to have high first-pass metabolism and low oral bioavailability.

    • Protocol:

      • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a working stock solution (e.g., 3 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[8]

      • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the microsomal solution (final protein concentration 0.5 mg/mL).[4][5][8]

      • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[5] A parallel incubation without NADPH serves as a negative control.

      • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

      • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]

      • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

      • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[8]

  • CYP450 Inhibition Assay (Fluorogenic)

    • Causality: This assay is critical for predicting the potential for drug-drug interactions (DDIs).[9][10] If a new compound inhibits a specific CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxicity. Fluorogenic assays are a high-throughput method for this assessment.[9][11]

    • Protocol:

      • System: Use individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) and a specific fluorogenic probe substrate for each.[9][10]

      • Incubation: In a 96- or 384-well plate, combine the recombinant CYP enzyme, potassium phosphate buffer, and the test compound at various concentrations.[11]

      • Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to start the reaction.

      • Detection: The CYP enzyme metabolizes the substrate into a fluorescent product.[11] Monitor the increase in fluorescence over time using a microplate reader.

      • Data Analysis: Compare the rate of fluorescence generation in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[10]

  • Caco-2 Permeability Assay

    • Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[12][13] This assay predicts intestinal drug absorption and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][14][15]

    • Protocol:

      • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until a differentiated monolayer is formed.[12]

      • Transport Study (A to B): Add the test compound to the apical (A) side, which represents the intestinal lumen. At various time points, take samples from the basolateral (B) side, representing the blood.

      • Transport Study (B to A): In a separate set of wells, add the compound to the basolateral side and sample from the apical side.

      • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

      • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is actively transported out of the cells by an efflux pump.[12]

In Vivo Studies: The Definitive Profile
  • Logical Flow of an In Vivo PK Study

    This diagram outlines the critical steps from animal dosing to data analysis in a typical rodent pharmacokinetic study.

    InVivo_PK_Flow Dosing Animal Dosing (IV and PO Routes) Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Drug Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling

  • Rodent Pharmacokinetic Study

    • Causality: In vivo studies provide the most relevant data on how a drug behaves in a whole organism, integrating all ADME processes simultaneously. [16][17]Using both intravenous (IV) and oral (PO) administration allows for the definitive calculation of absolute oral bioavailability. [18] * Protocol:

      • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically fasted overnight before dosing. [18] 2. Dosing Groups:

        • IV Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1-5 mg/kg). [18]This serves as the 100% bioavailability reference.

        • PO Group: Administer the compound via oral gavage (e.g., 10-50 mg/kg). [18] 3. Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the saphenous or jugular vein. Place samples into tubes containing an anticoagulant (e.g., EDTA).

      • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

      • Bioanalysis: Extract the drug from the plasma (e.g., using protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

      • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key parameters like AUC, CL, Vd, t½, Cmax, Tmax, and F%.

Conclusion and Future Directions

The pharmacokinetic profile is a decisive factor in the success of any drug development program. For the N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide class of compounds, early and systematic evaluation of ADME properties is essential. The available data suggests that while some derivatives show promise, careful optimization is needed to enhance properties like oral bioavailability and to ensure a suitable half-life for a convenient dosing regimen.

The methodologies described herein provide a robust framework for this evaluation. By integrating high-throughput in vitro assays for early screening with definitive in vivo studies for lead candidates, researchers can efficiently identify derivatives with the most favorable pharmacokinetic profiles. Future work should focus on establishing clear structure-pharmacokinetic relationships (SPkR) within this chemical series to guide the rational design of next-generation compounds with optimized ADME properties, ultimately accelerating their path toward clinical development.

References

  • Eaton, D. L., & Yu, T. W. (2018). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at: [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Available at: [Link]

  • Hanna, I., & Tsvetkov, P. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 929, 131-136. Available at: [Link]

  • Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Young Pharmacists, 7(3), 183. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Request PDF. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Springer Nature Experiments. (2022). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Request PDF. Available at: [Link]

  • Scott, D. O., et al. (1999). Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Drug Discovery Today, 4(5), 232-237. Available at: [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica, 80(2), 347-358. Available at: [Link]

  • Sadybekov, A., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Medicinal Chemistry, 65(1), 389-401. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PubMed Central. Available at: [Link]

  • Research Square. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available at: [Link]

  • Lead Sciences. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Lead Sciences. Available at: [Link]

  • PubMed. (2018). Discovery of tetrahydrocarbazoles with potent hypoglycemic and hypolipemic activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the molecular structure, which combines a carbazole core with an acetamide functional group, a thorough understanding of the potential hazards is paramount. This assessment is derived from authoritative data on the parent compounds.

Inferred Hazards of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide:

Hazard ClassificationBasis of AssessmentImplication for Disposal
Suspected Carcinogen Acetamide is classified as a Category 2 carcinogen ("Suspected of causing cancer").[1][2][3][4] Some substituted carbazole derivatives have also been identified as potential carcinogens.All waste, including contaminated consumables, must be treated as carcinogenic waste.
Harmful if Swallowed/Inhaled Vendor data suggests the compound may be harmful if swallowed (H302) or inhaled (H332).[5]Minimize the generation of dusts or aerosols. All handling should be performed in a well-ventilated area, preferably a fume hood.
Skin and Eye Irritant Vendor data indicates potential for skin (H315) and eye (H319) irritation.[5] Carbazole is also a known irritant.[6]Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).
Hazardous to the Aquatic Environment Carbazole is classified as very toxic to aquatic life with long-lasting effects.[7]Direct release to the environment is strictly prohibited. All waste streams must be contained.

Due to these potential hazards, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide must be managed as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn:

PPE TypeSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes or dust particles.[4][8]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.To prevent inhalation of the potentially harmful compound.[8]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe cleanup is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust .[3] Dampen the material with water if necessary to minimize dust.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect Waste: Place all spilled material and contaminated absorbents into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Properly label the waste container and manage it as hazardous waste according to the procedures outlined below.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the collection, storage, and disposal of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide waste.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposal A Solid Waste (e.g., contaminated gloves, wipes, surplus compound) D Solid Hazardous Waste Container (Clearly Labeled) A->D B Liquid Waste (e.g., solutions, reaction mixtures) E Liquid Hazardous Waste Container (Compatible material, Clearly Labeled) B->E C Sharps Waste (e.g., contaminated needles, Pasteur pipettes) F Sharps Container (Puncture-proof, Clearly Labeled) C->F G Store in SAA (At or near point of generation, <55 gallons total) D->G E->G F->G H Request Waste Pickup (Submit to EHS/Licensed Contractor) G->H I Incineration (Likely disposal method for carcinogenic organic compounds) H->I

Caption: Disposal workflow for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Detailed Protocol:

  • Segregate at the Source:

    • Solid Waste: Collect all non-sharp, solid waste contaminated with N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (e.g., gloves, weighing papers, paper towels) in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes any surplus solid compound.

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated, puncture-resistant sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide." Avoid using abbreviations or chemical formulas.

    • Indicate the potential hazards: "Suspected Carcinogen," "Irritant," "Aquatic Hazard."

    • Keep a running list of the container's contents and their approximate percentages.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store sealed waste containers in a designated SAA that is at or near the point of generation.

    • Ensure the SAA is under the control of the laboratory personnel.

    • Keep containers closed at all times, except when adding waste.

    • Provide secondary containment (e.g., a spill tray) for liquid waste containers.

  • Requesting Disposal:

    • Once a container is full, or if you are generating waste infrequently, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal:

    • Empty containers that held N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide must be managed as hazardous waste and should not be triple-rinsed into the drain. Submit these containers for disposal through your EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • BenchChem. (n.d.). Safe Disposal of Acetamide, N-[(phenylamino)thioxomethyl]-: A Procedural Guide.
  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Acetamide CAS No 60-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS.
  • Fisher Scientific. (2015, June 17). Safety Data Sheet: Acetamide.
  • Carl Roth. (n.d.). Safety Data Sheet: Carbazole.
  • National Center for Biotechnology Information. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Verma, R., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(22), 18001–18018.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Acetamide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Carbazole.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • Shah, D., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Achmem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide.
  • Fisher Scientific. (n.d.). 6 - SAFETY DATA SHEET.
  • Echemi. (n.d.). 4H-Carbazol-4-one, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-, hydrochloride (1:1) Safety Data Sheets.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • Shah, D., et al. (2025). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls...
  • MySkinRecipes. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide.
  • Royal Society of Chemistry. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO.

Sources

A Comprehensive Guide to the Safe Handling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. This guide provides essential, in-depth information for the safe handling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a compound of interest in neurological and oncological research.[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this molecule, this directive synthesizes data from its constituent chemical moieties—a carbazole derivative and an acetamide group—to establish a robust framework for its safe utilization.

The foundational principle of this guide is a conservative approach, treating the compound with a high degree of caution. The potential hazards are extrapolated from what is known about structurally similar chemicals. The carbazole component suggests potential for skin, eye, and respiratory irritation, with some evidence of carcinogenicity in related compounds.[2][3][4] The acetamide group is also a suspected carcinogen and can be harmful if inhaled or absorbed through the skin.[5][6][7][8] Therefore, the following protocols are designed to minimize exposure and mitigate risk at every stage of handling.

Immediate Safety and Hazard Summary

Before commencing any work with N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, it is imperative to understand the primary hazards. The compound should be regarded as:

  • Harmful if swallowed or inhaled.

  • A cause of skin and serious eye irritation.

  • A suspected carcinogen. [5][7][8]

  • Potentially causing respiratory irritation.

A thorough risk assessment must be conducted for any new or modified procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

Protection TypeRecommended EquipmentRelevant StandardsRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][9]Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EN 374 (EU) or US F739.[2][10]Prevents skin contact, as the compound can cause skin irritation and may be absorbed through the skin.[6]
Body Protection A lab coat (flame-retardant recommended) and, for larger quantities, impervious clothing.N/AMinimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH or EN 149 approved respirator.OSHA 29 CFR 1910.134 (US) or EN 149 (EU).[9]Essential when handling the solid compound to prevent inhalation of dust, a primary route of exposure.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety and procedural consistency.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and dark place, in a tightly sealed container.[11][12] It should be stored in a designated, locked area accessible only to authorized personnel.

Handling Procedures

All handling of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Guide:

  • Preparation: Before handling, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a disposable weighing boat. Minimize the creation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[9][10]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, gently cover with an inert absorbent material like sand or vermiculite.[10]

  • Clean-up: Using appropriate tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid generating dust.[9][10] For larger spills, contact your institution's environmental health and safety department immediately.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[5]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for spill response.

PPE_Selection_Workflow cluster_ppe PPE Selection Process start Task: Handling N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide core_ppe Standard PPE: - Nitrile Gloves - Lab Coat start->core_ppe is_solid Is the compound in solid form? is_splash_risk Is there a risk of splashing? is_solid->is_splash_risk No wear_respirator Wear NIOSH/EN 149 approved respirator is_solid->wear_respirator Yes wear_goggles Wear chemical safety goggles is_splash_risk->wear_goggles No wear_face_shield Wear a full-face shield over goggles is_splash_risk->wear_face_shield Yes wear_respirator->is_splash_risk end_ppe Proceed with task wear_goggles->end_ppe wear_face_shield->end_ppe core_ppe->is_solid

Caption: PPE Selection Workflow for handling the compound.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_detected Spill Detected alert_evacuate Alert others and evacuate immediate area spill_detected->alert_evacuate assess_spill Assess spill size (Small vs. Large) alert_evacuate->assess_spill handle_small_spill Handle small spill: - Don appropriate PPE - Cover with absorbent - Scoop into waste container assess_spill->handle_small_spill Small contact_ehs Contact Environmental Health & Safety (EHS) assess_spill->contact_ehs Large decontaminate Decontaminate the area handle_small_spill->decontaminate contact_ehs->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end_spill Spill Response Complete dispose->end_spill

Caption: Step-by-step workflow for responding to a spill.

References

  • Personal protective equipment for handling 2,6-Dimethyl-9H-carbazole. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Carbazole Safety D
  • 9H-Carbazole Material Safety D
  • Personal protective equipment for handling 9-Hexylcarbazole. Benchchem.
  • Acetamide Safety D
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. PubChem.
  • Amide C2 Safety D
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Achmem.
  • Acetamide Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Acetamide Safety D
  • Acetamide Safety D
  • 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE Safety D
  • N,N-Dimethylacetamide Safety D
  • Acetamide Broth (Solution A)
  • N-(5,6,7,8-TETRAHYDRONAPHTHALEN-1-YL)
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. Lead Sciences.
  • N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. MySkinRecipes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.